Product packaging for 4-(4-tert-Butylphenyl)aniline(Cat. No.:CAS No. 5728-71-2)

4-(4-tert-Butylphenyl)aniline

Cat. No.: B1286759
CAS No.: 5728-71-2
M. Wt: 225.33 g/mol
InChI Key: QFFMMXMPHCYRSN-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)aniline is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B1286759 4-(4-tert-Butylphenyl)aniline CAS No. 5728-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFMMXMPHCYRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602501
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80602501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-71-2
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-tert-Butylphenyl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-tert-Butylphenyl)aniline, a valuable research intermediate, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance.[1]

Reaction Overview

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, two primary routes are feasible: the reaction of 4-tert-butylaniline with a 4-tert-butylphenyl halide or the coupling of aniline with a 4-tert-butylphenyl halide. This guide will focus on a representative procedure analogous to the synthesis of symmetrically and unsymmetrically substituted diarylamines, which is a common application of this methodology.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[2]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[2]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

The choice of an appropriate phosphine ligand is critical to promote the desired reductive elimination and suppress potential side reactions, such as β-hydride elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange R'R''NH ArPd(II)(NHR'R'')L [Ar-Pd(II)(NHR'R'')]L⁺ X⁻ Ligand_Exchange->ArPd(II)(NHR'R'')L Deprotonation Deprotonation ArPd(II)(NHR'R'')L->Deprotonation Base ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Methoxytriphenylamine[4]

This protocol details the coupling of an aryl chloride with a diarylamine.

Materials:

  • 4-Chloroanisole

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene, degassed

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

  • Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

  • Filter the suspension and dry the filtrate over anhydrous sodium sulfate, then concentrate under reduced pressure.

  • Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the product.

  • Further purification can be achieved by recrystallization from hexane.

Protocol 2: Nickel-Catalyzed Synthesis of N-(4-Methoxyphenyl)-2,5-dimethylaniline[5]

This protocol provides an alternative using a nickel catalyst.

Materials:

  • 2-Chloro-p-xylene

  • p-Anisidine

  • Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) (Ni(tBustb)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene, dehydrated

  • Ethyl acetate

  • Celite®

  • Anhydrous sodium sulfate

Procedure:

  • In a glove box, weigh and seal Ni(tBustb)₃ (23 mg, 0.024 mmol, 2.5 mol%), NaOtBu (128 mg, 1.33 mmol, 1.35 eq.), and dppf (27 mg, 0.049 mmol, 5.0 mol%).

  • To this, add a solution of 2-chloro-p-xylene (141 mg, 0.983 mmol) and p-anisidine (145 mg, 1.18 mmol, 1.2 eq.) in dehydrated toluene (2 mL).

  • Stir the reaction mixture for 24 hours at 100 °C.

  • Filter the reaction mixture through Celite® and dilute the filtrate with ethyl acetate (15 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (ethyl acetate:hexane = 1:25).

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine Aryl Halide, Amine, Base, Catalyst, and Ligand in Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography and/or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow

Data Presentation

The following tables summarize typical reaction parameters for Buchwald-Hartwig aminations, which can be used as a starting point for the synthesis of this compound.

Table 1: Typical Palladium-Based Catalyst Systems

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃tBu₃P·HBF₄NaOtBuTolueneReflux
Pd(OAc)₂BINAPCs₂CO₃Toluene110
Pd(OAc)₂XPhosK₃PO₄Dioxane100

Table 2: Alternative Catalyst Systems

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Ni(tBustb)₃dppfNaOtBuToluene100
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100[4]

Table 3: Reactant Ratios and Expected Outcomes for Analogous Reactions

Aryl Halide (eq.)Amine (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)Yield (%)Reference
1.051.01 (Pd)22.265
1.01.22.5 (Ni)5.01.3575

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The provided protocols for analogous transformations offer a solid foundation for the development of a specific and optimized procedure for the target molecule. Researchers should consider screening various conditions, as summarized in the data tables, to identify the optimal parameters for their specific needs.

References

Spectroscopic Characterization of 4-(4-tert-Butylphenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-tert-Butylphenyl)aniline. Due to the limited availability of a complete public dataset for this specific compound, this guide presents the available mass spectrometry data for this compound and detailed spectroscopic data for the closely related compound, 4-tert-butylaniline, for reference. This guide also includes detailed experimental protocols for the discussed spectroscopic techniques and a visual workflow of the characterization process.

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide focuses on the key spectroscopic methods used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₉N
Molecular Weight225.33 g/mol
Major Fragment (m/z)210

Source: SpectraBase

Spectroscopic Data of 4-tert-Butylaniline (Reference Compound)

Due to the absence of publicly available FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR data for this compound, the data for the structurally similar compound, 4-tert-butylaniline, is presented below for reference. It is crucial to note that 4-tert-butylaniline lacks the second phenyl group present in the target compound.

Table 2: FT-IR Data for 4-tert-Butylaniline

Wavenumber (cm⁻¹)Assignment
3435, 3350N-H stretching (primary amine)
3050-3020Aromatic C-H stretching
2960-2870Aliphatic C-H stretching (tert-butyl)
1620N-H bending (scissoring)
1510, 1460Aromatic C=C stretching
825para-disubstituted C-H bending

Table 3: ¹H NMR Data for 4-tert-Butylaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20d2HAromatic H (ortho to tert-butyl)
6.65d2HAromatic H (ortho to NH₂)
3.55s2HNH₂
1.28s9Htert-butyl H

Solvent: CDCl₃

Table 4: ¹³C NMR Data for 4-tert-Butylaniline

Chemical Shift (ppm)Assignment
144.0C-NH₂
142.8C-tert-butyl
126.0Aromatic CH (ortho to tert-butyl)
114.8Aromatic CH (ortho to NH₂)
34.0Quaternary C (tert-butyl)
31.5CH₃ (tert-butyl)

Solvent: CDCl₃

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: A background spectrum of the KBr pellet without the sample is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Solvent Selection: A suitable solvent that does not absorb in the region of interest (typically 200-800 nm) is chosen. Ethanol or cyclohexane are common choices for aromatic compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in the chosen solvent. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up for at least 30 minutes to stabilize the lamp source.

  • Baseline Correction: A cuvette filled with the pure solvent is placed in the sample holder, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Tuning and Shimming: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or through a gas chromatograph (GC-MS). For a solid sample, it is typically dissolved in a volatile solvent.

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common ionization technique for relatively small organic molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_techniques Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data UVVis_Data Electronic Transitions (Conjugation) UVVis->UVVis_Data H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Structural Elucidation (C-H Framework) H_NMR->NMR_Data C_NMR->NMR_Data Structure Structure Confirmation & Purity Assessment FTIR_Data->Structure UVVis_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

Technical Guide: ¹H and ¹³C NMR Spectroscopy of 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(4-tert-butylphenyl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted values derived from the analysis of structurally similar compounds. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for the identification and characterization of this and related molecular structures.

Molecular Structure and NMR Active Nuclei

The structure of this compound, also known as 4'-tert-butyl-[1,1'-biphenyl]-4-amine, possesses several magnetically active nuclei that give rise to distinct signals in NMR spectroscopy. The key nuclei for structural elucidation are the protons (¹H) and carbon-13 (¹³C) isotopes.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons of the two phenyl rings, the amine protons, and the protons of the tert-butyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
tert-Butyl (-C(CH₃)₃)1.3 - 1.4SingletN/A9H
Amine (-NH₂)3.5 - 4.5Broad SingletN/A2H
H-3', H-5' (meta to biphenyl on aniline ring)6.7 - 6.9Doublet~8.02H
H-2', H-6' (ortho to biphenyl on aniline ring)7.2 - 7.4Doublet~8.02H
H-3, H-5 (meta to tert-butyl group)7.3 - 7.5Doublet~8.52H
H-2, H-6 (ortho to tert-butyl group)7.4 - 7.6Doublet~8.52H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to symmetry, some carbon atoms are chemically equivalent and will produce a single signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C (CH₃)₃~31.5
-C(C H₃)₃~34.5
C-3', C-5'~115 - 117
C-2', C-6'~127 - 129
C-3, C-5~126 - 128
C-2, C-6~128 - 130
C-1'~130 - 132
C-4'~145 - 147
C-1~138 - 140
C-4~148 - 150

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

4.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for obtaining and interpreting NMR data for this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Integration Integration (¹H) Calibration->Integration for ¹H Assignment Signal Assignment Calibration->Assignment Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Disclaimer: The NMR data presented in this guide are predicted values based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the specific experimental conditions, including the solvent, concentration, and temperature. This guide should be used as a reference and for comparison with experimentally obtained data.

Mass Spectrometry of 4-(4-tert-Butylphenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-tert-Butylphenyl)aniline. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related molecules. Detailed experimental protocols for the analysis of aromatic amines by Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.

Predicted Mass Spectrum Data

The quantitative data presented below is predicted based on the fragmentation patterns of analogous compounds, such as 4-tert-butylaniline and other substituted biphenyl derivatives. The molecular weight of this compound (C₁₆H₁₉N) is 225.33 g/mol . The electron ionization (EI) mass spectrum is expected to be characterized by a prominent molecular ion peak and key fragments resulting from the cleavage of the tert-butyl group and the biphenyl structure.

Predicted m/zProposed Fragment IonPredicted Relative IntensityNotes
225[C₁₆H₁₉N]⁺•HighMolecular Ion (M⁺•)
210[M - CH₃]⁺Very High (likely Base Peak)Loss of a methyl radical from the tert-butyl group.
195[M - 2CH₃]⁺Low to MediumSubsequent loss of a second methyl radical.
168[M - C₄H₉]⁺MediumLoss of the entire tert-butyl group.
152[C₁₂H₈]⁺•LowBiphenyl radical cation from cleavage of the C-N bond.
115[C₉H₇]⁺LowFurther fragmentation of the biphenyl core.
91[C₇H₇]⁺LowTropylium ion, a common fragment in aromatic compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to follow logical pathways characteristic of aromatic amines and compounds with tert-butyl substituents. The primary fragmentation event is the loss of a methyl radical to form a stable benzylic cation.

G M [C₁₆H₁₉N]⁺• m/z = 225 (Molecular Ion) F210 [C₁₅H₁₆N]⁺ m/z = 210 (Base Peak) M->F210 - •CH₃ F168 [C₁₂H₁₀N]⁺ m/z = 168 M->F168 - •C₄H₉

Caption: Predicted primary fragmentation of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Standards: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Derivatization (Optional): For certain applications requiring enhanced volatility or chromatographic performance, derivatization of the amine group can be performed. A common method involves acylation with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA). To the dried sample extract, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following workflow outlines the general steps for GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Stock Stock Solution (1 mg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Deriv Derivatization (Optional) Working->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection

Caption: General workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 15°C/min to 250°C, hold for 2 minutes

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Scan Mode: Full Scan

  • Scan Range: m/z 40-450

Conclusion

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)aniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-tert-Butylphenyl)aniline, a compound of interest in various fields of chemical research and development. Due to the potential for nomenclatural ambiguity, this guide also details the properties of several closely related isomers and derivatives, including Bis(4-tert-butylphenyl)amine, N-(4-tert-butylphenyl)aniline, and 4-tert-butylaniline. The document presents quantitative data in structured tables, details experimental protocols for synthesis, and includes visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature Clarification

The nomenclature "this compound" most precisely refers to 4'-tert-Butyl-[1,1'-biphenyl]-4-amine (CAS No. 5728-71-2). In this structure, a 4-tert-butylphenyl group is attached at the 4-position of an aniline molecule, forming a biphenyl core. However, the name can be misinterpreted. To provide a comprehensive resource, this guide will focus on the principal compound, 4'-tert-Butyl-[1,1'-biphenyl]-4-amine, and will also present a comparative analysis of the following related compounds:

  • Bis(4-tert-butylphenyl)amine (also known as 4,4'-Di-tert-butyldiphenylamine; CAS No. 4627-22-9)

  • N-(4-tert-butylphenyl)aniline (CAS No. 4496-49-5)

  • 4-tert-Butylaniline (CAS No. 769-92-6)

Understanding the distinct properties of these structurally similar molecules is crucial for their correct application in research and synthesis.

Physical and Chemical Properties

The physical and chemical properties of these compounds are summarized below. These properties are critical for designing experiments, understanding reactivity, and ensuring safe handling.

4'-tert-Butyl-[1,1'-biphenyl]-4-amine

Table 1: Physical and Chemical Properties of 4'-tert-Butyl-[1,1'-biphenyl]-4-amine

PropertyValueReference
CAS Number 5728-71-2[1][2]
Molecular Formula C₁₆H₁₉N[2]
Molecular Weight 225.33 g/mol [2]
Appearance Solid[2]
Purity 95%[2]
Bis(4-tert-butylphenyl)amine

Table 2: Physical and Chemical Properties of Bis(4-tert-butylphenyl)amine

PropertyValueReference
CAS Number 4627-22-9[3][4]
Synonyms 4,4'-Di-tert-butyldiphenylamine[3]
Molecular Formula C₂₀H₂₇N[4]
Molecular Weight 281.44 g/mol [4]
Appearance White to light yellow powder/crystal[3]
Melting Point 107 °C[4]
Boiling Point 195 °C at 3 mmHg
Solubility Soluble in toluene
N-(4-tert-butylphenyl)aniline

Table 3: Physical and Chemical Properties of N-(4-tert-butylphenyl)aniline

PropertyValueReference
CAS Number 4496-49-5[5][6]
Synonyms 4-tert-Butyldiphenylamine[5]
Molecular Formula C₁₆H₁₉N[5]
Molecular Weight 225.33 g/mol [5]
Appearance White to pale yellow solid[5]
Melting Point 66 - 67 °C[5]
Boiling Point 338.653 °C at 760 mmHg[6]
Density 1.014 g/cm³[5]
Solubility Slightly soluble in chloroform and methanol[5]
4-tert-Butylaniline

Table 4: Physical and Chemical Properties of 4-tert-Butylaniline

PropertyValueReference
CAS Number 769-92-6[7]
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to pale yellow liquid[7]
Melting Point 15-16 °C[8]
Boiling Point 90-93 °C at 3 mmHg[8]
Density 0.937 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.538[8]
Solubility Insoluble in water[8]

Spectral Data Analysis

Spectroscopic data is essential for the identification and characterization of these compounds.

Infrared (IR) Spectroscopy
  • Primary Amines (e.g., 4'-tert-Butyl-[1,1'-biphenyl]-4-amine and 4-tert-Butylaniline): Expect two N-H stretching bands in the region of 3400-3250 cm⁻¹. Aromatic C-N stretching is typically observed around 1335-1250 cm⁻¹. The spectra will also show characteristic peaks for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching in the aromatic ring (1600-1450 cm⁻¹).[9]

  • Secondary Amines (e.g., Bis(4-tert-butylphenyl)amine and N-(4-tert-butylphenyl)aniline): A single, weaker N-H stretching band is expected in the 3400-3250 cm⁻¹ region.[9] The aromatic C-N stretch will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • tert-Butyl Group: A sharp singlet integrating to 9 protons will be present around 1.3 ppm.

    • Aromatic Protons: A complex multiplet pattern will be observed in the aromatic region (typically 6.5-8.0 ppm). The specific splitting patterns will depend on the substitution of the phenyl rings.

    • Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration-dependent and can vary over a wide range. For primary amines, this signal integrates to 2 protons, while for secondary amines, it integrates to 1 proton.

  • ¹³C NMR:

    • tert-Butyl Group: Two characteristic signals will be present: one for the quaternary carbon around 34 ppm and one for the methyl carbons around 31 ppm.

    • Aromatic Carbons: Multiple signals will appear in the aromatic region (typically 110-150 ppm). The carbon attached to the nitrogen atom (C-N) will be shifted downfield.

Mass Spectrometry

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom (the Nitrogen Rule).[10] Common fragmentation patterns for these compounds include the loss of a methyl group (M-15) from the tert-butyl group, leading to a stable tertiary carbocation, and cleavage adjacent to the C-N bond.[10]

Experimental Protocols

The synthesis of substituted anilines can be achieved through various methods. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of aryl amines from aryl halides and amines.

Reaction Scheme:

Ar-X + R₂NH ---(Pd catalyst, Ligand, Base)---> Ar-NR₂

  • Ar-X: Aryl halide (e.g., 4-bromo-4'-tert-butylbiphenyl)

  • R₂NH: Amine (e.g., ammonia or another amine)

  • Pd catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP).

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the aryl halide and the amine to the reaction vessel, followed by the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to 24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted aniline.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound and related compounds.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Oven-dry glassware prep3 Establish Inert Atmosphere (Ar/N2) prep1->prep3 prep2 Add Pd Catalyst, Ligand, and Base reac1 Add Aryl Halide, Amine, and Solvent prep2->reac1 Combine Reagents prep3->prep2 reac2 Heat and Stir reac1->reac2 reac3 Monitor Progress (TLC/GC-MS) reac2->reac3 work1 Cool and Quench Reaction reac3->work1 Reaction Complete work2 Liquid-Liquid Extraction work1->work2 work3 Dry and Concentrate work2->work3 work4 Column Chromatography work3->work4 product product work4->product Purified Aryl Amine

Caption: Generalized workflow for Buchwald-Hartwig amination.

Compound_Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Characterization start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point start->mp sol Solubility start->sol purity Purity (HPLC/GC) start->purity final_data Complete Characterization nmr->final_data Combine Data ir->final_data Combine Data ms->final_data Combine Data mp->final_data Combine Data sol->final_data Combine Data purity->final_data Combine Data

Caption: Standard workflow for compound characterization.

Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in organic synthesis.[8] Their applications span various industries, including:

  • Pharmaceuticals: Arylamines are prevalent structural motifs in a wide array of therapeutic agents. The synthesis of novel substituted anilines is a key step in the discovery of new drug candidates.[8]

  • Polymers and Materials Science: These compounds can be used as monomers for the synthesis of high-performance polymers and as antioxidants or stabilizers in plastics and lubricants.[11]

  • Dyes and Pigments: The anilino group is a classic chromophore, and its derivatives are used in the manufacturing of a variety of dyes.

The specific applications of this compound and its related compounds are often proprietary or described in patent literature. However, their structural features suggest potential use as intermediates in the synthesis of complex organic molecules for the above-mentioned fields.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine and its structurally related compounds. By presenting a clear comparison of their properties, along with generalized experimental protocols and conceptual workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The provided data and methodologies will aid in the design of new synthetic routes and the characterization of novel compounds based on the substituted aniline scaffold. Further experimental investigation is recommended to fully elucidate the properties of 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine.

References

A Technical Guide to the Solubility of 4-(4-tert-Butylphenyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-tert-Butylphenyl)aniline (also known as N-(4-tert-butylphenyl)aniline or 4-tert-butyldiphenylamine). Understanding the solubility of this compound is critical for its application in various research and development fields, particularly in drug discovery and materials science, where it serves as a key building block. Solubility data informs decisions on solvent selection for synthesis, purification, formulation, and biological screening.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates existing qualitative information and provides a detailed experimental framework for its systematic determination.

Physicochemical Properties and Qualitative Solubility

This compound is a solid, nonpolar aromatic amine. The presence of the bulky, lipophilic tert-butyl group and the diphenylamine core structure suggests a general preference for solubility in nonpolar organic solvents.[1] Limited available data indicates that it is slightly soluble in solvents like chloroform, methanol, and DMSO.[2][3]

For a structurally similar compound, 4,4'-Di-tert-butyldiphenylamine, the water solubility has been reported as extremely low, in the range of 1.6 x 10⁻⁴ g/L at 25°C, which reinforces the hydrophobic nature of this class of compounds.[4]

Table 1: Summary of Known and Expected Solubility for this compound

The following table summarizes the available qualitative solubility data and provides a template for recording experimentally determined quantitative values.

SolventSolvent Polarity (Index)Qualitative SolubilityQuantitative Solubility (g/L) at 25°C
Water10.2Very Low / InsolubleData not available (Est. <0.001[4])
Methanol6.6Slightly Soluble[2]Requires experimental determination
Ethanol5.2Requires experimental determinationRequires experimental determination
Acetone5.1Requires experimental determinationRequires experimental determination
Dichloromethane3.4Requires experimental determinationRequires experimental determination
Chloroform4.4Slightly Soluble[2][3]Requires experimental determination
Ethyl Acetate4.3Requires experimental determinationRequires experimental determination
Tetrahydrofuran (THF)4.2Requires experimental determinationRequires experimental determination
Toluene2.4Expected to be solubleRequires experimental determination
Hexane0.0Expected to be solubleRequires experimental determination
Dimethyl Sulfoxide (DMSO)7.2Slightly Soluble[3]Requires experimental determination

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized protocol for determining the equilibrium solubility of this compound is presented below. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

    • Centrifuge (optional)

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is recommended (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved particles, two methods can be used:

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid adsorption effects.

    • Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 10,000 g for 10 minutes) and carefully collect the clear supernatant.[5]

  • Sample Dilution: Accurately dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

Analytical Method (HPLC Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., ~254 nm).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

Calculation

The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor.

Solubility (g/L) = Concentration from Calibration Curve (g/L) × Dilution Factor

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its expected solubility.

G start_end start_end process process decision decision analysis analysis output output A Start: Define Solvent & Temp. B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) C->D E Allow Solids to Settle D->E F Separate Supernatant (Filter or Centrifuge) E->F G Dilute Supernatant F->G H Quantitative Analysis (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (Concentration x Dilution Factor) H->I J End: Report Data I->J

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_0 Molecular Structure of this compound cluster_1 Resulting Solubility Characteristics A Diphenylamine Core (Aromatic, Nonpolar) B tert-Butyl Group (Bulky, Lipophilic) A->B C Amine Linker (N-H) (Weak H-bond donor) A->C D High Solubility in Nonpolar Solvents (e.g., Toluene, Hexane) A->D favors B->D favors G Very Low Solubility in Water B->G hinders F Low Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) C->F allows some interaction E Low to Moderate Solubility in Polar Aprotic Solvents (e.g., THF, Acetone)

Caption: Relationship between Structure and Expected Solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)aniline, also known as 4-tert-Butyl-N-phenylaniline, is an aromatic amine characterized by a phenyl group and a 4-tert-butylphenyl group attached to a central nitrogen atom. Its molecular structure, featuring bulky tert-butyl groups, imparts significant steric hindrance, which is often associated with enhanced thermal stability and resistance to oxidation. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound and structurally related compounds. Due to the limited availability of public data on the specific thermal analysis of this compound, this report also includes data from analogous sterically hindered diphenylamines to provide a substantive understanding of its expected thermal behavior. This information is critical for its application in fields such as organic electronics, polymer stabilization, and as an antioxidant in various industrial formulations where materials are subjected to high temperatures.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 4496-49-5
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Melting Point 66 - 67 °C
Appearance White to Pale Yellow Solid

Thermal Stability Analysis

Thermal stability is a critical parameter for materials used in high-temperature applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Table 1: TGA Data for Structurally Similar Hindered Amines (Illustrative)

CompoundOnset Decomposition Temperature (T_onset) (°C)Temperature of Maximum Decomposition Rate (T_max) (°C)Residual Mass at 600 °C (%)Atmosphere
4,4'-bis(α,α-dimethylbenzyl)diphenylamine~350~380< 10Nitrogen
This compound (Expected)~300 - 350~350 - 400< 15Nitrogen

Note: The data for this compound is an educated estimation based on the behavior of similar compounds and requires experimental verification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting, crystallization, glass transitions, and decomposition events. For this compound, a sharp endothermic peak corresponding to its melting point would be expected, followed by an exothermic or endothermic event at higher temperatures indicating decomposition.

Table 2: DSC Data for this compound (Expected)

Thermal EventTemperature Range (°C)Enthalpy (J/g)Comments
Melting66 - 70(Endothermic)Corresponds to the solid-to-liquid phase transition.
Decomposition> 300(Exo- or Endothermic)Onset of thermal degradation.

Degradation Profile

The degradation of aromatic amines can proceed through various mechanisms, including C-N bond cleavage, oxidation of the amino group, and reactions involving the aromatic rings. The presence of the tert-butyl group can influence the degradation pathway.

Potential Degradation Pathways

At elevated temperatures, the primary degradation pathways for this compound are expected to involve:

  • C-N Bond Scission: Cleavage of the bond between the nitrogen atom and one of the phenyl rings, leading to the formation of aniline and tert-butylbenzene radicals.

  • Tert-Butyl Group Elimination: The tert-butyl group may be eliminated as isobutylene, a common thermal decomposition pathway for tert-butyl substituted aromatic compounds.

  • Oxidative Degradation: In the presence of oxygen, the amine group can be oxidized, leading to the formation of nitroso, nitro, and other oxidized aromatic species. The phenyl rings can also undergo oxidative coupling.

dot

Caption: Potential degradation pathways of this compound.

Identification of Degradation Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Table 3: Expected Degradation Products from Py-GC-MS Analysis

Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)
Early ElutingIsobutylene56, 41
Aniline93, 66, 65
tert-Butylbenzene134, 119
Later ElutingThis compound (unreacted)225, 210
Biphenyl derivatives(various)
Higher molecular weight oligomers(various)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to fully characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of this compound is accurately weighed into an aluminum or ceramic pan.

  • Atmosphere: High purity nitrogen or dry air, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the onset of decomposition, the temperature of maximum weight loss rate, and the percentage of weight loss at different temperatures.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting and decomposition. The peak temperatures and enthalpies of these transitions are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount (0.1-0.5 mg) of this compound is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C.

    • Pyrolysis Time: 10 seconds.

    • Interface Temperature: 300 °C.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min, and held for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Data Analysis: The total ion chromatogram is analyzed to separate the degradation products. The mass spectrum of each peak is compared with a mass spectral library (e.g., NIST) for identification.

dot

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability (T_onset, T_max) TGA_Data->Stability Transitions Phase Transitions (Melting, Decomposition) DSC_Data->Transitions Products Degradation Products (Identification) PyGCMS_Data->Products

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound is expected to exhibit high thermal stability due to its sterically hindered diarylamine structure. While direct experimental data is limited, analysis of analogous compounds suggests that its decomposition is likely to occur at temperatures above 300 °C. The primary degradation pathways are anticipated to involve C-N bond cleavage and elimination of the tert-butyl group, yielding smaller aromatic and aliphatic fragments. For applications where this compound will be subjected to high thermal stress, it is imperative to conduct detailed thermal analysis using the protocols outlined in this guide to obtain precise data on its stability limits and degradation profile. This will ensure its reliable performance and the safety of the end-use products.

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)aniline and Related Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-tert-Butylphenyl)aniline, including its chemical identity and properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the experimental protocols, biological activities, and mechanisms of action of structurally related compounds. This information is intended to provide a valuable contextual understanding for researchers in drug discovery and development.

Chemical Identification and Properties of this compound

The compound this compound is identified by the following CAS number and IUPAC name.

  • CAS Number: 4496-49-5[1]

  • IUPAC Name: 4-tert-butyl-N-phenylaniline[1]

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₁₉N[1]
Molecular Weight225.33 g/mol [1]
AppearanceWhite to Light yellow powder to crystalTCI
Melting Point66 - 67°CChemicalBook
Boiling Point338.653°C at 760 mmHgAlfa Chemistry
Density1.014 g/cm³Alfa Chemistry
SolubilityChloroform (Slightly), Methanol (Slightly)ChemicalBook

Synthesis Protocols

A general laboratory procedure for the synthesis of a related compound, 4-butylaniline, is provided below.

General Procedure for C-H Amination of Secondary Alcohols:

This protocol describes the synthesis of 4-butylaniline from 1-(4-butylphenyl)ethanol.

  • A 20 ml vial equipped with a magnetic stirring bar is charged with the secondary alcohol (0.3 mmol, 1 equivalent), NaN₃ (0.75 mmol, 2.5 equivalents), n-hexane (1.0 ml, 0.3 M), and trifluoroacetic acid (TFA) (5.4 mmol, 18 equivalents) or a mixture of TFA (3.6 mmol, 12 equivalents) and MeSO₃H (1.8 mmol, 6 equivalents).[3]

  • The vial is sealed and stirred under air at 40°C for 4 hours.[3]

  • Upon completion, the reaction mixture is quenched with 2 M NaOH (5 ml) and extracted with ethyl acetate (5 x 2 ml).[3]

  • The combined organic phases are washed with brine and dried over Na₂SO₄.[3]

  • The mixture is then concentrated and purified by flash chromatography on a short silica gel column to yield the product.[3]

Biological Activity and Signaling Pathways of Related Compounds

Extensive research on the specific biological activity of 4-tert-butyl-N-phenylaniline is limited. However, studies on structurally similar molecules provide insight into the potential therapeutic applications of this class of compounds.

A structurally related compound, 4-tert-butylphenyl salicylate (4-TBPS), has demonstrated significant anti-inflammatory properties.[4][5] Research has shown that 4-TBPS can inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Quantitative Data on the Anti-inflammatory Effects of 4-TBPS:

BiomarkerEffect of 4-TBPSConcentration RangeSource
Nitric Oxide (NO) ProductionDecreased1 - 15 µg/ml[4][5]
Inducible Nitric Oxide Synthase (iNOS) ExpressionReduced1 - 15 µg/ml[4][5]
Cyclooxygenase-2 (COX-2) ExpressionReduced1 - 15 µg/ml[4][5]
Tumor Necrosis Factor-α (TNF-α) ProductionInhibited1 - 15 µg/ml[4][5]
Interleukin-1β (IL-1β) ProductionInhibited1 - 15 µg/ml[4][5]
Interleukin-6 (IL-6) ProductionInhibited1 - 15 µg/ml[4][5]

Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of 4-TBPS are mediated through the downregulation of the NF-κB signaling pathway.[4][5] 4-TBPS inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of IκBα.[4] This action effectively keeps NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway NF-κB Signaling Pathway Inhibition by 4-TBPS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates to NFkappaB_IkappaB IκBα-NF-κB Complex (Inactive) NFkappaB_IkappaB->NFkappaB Releases Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkappaB_nuc->Pro_inflammatory_Genes Induces TBPS 4-TBPS TBPS->IKK Inhibits

References

Discovering Novel Derivatives of 4-(4-tert-Butylphenyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of novel derivatives based on the 4-(4-tert-Butylphenyl)aniline core structure. This document outlines synthetic methodologies, experimental protocols for biological evaluation, and presents key quantitative data for representative analogue classes. Furthermore, it visualizes experimental workflows and relevant biological signaling pathways to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds, particularly in the realm of oncology.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the bulky tert-butyl group can enhance lipophilicity and modulate pharmacokinetic properties, while the aniline moiety provides a versatile handle for a wide array of chemical modifications. This guide explores the synthesis and evaluation of various derivatives, including quinazolines, urea/thiourea analogues, and Schiff bases, highlighting their potential as anticancer agents.

Synthetic Strategies and Experimental Protocols

The synthesis of novel derivatives of this compound can be achieved through several established chemical transformations. Below are detailed protocols for the synthesis of the parent compound and its subsequent derivatization.

Synthesis of the Core Moiety: this compound

A common route to synthesize the core this compound involves the reduction of a nitro-intermediate.

Experimental Protocol: Synthesis of 4-tert-Butylaniline

  • Reaction: A nitro aryl compound (e.g., 1-tert-butyl-4-nitrobenzene) (4.06 mmol) is stirred in the presence of a catalyst such as CPIP (50 mg) in ethanol (20 ml) under a hydrogen atmosphere for 6 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the catalyst is recovered by filtration. The ethanol is removed by distillation to isolate the amino aryl product.

Synthesis of Novel Derivatives

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated derivatives.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a ligand (e.g., XPhos, 4 mol %), a base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and an aryl halide (1.2 equiv).

  • Solvent and Reaction Conditions: Anhydrous toluene is added, and the vial is sealed and heated to 100 °C for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Urea and thiourea moieties are frequently incorporated into bioactive molecules to enhance hydrogen bonding interactions with biological targets.

Experimental Protocol: Synthesis of Urea/Thiourea Derivatives

  • Reaction: To a solution of this compound (1 mmol) in a suitable solvent such as acetonitrile, an equimolar amount of a substituted isocyanate or isothiocyanate is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold solvent, and dried to afford the desired urea or thiourea derivative.

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of Schiff Base Derivatives

  • Reaction: A solution of this compound (1 mmol) in ethanol is treated with an equimolar amount of a substituted aldehyde (e.g., salicylaldehyde).

  • Catalyst and Reaction Conditions: A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.

Biological Evaluation

The anticancer potential of the synthesized derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.[1][2][3][4]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative aniline derivatives, demonstrating the potential of these scaffolds.

Table 1: Anticancer Activity of Novel 4-Anilinoquinazoline Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
30 A431 (Skin Carcinoma)3.5[2]
33 A431 (Skin Carcinoma)3.0[2]
11 MCF-7 (Breast Cancer)31[1]
11 MDA-MB-468 (Breast Cancer)50[1]
6 MCF-7 (Breast Cancer)Minimum IC₅₀ value in the series[1]
19 EGFR Kinase0.0121[5]
20 EGFR Kinase0.0136[5]

Table 2: Anticancer Activity of Benzothiazole Aniline Derivatives and their Platinum (II) Complexes

CompoundTarget Cell LineIC₅₀ (µM)Reference
L1 Liver, Breast, Lung, Prostate, Kidney, Brain CancersBetter cytotoxicity than cisplatin[6]
L1Pt Liver, Breast, Lung, Prostate, Kidney, Brain CancersBetter cytotoxicity than cisplatin[6]

Table 3: Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
4a MDA-MB-231 (Breast Cancer)0.11[7][8]
4d MDA-MB-231 (Breast Cancer)0.18[7][8]
4f MDA-MB-231 (Breast Cancer)1.94[7][8]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

Experimental Workflow for Synthesis and Evaluation

G Experimental Workflow for Novel this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Synthesis_Core Synthesis of This compound Start->Synthesis_Core Derivatization Chemical Derivatization (e.g., Buchwald-Hartwig, Urea formation) Synthesis_Core->Derivatization Purification Purification (Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->In_Vitro_Screening Test Compounds Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of novel derivatives.

Representative Signaling Pathway: EGFR Inhibition

Many anilinoquinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel small molecules with significant therapeutic potential, particularly in oncology. The synthetic routes outlined in this guide are adaptable for the creation of diverse chemical libraries. The biological evaluation protocols, centered around cytotoxicity screening, offer a robust method for identifying lead compounds. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent derivatives to guide further optimization and preclinical development. The exploration of structure-activity relationships will be crucial in designing next-generation compounds with improved efficacy and safety profiles.

References

Theoretical Exploration of 4-(4-tert-Butylphenyl)aniline's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of 4-(4-tert-Butylphenyl)aniline. While direct, in-depth theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational and experimental methodologies used for analogous aromatic amines. By presenting a framework based on studies of structurally similar compounds, this guide serves as a valuable resource for researchers investigating the properties and potential applications of this compound and related molecules in fields such as organic electronics and medicinal chemistry.

Introduction to this compound

This compound is a derivative of diphenylamine, characterized by a tert-butyl group on one of the phenyl rings. This substitution is expected to influence the molecule's electronic properties, solubility, and steric hindrance, which are critical factors in its potential applications. The tert-butyl group, being an electron-donating group, can modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the electronic structure is paramount for predicting its behavior as a potential hole-transporting material in organic light-emitting diodes (OLEDs) or perovskite solar cells, or its interaction with biological targets in drug development.[1][2]

Theoretical Studies on Electronic Structure

The electronic properties of aromatic amines like this compound are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.[1][3] These calculations provide valuable insights into the molecule's geometry, electronic distribution, and orbital energies.

Computational Methodology

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

G Computational Workflow for Electronic Structure Analysis cluster_0 Geometry Optimization cluster_1 Electronic Properties Calculation cluster_2 Data Analysis and Interpretation start Initial Molecular Structure opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq elec_prop Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq->elec_prop Optimized Geometry homo_lumo HOMO/LUMO Energy Analysis elec_prop->homo_lumo esp Molecular Electrostatic Potential (MEP) elec_prop->esp data_analysis Calculation of Electronic Descriptors homo_lumo->data_analysis esp->data_analysis interpretation Correlation with Experimental Data data_analysis->interpretation

A typical workflow for the computational analysis of molecular electronic structure.

Detailed Methodological Steps:

  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties Calculation: Using the optimized geometry, a single-point energy calculation is carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. This step yields crucial data such as the HOMO and LUMO energies.

  • Analysis of Electronic Descriptors: From the calculated HOMO and LUMO energies, several important electronic descriptors can be derived.

Key Electronic Properties

The following table summarizes the key electronic properties that would be determined from DFT calculations. The values presented are hypothetical and based on trends observed in similar diphenylamine derivatives.

PropertySymbolFormulaExpected Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-~ -5.2 to -5.5Relates to the ionization potential and electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-~ -1.8 to -2.1Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Energy GapΔEELUMO - EHOMO~ 3.1 to 3.7Indicates chemical reactivity and electronic excitation energy.
Ionization PotentialIP-EHOMO~ 5.2 to 5.5Energy required to remove an electron.
Electron AffinityEA-ELUMO~ 1.8 to 2.1Energy released upon gaining an electron.
Electronegativityχ-(EHOMO + ELUMO)/2~ 3.5 to 3.8Tendency to attract electrons.
Chemical Hardnessη(ELUMO - EHOMO)/2~ 1.55 to 1.85Resistance to change in electron distribution.

Synthesis and Characterization

Proposed Synthesis Protocol

A potential method for synthesizing this compound is the palladium-catalyzed cross-coupling of 4-tert-butylaniline with bromobenzene or 4-bromo-tert-butylbenzene with aniline.

G Proposed Synthesis of this compound cluster_conditions Reaction Conditions cluster_product Product reactant1 4-tert-Butylaniline product This compound reactant1->product reactant2 Bromobenzene reactant2->product catalyst Palladium Catalyst (e.g., Pd(OAc)2) ligand Phosphine Ligand (e.g., BINAP) catalyst->ligand base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) base->solvent

A proposed synthetic pathway for this compound.

Experimental Steps:

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Addition of Reactants: 4-tert-Butylaniline and bromobenzene are added to the flask, followed by an anhydrous solvent such as toluene.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, typically several hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the organic layer is extracted. The crude product is then purified using column chromatography.

Characterization Techniques

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

TechniquePurposeExpected Observations
1H NMR To determine the number and environment of protons.Signals corresponding to the aromatic protons and the tert-butyl group protons.
13C NMR To determine the number and environment of carbon atoms.Signals for the aromatic carbons and the carbons of the tert-butyl group.
FT-IR To identify functional groups.Characteristic N-H stretching and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry To determine the molecular weight.A molecular ion peak corresponding to the mass of C16H19N.
UV-Vis Spectroscopy To study the electronic transitions.Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.

Conclusion

This technical guide provides a foundational understanding of the theoretical and experimental approaches for studying the electronic structure of this compound. While specific research on this molecule is limited, the methodologies outlined, based on studies of analogous compounds, offer a robust framework for future investigations. The combination of computational modeling and experimental synthesis and characterization will be crucial in elucidating the properties of this molecule and unlocking its potential in various scientific and technological applications. Researchers are encouraged to use this guide as a starting point for their own in-depth studies.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of sterically hindered anilines. This challenging transformation is critical in synthesizing complex molecules, particularly in pharmaceutical and materials science research. The protocols and data presented herein offer a guide to overcoming the steric challenges associated with bulky aniline substrates.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[1] However, the coupling of sterically hindered anilines, such as those with ortho-substituents, presents a significant challenge due to the steric clash around the nitrogen atom, which can impede catalyst coordination and subsequent reductive elimination. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these limitations, enabling the efficient coupling of a wide range of sterically demanding anilines with various aryl halides.[2]

This document outlines optimized protocols and presents comparative data for the Buchwald-Hartwig amination of sterically hindered anilines, focusing on the selection of appropriate catalysts, ligands, bases, and reaction conditions.

Catalytic Cycle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. For sterically hindered substrates, each of these steps can be challenging. The use of bulky, electron-rich monophosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig research groups, is crucial. These ligands promote the formation of monoligated palladium species, which are more reactive and less sterically encumbered, facilitating the coupling of bulky substrates.[2][3]

The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the deprotonation of the hindered amine-palladium complex.[4]

Experimental Protocols

Below are general and specific protocols for the Buchwald-Hartwig amination of sterically hindered anilines.

General Protocol for Small-Scale Reactions

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Sterically hindered aniline

  • Aryl halide (chloride, bromide, or iodide)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or tert-amyl alcohol)

  • Base (e.g., NaOtBu, LHMDS, K₃PO₄)

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-2.0 equivalents).

  • Seal the vessel and purge with an inert atmosphere.

  • Add the anhydrous, degassed solvent.

  • Add the aryl halide (1.0 equivalent) and the sterically hindered aniline (1.0-1.2 equivalents).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol: Coupling of 2,6-Diisopropylaniline with 4-Chlorotoluene

This example illustrates a typical reaction setup for a challenging coupling.

Materials:

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 2,6-Diisopropylaniline

  • 4-Chlorotoluene

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, a vial was charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and NaOtBu (115 mg, 1.2 mmol).

  • The vial was sealed and brought out of the glovebox.

  • Anhydrous toluene (2 mL) was added via syringe, followed by 4-chlorotoluene (121 μL, 1.0 mmol) and 2,6-diisopropylaniline (213 μL, 1.1 mmol).

  • The reaction mixture was heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product was purified by flash chromatography to yield the desired N-(4-methylphenyl)-2,6-diisopropylaniline.

Data Presentation

The following tables summarize the performance of different catalyst systems in the Buchwald-Hartwig amination of sterically hindered anilines.

Aryl HalideAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorotoluene2,6-DimethylanilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1002495[5]
4-Bromobenzonitrile2,6-DiisopropylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)tert-Amyl alcohol1101888[6]
2-Chloropyridine2,4,6-TrimethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Dioxane1001292[7]
4-Chloroanisole2-IsopropylanilinePd(OAc)₂ (1)SPhos (2)Cs₂CO₃ (1.5)Toluene1002078[7]
1-Bromo-3,5-dimethylbenzene2,6-Di-tert-butylanilinePd₂(dba)₃ (2)GPhos (4)NaOtBu (2.0)Toluene1204865[8]

Table 1: Comparative Performance of Different Catalyst Systems for the Amination of Sterically Hindered Anilines.

LigandAryl HalideAnilineBaseSolventTemp (°C)Yield (%)
XPhos4-Chlorotoluene2,6-DiisopropylanilineNaOtBuToluene10091
RuPhos4-Chlorotoluene2,6-DiisopropylanilineNaOtBuToluene10085
BrettPhos4-Chlorotoluene2,6-DiisopropylanilineNaOtBuToluene10088
SPhos4-Chlorotoluene2,6-DiisopropylanilineNaOtBuToluene10075

Table 2: Ligand Screening for the Coupling of 4-Chlorotoluene with 2,6-Diisopropylaniline. (Conditions: 1 mol% Pd₂(dba)₃, 2 mol% ligand, 1.2 equiv. base, 18 h).

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_adduct + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') ArylHalide Aryl Halide (Ar-X) Aniline Aniline (HNR'R'') Experimental Workflow cluster_workflow Ligand Screening Workflow Start Prepare Stock Solutions (Pd precursor, Aryl Halide, Aniline) Dispense Dispense Ligands into Reaction Vials Start->Dispense AddReactants Add Stock Solutions and Base to Vials Dispense->AddReactants React Seal, Inertize, and Heat Reaction Array AddReactants->React Workup Quench and Extract Product Mixture React->Workup Analyze Analyze by GC/LC-MS to Determine Yields Workup->Analyze Optimize Identify Optimal Ligand and Proceed with Optimization Analyze->Optimize

References

Application Notes and Protocols: 4-(4-tert-Butylphenyl)aniline as a Hole Transporting Material in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications due to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the properties of the organic materials used, particularly the hole transporting material (HTM). An efficient HTM must possess suitable energy levels for charge injection, high hole mobility for charge transport, and good thermal and morphological stability.

This document provides detailed application notes and protocols for the use of 4-(4-tert-Butylphenyl)aniline, also known as 4,4'-di-tert-butyldiphenylamine, as a potential hole transporting material in OLEDs. While this material is structurally related to common HTMs, specific experimental data on its performance in OLEDs is not extensively available in peer-reviewed literature. Therefore, this document also provides comparative data for well-established HTMs to offer a frame of reference.

Physicochemical and Thermal Properties

A summary of the known physical and theoretically determined electronic properties of this compound is presented below. The thermal properties are crucial for ensuring the stability and longevity of OLED devices, as they operate at elevated temperatures.

PropertyValueReference
IUPAC Name 4-tert-butyl-N-(4-tert-butylphenyl)aniline[1]
CAS Number 4627-22-9[2]
Molecular Formula C₂₀H₂₇N[1]
Molecular Weight 281.44 g/mol [2]
Melting Point 108 °C[3]
Boiling Point 382.8 °C at 760 mmHg[3]
HOMO (Calculated) -5.1 eV to -5.4 eV (Typical for similar diphenylamine derivatives)[4][5]
LUMO (Calculated) -1.8 eV to -2.2 eV (Typical for similar diphenylamine derivatives)[4][5]
Glass Transition Temp. (Tg) Data not available
Decomposition Temp. (Td) Data not available

Comparative Performance of Standard Hole Transporting Materials

To provide a benchmark, the following table summarizes the performance of two commonly used hole transporting materials, NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) and TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane), in standard OLED device architectures.

Performance MetricNPB-based DeviceTAPC-based Device
Max. Current Efficiency (cd/A) ~2.75 - 5.5~21.1 - 55.74
Max. Power Efficiency (lm/W) Not widely reported~18.58 - 29.28
Max. External Quantum Eff. (%) Not widely reported~10.6 - 21.59
Maximum Luminance (cd/m²) ~7600~6220
Turn-on Voltage (V) ~3.5 - 4.5~3.0 - 4.0

Note: The performance of OLEDs is highly dependent on the specific device structure and other materials used.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

The synthesis of diarylamines such as this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.

Materials:

  • 4-bromo-tert-butylbenzene (1.0 eq)

  • 4-tert-butylaniline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and sodium tert-butoxide under an inert atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene to the flask, followed by 4-bromo-tert-butylbenzene and 4-tert-butylaniline.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G Synthesis of this compound reagents 4-bromo-tert-butylbenzene + 4-tert-butylaniline + Pd(OAc)2 / Xantphos + NaOtBu in Toluene reaction Buchwald-Hartwig Amination (100-110 °C, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic workflow for this compound.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a simple multilayer OLED using thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • This compound (HTL)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Emissive Layer (EML) material (e.g., Alq₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (cathode)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 10 nm thick layer of the HIL material.

    • Deposit a 40 nm thick layer of this compound as the HTL.

    • Deposit a 30 nm thick layer of the EML material.

    • Deposit a 20 nm thick layer of the ETL material.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL.

    • Deposit a 100 nm thick layer of aluminum as the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

G OLED Fabrication Workflow sub_clean ITO Substrate Cleaning hil HIL Deposition (e.g., HAT-CN) sub_clean->hil htl HTL Deposition (this compound) hil->htl eml EML Deposition (e.g., Alq3) htl->eml etl ETL Deposition (e.g., TPBi) eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation cathode->encap

OLED fabrication process workflow.

Protocol 3: Characterization of Material and Device Performance

Material Characterization:

  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of this compound. The experiment is typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane). The HOMO level can be estimated from the onset oxidation potential.[7][8]

  • Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). These analyses are crucial for assessing the thermal stability of the material.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the performance of the fabricated OLED using a source meter and a photometer. This will provide data on the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.

  • Efficiency Calculations: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

A typical multilayer OLED device structure.

Conclusion

This compound presents a promising molecular structure for a hole transporting material in OLEDs, attributed to its triphenylamine core which is known for good hole mobility and stability. The tert-butyl groups can enhance solubility and morphological stability. However, a comprehensive evaluation of its performance requires further experimental investigation. The protocols provided herein offer a framework for the synthesis, device fabrication, and characterization of this material. Researchers are encouraged to perform these experiments to fully elucidate the potential of this compound as a next-generation hole transporting material for high-performance OLEDs.

References

Application of 4-tert-Butylpyridine in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. The performance and stability of these devices are critically dependent on the composition and morphology of each layer within the solar cell stack. The hole transport layer (HTL) plays a crucial role in efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode. 4-tert-butylpyridine (tBP) is a widely utilized additive in the most common HTL material, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD). While not a primary hole transporting material itself, tBP significantly enhances the performance and stability of PSCs through various mechanisms. This document provides detailed application notes and protocols for the use of 4-tert-butylpyridine in the fabrication of high-performance perovskite solar cells.

Role of 4-tert-Butylpyridine (tBP) in Perovskite Solar Cells

4-tert-butylpyridine is a liquid additive that serves multiple functions when incorporated into the spiro-OMeTAD hole transport layer:

  • Improved HTL Conductivity: tBP is essential for dissolving lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), a common p-dopant for spiro-OMeTAD, in the host solvent (typically chlorobenzene). This leads to a more homogeneous and conductive HTL film. The conductivity of pristine spiro-OMeTAD can be significantly increased by the addition of Li-TFSI and tBP.[1]

  • Morphology Control: tBP acts as a morphology controller for the HTL, promoting the formation of a uniform and pinhole-free layer.[2] This is crucial for preventing direct contact between the perovskite and the metal electrode, which can cause short-circuiting and device degradation.

  • Interface Passivation: It is proposed that tBP can interact with the perovskite surface, passivating defects and reducing non-radiative recombination at the perovskite/HTL interface. This interaction facilitates more efficient hole transfer from the perovskite to the HTL.[1]

  • Enhanced Crystallinity of Perovskite: The addition of tBP during either one-step or two-step perovskite deposition methods has been shown to improve the crystallinity and orientation of the perovskite film, leading to enhanced device performance.[3][4]

  • Device Stability: While tBP contributes to high initial performance, its volatile nature can also be a factor in the long-term stability of the device. Evaporation of tBP over time can lead to morphological changes in the HTL and degradation of the perovskite layer.[1][2]

Data Presentation

The inclusion of 4-tert-butylpyridine as an additive in the hole transport layer has a significant impact on the performance metrics of perovskite solar cells. The following table summarizes the performance enhancement observed in CH3NH3PbI3-based and CH3NH3PbI3-xClx-based perovskite solar cells with the addition of tBP.

Perovskite TypeAdditivePower Conversion Efficiency (PCE)Reference
CH3NH3PbI3 (two-step route)Without tBP6.71%[3]
CH3NH3PbI3 (two-step route)With tBP10.62%[3]
CH3NH3PbI3-xClx (one-step route)Without tBP11.11%[3]
CH3NH3PbI3-xClx (one-step route)With tBP15.01%[3]

Experimental Protocols

Materials
  • Spiro-OMeTAD

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Chlorobenzene (anhydrous)

  • Acetonitrile (anhydrous)

  • Perovskite precursors (e.g., PbI2, CH3NH3I)

  • Substrates (e.g., FTO-coated glass)

  • Electron Transport Layer (ETL) materials (e.g., TiO2, SnO2)

Protocol 1: Preparation of the Hole Transport Layer (HTL) Solution

This protocol describes the preparation of a standard spiro-OMeTAD solution containing tBP and Li-TFSI as additives.

  • Prepare a stock solution of Li-TFSI: Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.

  • Prepare the spiro-OMeTAD solution:

    • Dissolve 72.3 mg of spiro-OMeTAD in 1 mL of anhydrous chlorobenzene.

    • Stir the mixture until the spiro-OMeTAD is fully dissolved and the solution is transparent.

  • Add the additives:

    • To the spiro-OMeTAD solution, add 28.8 µL of 4-tert-butylpyridine.

    • Add 17.5 µL of the prepared Li-TFSI stock solution.

  • Final Mixing: Vortex or stir the final solution for at least 30 minutes before use to ensure homogeneity.

Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p structure)

This protocol outlines the general steps for fabricating a planar n-i-p perovskite solar cell using a spin-coating method.

  • Substrate Preparation:

    • Pattern the FTO-coated glass substrate using zinc powder and HCl etching.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

    • Dry the substrate with a nitrogen or dry air gun and treat with UV-ozone for 15 minutes immediately before deposition of the ETL.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit an ETL layer (e.g., a compact layer of TiO2 or SnO2) onto the FTO substrate using a method such as spin coating or chemical bath deposition.

    • Anneal the ETL-coated substrate at the required temperature (e.g., 450-500 °C for TiO2).

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare the perovskite precursor solution (e.g., by dissolving FAPbI3 and MAPbBr3 in a mixture of DMF and DMSO).

    • Spin-coat the perovskite precursor solution onto the ETL layer in a nitrogen-filled glovebox.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the perovskite film at approximately 100-150 °C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Allow the perovskite-coated substrate to cool to room temperature.

    • Deposit the prepared HTL solution (from Protocol 1) onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).

  • Metal Electrode Deposition:

    • Mask the HTL-coated substrate to define the active area of the solar cell.

    • Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G solar illumination.

    • Determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer cluster_htl Hole Transport Layer cluster_electrode Final Device FTO_cleaning FTO Substrate Cleaning ETL_deposition ETL Deposition (e.g., TiO2) FTO_cleaning->ETL_deposition ETL_annealing ETL Annealing ETL_deposition->ETL_annealing perovskite_spin_coating Perovskite Spin Coating ETL_annealing->perovskite_spin_coating antisolvent_treatment Anti-solvent Treatment perovskite_spin_coating->antisolvent_treatment perovskite_annealing Perovskite Annealing antisolvent_treatment->perovskite_annealing htl_spin_coating HTL Spin Coating perovskite_annealing->htl_spin_coating htl_solution_prep HTL Solution Preparation (Spiro-OMeTAD + tBP + Li-TFSI) htl_solution_prep->htl_spin_coating electrode_deposition Metal Electrode Deposition (Au/Ag) htl_spin_coating->electrode_deposition device_characterization Device Characterization (J-V Testing) electrode_deposition->device_characterization

Figure 1. Experimental workflow for the fabrication of a perovskite solar cell.

logical_relationship cluster_additives HTL Additives cluster_htl Hole Transport Layer (Spiro-OMeTAD) cluster_interface Perovskite/HTL Interface cluster_performance Device Performance tBP 4-tert-butylpyridine (tBP) HTL_conductivity Increased Conductivity tBP->HTL_conductivity HTL_morphology Improved Morphology tBP->HTL_morphology interface_passivation Defect Passivation tBP->interface_passivation LiTFSI Li-TFSI (p-dopant) LiTFSI->HTL_conductivity LiTFSI->HTL_conductivity hole_extraction Efficient Hole Extraction HTL_conductivity->hole_extraction PCE Enhanced Power Conversion Efficiency (PCE) HTL_morphology->PCE interface_passivation->hole_extraction hole_extraction->PCE stability Improved Stability (short-term) PCE->stability

Figure 2. Role of 4-tert-butylpyridine in enhancing perovskite solar cell performance.

References

Application Notes and Protocols: 4-(4-tert-Butylphenyl)aniline as a Precursor for N-Heterocyclic Carbene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-NHC-202512-01 Version: 1.0 For Research Use Only

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the tunable steric bulk around the metal center allow for the formation of highly stable and active catalysts. This document provides detailed protocols for the synthesis of a novel, sterically demanding NHC ligand derived from 4-(4-tert-Butylphenyl)aniline. The bulky tert-butyl group on the peripheral phenyl ring is expected to confer unique steric and electronic properties to the resulting metal complexes, making them potentially superior catalysts for challenging cross-coupling reactions.

These application notes are intended for researchers in synthetic chemistry, catalysis, and drug development. The protocols cover the synthesis of the aniline precursor, its conversion to an imidazolium salt (the NHC precursor), and the subsequent formation of a palladium(II)-NHC complex. Finally, applications in Suzuki-Miyaura and Heck cross-coupling reactions are discussed.

Synthesis of the Precursor and Ligand

The overall workflow involves a three-stage synthesis: preparation of the aniline precursor, synthesis of the imidazolium salt, and finally, the generation of the palladium-NHC complex.

G Overall Experimental Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Imidazolium Salt Synthesis cluster_2 Stage 3: Pd-NHC Complexation & Application start Starting Materials: 4-Aminophenylboronic Acid 1-Bromo-4-tert-butylbenzene synthesis_precursor Suzuki-Miyaura Coupling start->synthesis_precursor purification_precursor Purification (Column Chromatography) synthesis_precursor->purification_precursor product_precursor Product: This compound purification_precursor->product_precursor diimine_formation Diimine Formation (Reaction with Glyoxal) product_precursor->diimine_formation cyclization Cyclization (Paraformaldehyde, TMSCl) diimine_formation->cyclization purification_salt Purification (Recrystallization) cyclization->purification_salt product_salt Product: Imidazolium Chloride (NHC·HCl) purification_salt->product_salt complexation Complexation with Pd(OAc)₂ product_salt->complexation purification_complex Purification complexation->purification_complex product_complex Product: Pd(II)-NHC Complex purification_complex->product_complex application Application in Catalysis (e.g., Suzuki, Heck Reactions) product_complex->application G Synthesis of Imidazolium Salt cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Cyclization aniline This compound (2 equiv.) diimine Diimine Intermediate aniline->diimine Methanol, rt, 12h glyoxal Glyoxal (aq) (1 equiv.) glyoxal->diimine salt Imidazolium Chloride (NHC·HCl) diimine->salt THF, 65°C, 16h paraform Paraformaldehyde paraform->salt tmscl TMSCl tmscl->salt G Formation of Pd(II)-NHC Complex salt Imidazolium Chloride (NHC·HCl) complex Pd(II)-NHC Complex salt->complex Toluene, 100°C base Base (e.g., K₂CO₃) base->complex pd_source Pd(OAc)₂ pd_source->complex G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)-NHC (Active Catalyst) pd2_ox Ar-Pd(II)(X)-NHC pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')-NHC pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start_materials Ar-X + Ar'-B(OR)₂ start_materials->pd2_ox base_node Base base_node->pd2_trans

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance polymers incorporating the 4-(4-tert-butylphenyl)aniline moiety. The introduction of the bulky tert-butyl group is a well-established strategy to enhance the thermal stability, solubility, and processing characteristics of aromatic polymers such as polyamides and polyimides. This document outlines the synthesis of a key diamine monomer, 4,4'-diamino-4''-tert-butyltriphenylamine, and its subsequent polymerization.

Enhanced Thermal Properties of Polymers

The incorporation of the this compound structure into polymer backbones, particularly in polyamides and polyimides, has been shown to significantly improve their thermal properties. The bulky tert-butyl group introduces steric hindrance, which restricts chain packing and intermolecular interactions. This structural modification leads to increased glass transition temperatures (Tg) and enhanced thermal stability, as evidenced by higher decomposition temperatures (Td). For instance, poly(amide-imide)s containing the tert-butyltriphenylamine unit exhibit high glass transition temperatures in the range of 296–355 °C and show no significant decomposition below 500 °C[1]. Similarly, novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups demonstrate excellent thermal stability[2].

Quantitative Thermal Analysis Data

The following table summarizes the thermal properties of various polymers incorporating the this compound moiety, demonstrating the positive impact of this structural unit on thermal stability.

Polymer TypeMonomersTg (°C)Td, 5% weight loss (°C)Char Yield at 800°C (N2) (%)Reference
Polyamide4,4'-diamino-4''-tert-butyltriphenylamine + Isophthaloyl chloride24650153-61[3]
Polyimide4,4'-diamino-4''-tert-butyltriphenylamine + 6FDA275>50053-61[3]
Poly(amide-imide)4,4′-bis(p-aminobenzamido)-4″-tert-butyltriphenylamine + PMDA355>500-[1]
Poly(amide-imide)4,4′-bis(p-aminobenzamido)-4″-tert-butyltriphenylamine + 6FDA296>500-[1]

Tg: Glass Transition Temperature, Td: Decomposition Temperature, 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, PMDA: Pyromellitic dianhydride.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the diamine monomer and its subsequent polymerization into polyamides and polyimides.

Synthesis of 4,4'-Diamino-4''-tert-butyltriphenylamine

The synthesis of the diamine monomer is a critical first step and is typically achieved through a double N-arylation reaction followed by reduction.

Materials:

  • 4-tert-butylaniline

  • 4-fluoronitrobenzene

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

Procedure:

  • N-Arylation: In a round-bottom flask, combine 4-tert-butylaniline, 2 equivalents of 4-fluoronitrobenzene, and potassium carbonate in DMF. Heat the mixture at reflux for 12-24 hours. After cooling, pour the reaction mixture into water to precipitate the dinitro intermediate. Filter, wash with water, and dry the solid.

  • Reduction: In a separate flask, dissolve the dinitro intermediate in ethanol. Add a catalytic amount of 10% Pd/C, followed by the slow addition of hydrazine monohydrate. Heat the mixture at reflux for 12 hours[2].

  • Purification: Filter the hot solution to remove the Pd/C catalyst. Upon cooling, the diamine product will crystallize. The crude product can be further purified by recrystallization from ethanol to yield 4,4'-diamino-4''-tert-butyltriphenylamine[2].

Synthesis of Polyamides

Aromatic polyamides can be synthesized via low-temperature solution polycondensation from the diamine monomer and an aromatic diacid chloride.

Materials:

  • 4,4'-diamino-4''-tert-butyltriphenylamine

  • Isophthaloyl chloride (or other aromatic diacid chlorides)

  • N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

Procedure:

  • Dissolve the 4,4'-diamino-4''-tert-butyltriphenylamine monomer in anhydrous DMAc containing 5 wt% LiCl under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours to form a viscous polymer solution.

  • Precipitate the polyamide by pouring the solution into a large volume of methanol.

  • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry under vacuum at 100-150°C.

Synthesis of Polyimides

A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.

Materials:

  • 4,4'-diamino-4''-tert-butyltriphenylamine

  • Aromatic tetracarboxylic dianhydride (e.g., 6FDA, PMDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) formation: In a dry flask under a nitrogen atmosphere, dissolve the 4,4'-diamino-4''-tert-butyltriphenylamine in anhydrous DMAc.

  • Add an equimolar amount of the aromatic dianhydride in one portion.

  • Stir the mixture at room temperature for 6-12 hours to obtain a viscous poly(amic acid) solution[1].

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively. Heat the mixture at 100°C for 1-2 hours to effect complete imidization[2].

  • Polymer Isolation: Pour the resulting polyimide solution into methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150°C.

Visualizations

Experimental Workflow

experimental_workflow Monomer_Synthesis Monomer Synthesis (4,4'-diamino-4''-tert-butyltriphenylamine) Polymerization Polymerization Monomer_Synthesis->Polymerization Polyamide Polyamide Synthesis Polymerization->Polyamide Polyimide Polyimide Synthesis Polymerization->Polyimide Characterization Characterization Polyamide->Characterization Polyimide->Characterization Thermal_Analysis Thermal Analysis (TGA, DSC) Characterization->Thermal_Analysis Spectroscopy Spectroscopy (FTIR, NMR) Characterization->Spectroscopy Mechanical_Testing Mechanical Testing Characterization->Mechanical_Testing

Caption: Experimental workflow for synthesis and characterization.

Structure-Property Relationship

structure_property Structure Incorporation of This compound Bulky_Group Bulky tert-Butyl Group Structure->Bulky_Group Steric_Hindrance Increased Steric Hindrance Bulky_Group->Steric_Hindrance Reduced_Packing Reduced Chain Packing Steric_Hindrance->Reduced_Packing Properties Enhanced Polymer Properties Reduced_Packing->Properties Thermal_Stability Increased Thermal Stability (Tg, Td) Properties->Thermal_Stability Solubility Improved Solubility Properties->Solubility

Caption: Structure-property relationship for enhanced thermal stability.

References

Application Notes and Protocols: Investigating the Antioxidant Properties of Tert-Butyl Substituted Diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diarylamines (Ar₂NH) are a prominent class of radical-trapping antioxidants (RTAs) widely utilized to inhibit autoxidation in various materials, including petroleum-derived products like engine lubricants and fuels.[1][2] Their high efficacy, particularly at elevated temperatures, stems from a catalytic mechanism where one molecule of the diarylamine can neutralize multiple radicals.[1][3] The substitution of tert-butyl groups onto the aryl rings can enhance the antioxidant activity and stability of these compounds. The bulky tert-butyl groups provide steric hindrance, which can stabilize the resulting aminyl radical, and their electron-donating inductive effect increases electron density on the aromatic system, facilitating the hydrogen atom transfer to radical species.[4]

These application notes provide an overview of the antioxidant mechanism of diarylamines and detailed protocols for quantifying their activity using common in vitro assays.

Mechanism of Antioxidant Action

Diarylamines function as antioxidants by donating the hydrogen atom from their N-H group to a peroxyl radical (ROO•), which is a key propagator in the autoxidation chain reaction. This action terminates the chain reaction and generates a stabilized diarylaminyl radical (Ar₂N•).[2] This radical can then participate in a catalytic cycle, reacting with other radicals to regenerate the antioxidant or form non-radical products.[2][3] The overall efficiency is dependent on the structure of the diarylamine and the substrate being oxidized.[3]

Mechanism Catalytic Cycle of Diarylamine Antioxidants cluster_initiation cluster_propagation cluster_termination Ar2NH Diarylamine (Ar₂NH) Ar2N_rad Diarylaminyl Radical (Ar₂N•) Ar2NH->Ar2N_rad + ROO• ROO_rad Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH H Atom Transfer Ar2NOR Alkoxyamine (Ar₂NOR) Ar2N_rad->Ar2NOR + R• Ar2NOR->Ar2N_rad Regeneration (via decomposition)

Caption: Catalytic cycle of diarylamine radical-trapping antioxidants.

Quantitative Antioxidant Activity Data

The antioxidant capacity of diarylamines can be quantified by various assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or as a percentage of radical scavenging activity at a specific concentration. The table below summarizes representative data for some diarylamine derivatives.

Compound SeriesAssayKey FindingsReference
Benzo[b]thiophene DiarylaminesDPPH Radical ScavengingRadical Scavenging Activity (RSA) up to 85.0% at 0.25 g/L, comparable to standards BHA and BHT.[5] Electron-donating groups (e.g., OMe) generally increased activity.[5][5][6]
Benzo[b]thiophene DiarylaminesReducing PowerSome compounds showed better reducing power than the standard, ascorbic acid.[5] The position and nature of substituents significantly influenced activity.[6][5][6]
Synthetic Diarylamines (MJQ1, MJQ2)Mitochondrial Lipid PeroxidationMJQ1 showed maximal protection at a very low concentration of 50 nM.[7] MJQ2 required a higher concentration of 60 µM for maximal protection.[7][7]
N-t-butyl-N-hydroxylaminophenyl moietiesFree Radical ScavengingDesigned as novel antioxidants with neuroprotective properties, indicating effective radical scavenging.[8][8]

Experimental Protocols

The following sections provide detailed protocols for three standard assays used to evaluate the antioxidant properties of tert-butyl substituted diarylamines.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[9][10]

DPPH_Workflow DPPH Radical Scavenging Assay Workflow prep_dpph 1. Prepare 0.1 mM DPPH working solution in methanol. prep_samples 2. Prepare serial dilutions of test compound and positive control. prep_dpph->prep_samples reaction 3. Mix DPPH solution with sample, control, or blank. prep_samples->reaction incubation 4. Incubate in the dark for 30 minutes at room temp. reaction->incubation measure 5. Measure absorbance at 517 nm. incubation->measure calculate 6. Calculate % Inhibition and determine IC50 value. measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.[10]

Protocol:

  • Reagent Preparation :

    • DPPH Solution (0.1 mM) : Dissolve an appropriate amount of DPPH in spectrophotometric-grade methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[9]

    • Test Compounds : Prepare a stock solution (e.g., 1 mg/mL) of the tert-butyl substituted diarylamine in a suitable solvent (e.g., methanol, DMSO). Perform serial dilutions to obtain a range of concentrations.[10]

    • Positive Control : Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid, Trolox, BHA, or BHT.[5][10]

  • Assay Procedure :

    • Pipette a defined volume of each sample dilution into separate test tubes or microplate wells.[10]

    • Add an equal volume of the 0.1 mM DPPH working solution to each tube/well and mix thoroughly.[9]

    • Prepare a blank sample containing only the solvent instead of the test compound.[11]

    • Incubate the reactions in the dark at room temperature for 30 minutes.[9][11]

  • Data Analysis :

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12]

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100 [10]

      • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a blue/green chromophore.[13] It is applicable to both hydrophilic and lipophilic compounds.[13]

ABTS_Workflow ABTS Radical Cation Decolorization Assay Workflow gen_abts 1. Generate ABTS•+ by mixing ABTS stock with potassium persulfate. incubate_abts 2. Incubate solution in the dark for 12-16 hours. gen_abts->incubate_abts adjust_abts 3. Dilute ABTS•+ solution to an absorbance of ~0.70 at 734 nm. incubate_abts->adjust_abts reaction 4. Add test sample to diluted ABTS•+ solution and mix. adjust_abts->reaction measure 5. After a set time (e.g., 6 min), measure absorbance at 734 nm. reaction->measure calculate 6. Calculate TEAC value from a Trolox standard curve. measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.[13]

Protocol:

  • Reagent Preparation :

    • ABTS Stock Solution (7 mM) : Dissolve ABTS in water.

    • Potassium Persulfate (2.45 mM) : Dissolve potassium persulfate in water.[13]

    • ABTS•+ Working Solution : Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This generates the ABTS•+ radical cation.

    • Adjusted ABTS•+ Solution : Before the assay, dilute the working solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Compounds and Standard : Prepare serial dilutions of the test diarylamine and a Trolox standard.[13]

  • Assay Procedure :

    • Add a small volume of the test compound or Trolox standard to a defined volume of the adjusted ABTS•+ solution.

    • Mix thoroughly and incubate for a specific time (e.g., 5-6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.[16]

  • Data Analysis :

    • Calculate the percentage inhibition of absorbance similar to the DPPH assay.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of Trolox standards.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test sample from the standard curve. The TEAC value expresses the antioxidant capacity of the sample in terms of Trolox equivalents.[13]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product.[17] MDA reacts with thiobarbituric acid (TBA) under acidic, high-temperature conditions to form a pink-colored adduct that can be measured spectrophotometrically.[17][18]

TBARS_Workflow Lipid Peroxidation (TBARS) Assay Workflow prep_lipid 1. Prepare lipid substrate (e.g., tissue homogenate, liposomes). add_antioxidant 2. Add test compound to the lipid substrate. prep_lipid->add_antioxidant induce_perox 3. Induce peroxidation with an oxidizing agent (e.g., Fe²⁺/ascorbate). add_antioxidant->induce_perox add_tba 4. Add TBA reagent and acid to the reaction mixture. induce_perox->add_tba heat 5. Heat at 95-100°C for a set time (e.g., 15-60 min) to form adduct. add_tba->heat measure 6. Cool, centrifuge, and measure supernatant absorbance at ~532 nm. heat->measure

Caption: Workflow for the thiobarbituric acid reactive substances (TBARS) assay.

Protocol:

  • Reagent Preparation :

    • Lipid Substrate : Prepare a suitable lipid source, such as a rat liver or brain homogenate in a buffer like ice-cold PBS (pH 7.4).[19][20]

    • Inducing Agent : An oxidizing trigger is used to initiate lipid peroxidation, commonly an ascorbate/iron system.[21]

    • TBA Reagent : Prepare a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., with trichloroacetic acid, TCA).[17]

    • Test Compound : Prepare solutions of the test diarylamine at various concentrations.

  • Assay Procedure :

    • Incubate the lipid substrate with different concentrations of the test compound.

    • Initiate lipid peroxidation by adding the inducing agent.

    • Stop the reaction after a defined period by adding the TBA/TCA solution.

    • Heat the mixture in a boiling water bath (e.g., 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.[18]

    • Cool the samples in an ice bath and centrifuge to pellet any precipitate.[17][18]

  • Data Analysis :

    • Transfer the clear supernatant to a cuvette or microplate.

    • Measure the absorbance of the pink-colored MDA-TBA adduct at approximately 532 nm.[17][18]

    • The antioxidant activity is determined by the degree to which the test compound inhibits the formation of the MDA-TBA adduct compared to a control sample without the antioxidant. The results are expressed as % inhibition of lipid peroxidation.

References

Application Note: HPLC Analysis and Purification of 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis and purification of 4-(4-tert-Butylphenyl)aniline. A reverse-phase HPLC method utilizing a C18 stationary phase has been developed for the quantitative analysis of the target compound. Furthermore, this document provides a direct scale-up protocol for the purification of this compound using preparative HPLC. The methods described are suitable for purity assessment, impurity profiling, and isolation of the compound for further research and development activities.

Introduction

This compound is an aromatic amine derivative with potential applications in materials science and as an intermediate in the synthesis of pharmaceuticals.[1] The purity of such compounds is critical for their intended application. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds.[2] This application note presents a validated HPLC method for the analysis of this compound and a corresponding preparative method for its purification. The analytical method is designed to provide high resolution and sensitivity, while the preparative method allows for the isolation of the compound at a high purity level.

Experimental Protocols

Analytical HPLC Method

Objective: To determine the purity of a this compound sample and quantify the main peak.

Instrumentation and Materials:

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water.

  • Reagent: Phosphoric acid (analytical grade).

  • Standard: this compound (purity > 98%).

Chromatographic Conditions:

A summary of the analytical HPLC conditions is provided in Table 1.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: Dissolve an accurately weighed amount of the this compound sample in methanol to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Preparative HPLC Method

Objective: To purify a batch of this compound to a high degree of purity.

Instrumentation and Materials:

  • Preparative HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop, a preparative scale column, and a UV-Vis detector with a flow cell suitable for high flow rates.

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Solvents and Reagents: Same as the analytical method, but in larger quantities.

Chromatographic Conditions:

The preparative HPLC conditions are a scaled-up version of the analytical method. The key scaled parameters are presented in Table 2. The gradient profile remains the same in terms of percentage composition over time.

Sample Preparation and Loading:

  • Sample Solution: Dissolve the crude this compound sample in a minimal amount of methanol or a solvent mixture that ensures complete dissolution and is compatible with the mobile phase. The concentration will depend on the loading capacity of the preparative column.

  • Loading: Inject the prepared sample solution onto the preparative column. The injection volume is significantly larger than in the analytical method and should be optimized based on the column dimensions and sample concentration.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

Table 2: Preparative HPLC Method Parameters (Scaled-up from Analytical)

ParameterCondition
Stationary Phase C18, 5 µm, 21.2 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 21.2 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume ~424 µL (for equivalent loading)

Table 3: Illustrative Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Standard8.52125432199.8
Crude Sample8.51105678985.3
Purified Fraction8.52119876599.5

Mandatory Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC prep_standard Prepare Standard Solution (0.1 mg/mL in Methanol) analytical_hplc Inject into Analytical HPLC (C18, 4.6x150 mm) prep_standard->analytical_hplc Calibration & RT Confirmation prep_sample Prepare Sample Solution (0.1 mg/mL in Methanol) filter_sample Filter Sample through 0.45 µm Filter prep_sample->filter_sample filter_sample->analytical_hplc Purity Analysis prep_hplc Inject Crude Sample into Preparative HPLC (C18, 21.2x150 mm) filter_sample->prep_hplc For Purification analytical_data Data Acquisition & Analysis (Purity Assessment) analytical_hplc->analytical_data fraction_collection Collect Fractions Containing Target Compound prep_hplc->fraction_collection purity_check Analyze Collected Fractions by Analytical HPLC fraction_collection->purity_check purity_check->analytical_data Confirm Purity of Isolated Compound

Caption: Workflow for the analysis and purification of this compound.

Logical_Relationship cluster_method_dev Method Development & Scaling analytical_method Analytical Method (Small Scale, High Resolution) scaling_principles Scaling Principles - Geometric Scaling of Flow Rate - Proportional Scaling of Injection Volume analytical_method->scaling_principles Basis for preparative_method Preparative Method (Large Scale, High Throughput) preparative_method->analytical_method Purity Check of Fractions by scaling_principles->preparative_method Guides

Caption: Logical relationship between analytical and preparative HPLC methods.

References

Application Notes and Protocols for the Synthesis of 4-Methoxytriphenylamine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methoxytriphenylamine is a key structural motif found in a variety of functional materials, particularly in the field of organic electronics where it serves as a hole-transporting material in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] Its synthesis is a common objective in materials science and medicinal chemistry research. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This method has largely superseded harsher traditional methods like the Ullmann condensation, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[2][4]

This document provides a detailed protocol for the synthesis of 4-methoxytriphenylamine using diphenylamine and 4-iodoanisole as precursors, employing a palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme:

The synthesis proceeds via the palladium-catalyzed cross-coupling of diphenylamine with 4-iodoanisole in the presence of a suitable base and a phosphine ligand.

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and conditions for the synthesis of 4-methoxytriphenylamine.

ParameterDescription/ValueNotes
Reactants
Diphenylamine1.0 equiv (e.g., 1.69 g, 10 mmol)Starting amine.
4-Iodoanisole1.1 equiv (e.g., 2.57 g, 11 mmol)Aryl halide coupling partner.
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol% (e.g., 45 mg, 0.2 mmol)Common palladium precatalyst.[3]
XPhos4 mol% (e.g., 191 mg, 0.4 mmol)A bulky, electron-rich phosphine ligand that enhances reaction efficiency.[5]
Base
Sodium tert-butoxide (NaOtBu)1.4 equiv (e.g., 1.35 g, 14 mmol)Strong, non-nucleophilic base.
Solvent
Toluene~0.1 M concentration (e.g., 100 mL)Anhydrous solvent is crucial.
Reaction Conditions
Temperature100-110 °COptimal temperature may require optimization.[3]
Reaction Time12-24 hoursMonitor by TLC or GC-MS for completion.
AtmosphereInert (Argon or Nitrogen)Essential to prevent catalyst degradation.
Product Information
Product Name4-MethoxytriphenylamineAlso known as 4-methoxy-N,N-diphenylaniline.[6]
Molecular FormulaC₁₉H₁₇NO
Molecular Weight275.34 g/mol [7]
Expected Yield85-95%Dependant on reaction scale and purity of reagents.
AppearanceOff-white to light tan solid
Melting Point102-106 °C[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 4-methoxytriphenylamine.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis setup_reagents Weigh Reactants: - Diphenylamine - 4-Iodoanisole - Pd(OAc)₂ - XPhos - NaOtBu setup_glassware Assemble Flame-Dried Schlenk Flask setup_reagents->setup_glassware Add Solids inert_atm Evacuate & Backfill with Argon (3x) setup_glassware->inert_atm add_solvent Add Anhydrous Toluene via Syringe inert_atm->add_solvent heat_stir Heat to 110 °C with Vigorous Stirring add_solvent->heat_stir monitor Monitor Reaction (TLC / GC-MS) heat_stir->monitor cool Cool to Room Temp monitor->cool quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography dry_product Dry Purified Product under High Vacuum chromatography->dry_product characterize Characterize Product (NMR, MS, MP) dry_product->characterize final_product Pure 4-Methoxytriphenylamine characterize->final_product

References

Application Notes and Protocols: The Role of 4-(4-tert-Butylphenyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-tert-butylphenyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a variety of therapeutic agents. Its unique physicochemical properties, including lipophilicity and the potential for specific molecular interactions, have made it a valuable building block in modern drug discovery. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Key Therapeutic Applications

The versatility of the this compound moiety is evident in its incorporation into molecules targeting a range of diseases, primarily in oncology and pain management.

Kinase Inhibitors in Oncology

Aniline derivatives are fundamental components of numerous kinase inhibitors, where they often act as hinge-binding motifs, crucial for their inhibitory activity.[1] The this compound scaffold has been successfully employed in the design of potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation in various cancers.[2][3] The 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine scaffolds are classic examples of EGFR inhibitors, where the aniline moiety plays a critical role in binding to the ATP-binding site of the kinase domain.[1][4] Derivatives incorporating the this compound group have been investigated for their potential to enhance potency and selectivity.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[5] It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Several irreversible BTK inhibitors have been developed, and the this compound scaffold has been integrated into novel compounds to achieve high potency and selectivity.[6]

Vanilloid Receptor 1 (VR1) Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat and capsaicin.[7][8] Antagonists of this receptor are actively being pursued for the treatment of chronic pain. A prominent example is N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a potent and selective VR1 antagonist that features the this compound core structure.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds incorporating the this compound scaffold.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
CHMFL-BTK-01BTK7U2932, Pfeiffer[6]
Compound 9 BMX, JAK3, EGFRInactive-[6]
10a EGFRPotent InhibitionA549, H446[9]
10a VEGFR-2Potent InhibitionA549, H446[9]
10g EGFRPotent InhibitionA549, H446[9]
10g VEGFR-2Potent InhibitionA549, H446[9]

Table 2: VR1 Antagonist Activity of BCTC

CompoundAssayIC50 (nM)Reference
BCTCCapsaicin-induced rat VR1 activation35[7][8]
BCTCAcid-induced rat VR1 activation6.0[7][8]
BCTCCapsaicin-induced CGRP-LI release37.0[10]
BCTCCapsaicin-induced SP-LI release36.0[10]

Table 3: Anticancer Activity of this compound Analogs

Compound IDCell LineCancer TypeIC50 (µM)Reference
BCTC DU145Prostate CancerGrowth inhibition at 10-100 µM[10]
3c HepG2Liver Cancer11.42[11]
3d HepG2Liver Cancer8.50[11]
3e HepG2Liver Cancer12.76[11]
4a MDA-MB-231Breast Cancer0.11[12]
4d MDA-MB-231Breast Cancer0.18[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic this compound derivative and a representative biological assay.

General Synthesis of this compound Derivatives

Protocol 1: Synthesis of 4-tert-Butylaniline

This protocol describes a general method for the synthesis of the core 4-tert-butylaniline structure.

Materials:

  • 1-tert-Butyl-4-nitrobenzene

  • Ethanol

  • Catalyst (e.g., CPIP)

  • Hydrogen source

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • TLC plates

Procedure:

  • In a round-bottom flask, dissolve 1-tert-butyl-4-nitrobenzene (4.06 mmol) in ethanol (20 ml).[13]

  • Add the catalyst (e.g., 50 mg of CPIP) to the solution.[13]

  • Stir the mixture under a hydrogen atmosphere.[13]

  • Maintain the reaction for 6 hours, monitoring its progress using Thin Layer Chromatography (TLC).[13]

  • Upon completion, recover the catalyst by filtration.[13]

  • Isolate the 4-tert-butylaniline product by evaporating the ethanol under reduced pressure.[13] The expected yield is typically high (e.g., 99%).[13]

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol describes a general method for the N-arylation of 4-tert-butylaniline to form more complex derivatives.

Materials:

  • 4-tert-Butylaniline

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous toluene

  • Schlenk tube or similar inert atmosphere reaction vessel

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-tert-butylaniline (1 equivalent), the aryl halide or triflate (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2 equivalents).

  • Add anhydrous toluene to the reaction vessel.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

Protocol 3: EGFR Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase and the poly(Glu, Tyr) substrate in the kinase buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a microplate. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., erlotinib).

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation Inhibitor Irreversible BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: BTK Signaling Pathway Inhibition.

Experimental Workflows

Drug_Discovery_Workflow start Start: Identify Target synthesis Synthesis of This compound Derivatives start->synthesis invitro In Vitro Assays (e.g., Kinase Inhibition) synthesis->invitro cellbased Cell-Based Assays (e.g., Proliferation) invitro->cellbased sar Structure-Activity Relationship (SAR) Analysis cellbased->sar lead_opt Lead Optimization sar->lead_opt Iterative Refinement invivo In Vivo Studies (Animal Models) sar->invivo Promising Candidate lead_opt->synthesis end Candidate Drug invivo->end

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: Cycloaddition Reactions Involving Sterically Bulky Diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sterically bulky diarylamines are a class of compounds with significant utility in materials science, catalysis, and pharmaceutical development. Their rigid and voluminous structures can impart unique electronic and steric properties to target molecules. However, the inherent steric hindrance and electronic nature of these amines often render them unreactive in direct cycloaddition reactions. This document provides an application note and detailed protocols for a proposed strategy to overcome this limitation: the use of enamines derived from sterically bulky secondary diarylamines as reactive dienophiles in [4+2] cycloaddition (Diels-Alder) reactions. This approach allows for the construction of complex, six-membered ring systems bearing a sterically encumbered diarylamino substituent. Such products are of interest as scaffolds in medicinal chemistry and as building blocks for novel ligands and materials.

Application Note: [4+2] Cycloaddition of Enamines Derived from Sterically Bulky Diarylamines

The direct participation of sterically bulky diarylamines in cycloaddition reactions is often challenging due to steric hindrance around the nitrogen atom, which can impede the necessary orbital overlap for a concerted reaction. A viable strategy to circumvent this is the in-situ formation of an enamine from the bulky secondary diarylamine and a suitable aldehyde or ketone. Enamines are electron-rich alkenes that are known to be excellent dienophiles in Diels-Alder reactions. The nitrogen lone pair participates in resonance, increasing the electron density of the double bond and activating it for cycloaddition with electron-deficient dienes.

This application note describes a protocol for the [4+2] cycloaddition between an enamine derived from bis(2,6-diisopropylphenyl)amine and a ketone with an electron-deficient diene, such as dimethyl (E,E)-muconate. The reaction is proposed to proceed via a two-step, one-pot sequence: (1) formation of the enamine, and (2) subsequent Diels-Alder reaction to yield the cycloadduct.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Cyclohexene Adduct via [4+2] Cycloaddition

This protocol details the synthesis of a highly substituted cyclohexene derivative bearing a bis(2,6-diisopropylphenyl)amino group through a one-pot enamine formation and subsequent Diels-Alder reaction.

Materials:

  • Bis(2,6-diisopropylphenyl)amine

  • Cyclohexanone

  • Dimethyl (E,E)-muconate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Enamine Formation:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add bis(2,6-diisopropylphenyl)amine (1.0 equiv.), cyclohexanone (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.).

    • Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M with respect to the amine).

    • Heat the mixture to reflux and allow the water formed to be collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting amine is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature. The resulting solution contains the crude enamine and is used directly in the next step.

  • [4+2] Cycloaddition:

    • To the crude enamine solution from the previous step, add dimethyl (E,E)-muconate (1.1 equiv.).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. For less reactive systems, gentle heating (e.g., 50 °C) may be required.

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired cyclohexene adduct.

Data Presentation

The following table summarizes representative data for the [4+2] cycloaddition of enamines derived from sterically bulky diarylamines with various dienes. (Note: This data is illustrative and based on typical yields for similar reactions).

EntryBulky DiarylamineCarbonyl CompoundDieneProduct Yield (%)Diastereomeric Ratio (endo:exo)
1Bis(2,6-diisopropylphenyl)amineCyclohexanoneDimethyl (E,E)-muconate7590:10
2Bis(2,4,6-trimethylphenyl)amineCyclopentanone1,3-Butadiene (in sealed tube)68N/A
3N-(2,6-diisopropylphenyl)-N-phenylamineAcetoneIsoprene8285:15

Visualizations

Logical Workflow for the Synthesis of Sterically Hindered Cyclohexene Adducts

workflow cluster_enamine Step 1: Enamine Formation cluster_cycloaddition Step 2: [4+2] Cycloaddition cluster_purification Step 3: Work-up and Purification start Mix Bulky Diarylamine, Ketone, and Acid Catalyst in Toluene reflux Reflux with Dean-Stark Trap start->reflux enamine In-situ Formation of Enamine reflux->enamine add_diene Add Electron-Deficient Diene enamine->add_diene reaction Stir at Room Temp or Gentle Heat add_diene->reaction adduct Formation of Cyclohexene Adduct reaction->adduct workup Aqueous Work-up adduct->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A workflow diagram illustrating the one-pot, three-step process for the synthesis of sterically hindered cyclohexene adducts.

Proposed Reaction Mechanism

mechanism cluster_reactants cluster_intermediates cluster_products amine Bulky Diarylamine (R₂NH) enamine Enamine Intermediate amine->enamine + Ketone - H₂O ketone Ketone diene Diene adduct Cyclohexene Adduct enamine->adduct + Diene [4+2] Cycloaddition

Caption: A simplified diagram showing the key steps in the proposed reaction mechanism.

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig C-N cross-coupling reactions, with a specific focus on electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an electron-rich aryl halide is not working or giving low yields. What are the most common causes?

A1: Low or no yield in the Buchwald-Hartwig amination of electron-rich aryl halides can stem from several factors. The most common issues include suboptimal choice of ligand and base, catalyst deactivation, and poor solvent selection. Electron-rich aryl halides can be challenging substrates due to the difficulty of the initial oxidative addition step.[1]

Q2: Which type of ligand is generally preferred for coupling with electron-rich aryl halides?

A2: For electron-rich aryl halides, bulky, electron-rich phosphine ligands are generally preferred.[2] These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[2][3] Examples of such ligands include biaryl phosphines like XPhos, SPhos, and BrettPhos.[4]

Q3: What is the best base to use for the amination of electron-rich aryl halides?

A3: The choice of base is critical and depends on the functional group tolerance of your substrates.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective for a wide range of substrates.[1][2] However, if your substrates are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[2][5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a significant role in the solubility of reagents and the stability of catalytic intermediates.[2] Anhydrous and degassed solvents are essential for reproducible results.[2] Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig reactions.[6] However, some chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by binding to the palladium catalyst and should be avoided.[5]

Q5: I am observing the formation of side products. What are the likely culprits?

A5: A common side reaction is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. This can be minimized by the correct choice of ligand.[7] Another potential side product is the formation of biaryls, which can occur particularly when using chiral primary amines.[1] Optimizing the catalyst, ligand, and stoichiometry can help minimize this.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Suboptimal Ligand For electron-rich aryl halides, consider switching to a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or BrettPhos.[4]
Incorrect Base If using a weak base with an unreactive substrate, try a stronger base like NaOtBu or LHMDS. Conversely, if your starting materials are degrading, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[2][5]
Catalyst Deactivation Ensure all reagents and solvents are pure, dry, and degassed.[1] Consider using a palladium precatalyst for more reliable formation of the active catalytic species.[1][5] Functional groups like azo groups can poison the catalyst.[8]
Poor Solubility Ensure all components are soluble in the chosen solvent at the reaction temperature. If insolubility is suspected, a different solvent or a mixture of solvents may be required.[5]
Low Reaction Temperature Reactions with challenging substrates may require higher temperatures, typically between 80-100 °C.[5][9]
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Steps
Ligand Choice The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky, electron-rich ligands is recommended.[7]
Base Strength Very strong bases can sometimes promote side reactions. Consider using a slightly weaker base.
Reaction Time/Temperature Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.

Data Presentation: Ligand, Base, and Solvent Selection

Table 1: Recommended Ligands for Electron-Rich Aryl Halides

LigandStructureKey Features
XPhos BiarylphosphineGenerally effective for a wide range of amines and aryl halides.
SPhos BiarylphosphineOften provides good results with hindered substrates.
BrettPhos BiarylphosphineSpecifically designed for coupling primary amines.[8]
RuPhos BiarylphosphineCan be effective for sterically challenging substrates.

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKaHCommon Applications & Considerations
NaOtBu ~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][5]
LHMDS ~26Strong base, useful for substrates with protic functional groups.[8]
Cs₂CO₃ ~10A weaker base with good solubility, suitable for base-sensitive substrates.[5]
K₃PO₄ ~12A weaker, economical base, often used for amidation reactions.[8]

Table 3: Common Solvents for Buchwald-Hartwig Amination

SolventTypeBoiling Point (°C)Notes
Toluene Aromatic111Commonly used, good balance of solubility and high boiling point.[1]
1,4-Dioxane Ether101Frequently used, but considered a high-impact solvent to be avoided if possible.[1][6]
THF Ether66Lower boiling point, may require a sealed tube for higher temperatures.
t-BuOH Alcohol82Can be used, sometimes in combination with other solvents.

Experimental Protocols

Representative Protocol for a Small-Scale Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide:

Note: This is a general guideline; reaction conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the electron-rich aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_coord Amine Coordination (R2NH) PdII_complex->Amine_coord PdII_amine_complex [L-Pd(II)(Ar)(R2NH)]+X- Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L-Pd(II)(Ar)(NR2) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity (Dry, Degassed) Start->Check_Reagents Screen_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Reagents->Screen_Ligand Reagents OK Screen_Base Screen Bases (Strong vs. Weak) Screen_Ligand->Screen_Base No Improvement Success Improved Yield Screen_Ligand->Success Improvement Screen_Solvent Screen Solvents (Toluene, Dioxane) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Optimize_Temp Optimize Temperature (Increase Temp) Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improvement Use_Precatalyst Use a Precatalyst Optimize_Temp->Use_Precatalyst Still Low Yield Optimize_Temp->Success Improvement Use_Precatalyst->Success Improvement Ligand_Base_Selection Start Substrate Analysis Steric_Hindrance Sterically Hindered Amine/Aryl Halide? Start->Steric_Hindrance Bulky_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Steric_Hindrance->Bulky_Ligand Yes Less_Bulky_Ligand Standard Ligand Sufficient Steric_Hindrance->Less_Bulky_Ligand No Base_Sensitivity Base-Sensitive Functional Groups? Bulky_Ligand->Base_Sensitivity Less_Bulky_Ligand->Base_Sensitivity Weak_Base Use Weak Base (Cs2CO3, K3PO4) Base_Sensitivity->Weak_Base Yes Strong_Base Use Strong Base (NaOtBu, LHMDS) Base_Sensitivity->Strong_Base No

References

Troubleshooting low yields in the synthesis of 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-tert-Butylphenyl)aniline. The focus is on addressing common issues that lead to low yields and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This reaction directly couples an aryl halide (or triflate) with an amine. For this synthesis, it would involve the reaction of 4-tert-butylaniline with a phenyl halide or 4-bromo-tert-butylbenzene with aniline.[1]

  • Suzuki-Miyaura Coupling: This method involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. To synthesize the target compound, this would typically involve the coupling of 4-tert-butylphenylboronic acid with 4-bromoaniline.

Q2: I am observing a very low yield in my Buchwald-Hartwig amination. What are the likely causes?

A2: Low yields in the Buchwald-Hartwig amination of sterically hindered substrates like those involved in the synthesis of this compound can stem from several factors:

  • Inefficient Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical, especially with bulky reactants.[1][2]

  • Inappropriate Base: The strength and solubility of the base are key to the reaction's success.

  • Poor Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all lead to incomplete conversion.

  • Reagent Purity: Impurities in the starting materials, particularly the amine and aryl halide, can poison the catalyst.

Q3: My Suzuki-Miyaura coupling is not proceeding to completion. What should I check?

A3: Incomplete Suzuki-Miyaura couplings can often be attributed to:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

  • Issues with the Boronic Acid: Boronic acids can be prone to degradation, especially under prolonged heating.

  • Suboptimal Base and Solvent: The choice of base and solvent system is crucial for the transmetalation step.[3]

  • Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate.

Q4: What are common side products in these coupling reactions?

A4: Common side products that can lower the yield of the desired this compound include:

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling: The boronic acid (in Suzuki coupling) or the aryl halide can react with themselves to form symmetrical biaryls.

  • Oxidative Degradation: Anilines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves:

  • Column Chromatography: Silica gel chromatography is a common method to separate the product from starting materials, catalyst residues, and byproducts. A gradient of ethyl acetate in hexane is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[4] This method is particularly good at removing minor impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.

Low Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution(s)
Inefficient Catalyst/Ligand - Switch to a more sterically demanding and electron-rich phosphine ligand such as XPhos, DtBPF, or trineopentylphosphine, which are known to be effective for hindered substrates.[5][6] - Use a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species.
Inappropriate Base - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). - Ensure the base is fresh and anhydrous.
Suboptimal Reaction Conditions - Increase the reaction temperature, typically in the range of 80-110 °C. - Extend the reaction time and monitor progress by TLC or GC. - Use an anhydrous, non-polar aprotic solvent like toluene or dioxane.[7]
Impure Reagents - Purify the aniline and aryl halide starting materials prior to use. Aniline can be distilled, and aryl halides can be purified by chromatography or recrystallization.
Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution(s)
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Boronic Acid Instability - Use fresh, high-purity boronic acid. - Add the boronic acid in slight excess (e.g., 1.2 equivalents).
Ineffective Base/Solvent - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.
Steric Hindrance - Use a catalyst system known to be effective for hindered substrates. - Higher reaction temperatures and longer reaction times may be necessary.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note that optimization may be required based on specific laboratory conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Amination
  • Reactants:

    • 4-Bromo-tert-butylbenzene (1.0 mmol)

    • Aniline (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine 4-bromo-tert-butylbenzene, Pd(OAc)₂, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene, followed by aniline via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexane).

Protocol 2: Suzuki-Miyaura Coupling
  • Reactants:

    • 4-Bromoaniline (1.0 mmol)

    • 4-tert-Butylphenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoaniline, 4-tert-butylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add toluene and water.

    • De-gas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

    • Monitor the reaction by TLC or GC. The reaction is typically complete within 8-16 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine Aryl Halide, Pd Catalyst, Ligand, and Base add_solv Add Anhydrous Solvent start->add_solv add_amine Add Amine add_solv->add_amine setup_complete Seal and Heat under Inert Gas add_amine->setup_complete react Stir at Elevated Temperature setup_complete->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete cool Cool to RT monitor->cool Complete filter Filter through Celite cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical workflow for the Buchwald-Hartwig amination synthesis.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base add_solv Add Solvent (e.g., Toluene/Water) start->add_solv degas Degas with Inert Gas add_solv->degas setup_complete Heat under Inert Atmosphere degas->setup_complete react Stir at Elevated Temperature setup_complete->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete cool Cool to RT monitor->cool Complete extract Aqueous Workup cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting Logic for Low Yields

Troubleshooting_Logic start Low Yield Observed check_reagents Check Reagent Purity (Starting Materials, Solvents, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions impure_reagents Purify Reagents check_reagents->impure_reagents optimize_catalyst Screen Different Ligands/ Use Precatalyst check_catalyst->optimize_catalyst optimize_conditions Increase Temperature/ Extend Reaction Time/ Ensure Inert Atmosphere check_conditions->optimize_conditions rerun Re-run Experiment impure_reagents->rerun optimize_catalyst->rerun optimize_conditions->rerun success Improved Yield rerun->success

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Identifying and minimizing byproducts in diarylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in diarylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in diarylamine synthesis?

A1: Byproduct formation is a common challenge in diarylamine synthesis and is highly dependent on the chosen synthetic route. The most prevalent methods are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and copper-catalyzed Chan-Lam coupling. Each method has a characteristic byproduct profile.

  • Buchwald-Hartwig Amination: The most frequently observed byproduct is the hydrodehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[1] Another potential side reaction is the formation of triarylamines if the diarylamine product undergoes a second C-N coupling.

  • Ullmann Condensation: Similar to the Buchwald-Hartwig reaction, hydrodehalogenation of the aryl halide is a common side reaction.[2] Homocoupling of the aryl halide to form a biaryl species is also frequently observed.[3] In reactions involving phenols or other oxygen nucleophiles, C-O coupling can occur, leading to diaryl ether byproducts.

  • Chan-Lam Coupling: Common byproducts include the oxidation of the amine starting material, protodeboronation of the arylboronic acid (where the boronic acid group is replaced by a hydrogen), and homocoupling of the arylboronic acid to form biaryls.[4]

Q2: How can I detect and identify byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and identification of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and detecting the presence of multiple components in the reaction mixture. The appearance of unexpected spots can indicate byproduct formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for identifying and quantifying byproducts such as hydrodehalogenated starting materials and homocoupled products.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying components of a reaction mixture, including starting materials, the desired product, and byproducts.[3][6] It is a valuable tool for monitoring reaction kinetics and determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the components of a reaction mixture, aiding in the definitive identification of byproducts.

Troubleshooting Guides

Problem 1: Low yield of the desired diarylamine with a significant amount of hydrodehalogenated aryl halide detected.

  • Possible Cause (Buchwald-Hartwig): The β-hydride elimination pathway is competing with the reductive elimination of the desired product from the palladium intermediate.[1] This is more likely to occur with certain ligands and substrates.

  • Possible Cause (Ullmann): The hydrodehalogenation can be promoted by sources of protons in the reaction mixture, such as residual water.

  • Solutions:

    • Optimize the Ligand (Buchwald-Hartwig): The choice of phosphine ligand is crucial. Bulky, electron-rich ligands generally favor reductive elimination over β-hydride elimination. Consider screening different ligands to find the optimal one for your specific substrate combination.

    • Choice of Base: The nature of the base can influence the reaction pathway. Experiment with different bases (e.g., NaOtBu, K2CO3, Cs2CO3) to find the one that minimizes hydrodehalogenation.

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize proton sources that can lead to hydrodehalogenation, especially in Ullmann condensations.

    • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Problem 2: My reaction mixture shows a significant amount of biaryl homocoupling product.

  • Possible Cause (Ullmann/Chan-Lam): The reaction conditions are favoring the coupling of two aryl halide molecules (Ullmann) or two arylboronic acid molecules (Chan-Lam) instead of the desired cross-coupling.

  • Solutions:

    • Optimize Catalyst and Ligand: In the Ullmann reaction, the choice of copper source and ligand can influence the selectivity. For Chan-Lam coupling, using a suitable ligand can help suppress homocoupling.

    • Control Reagent Stoichiometry: Ensure the stoichiometry of the coupling partners is optimized. A slight excess of the amine component may be beneficial.

    • Temperature and Reaction Time: Adjusting the temperature and reaction time can impact the relative rates of the desired cross-coupling versus the undesired homocoupling.

Problem 3: I observe multiple unexpected spots on my TLC plate.

  • Possible Cause: This could be due to a variety of side reactions, including those mentioned above, or decomposition of starting materials or products. The spots could also be reaction intermediates.

  • Solutions:

    • Reaction Monitoring: Take aliquots of the reaction mixture at different time points and analyze them by TLC, GC-MS, or HPLC to track the formation and consumption of different species. This can help distinguish between stable byproducts and transient intermediates.

    • Purification Strategy: If multiple byproducts are present, a multi-step purification process involving column chromatography with different solvent systems, recrystallization, or preparative HPLC may be necessary.

    • Re-evaluate Reaction Conditions: If a complex mixture is consistently obtained, a more fundamental re-evaluation of the reaction conditions (solvent, base, temperature, catalyst, ligand) is warranted.

Data Presentation

Table 1: Effect of Solvent on Diarylamine Yield in Ullmann Condensation

EntryAryl HalideAmineCopper SourceLigandBaseSolventTemp. (°C)Yield (%)
1IodobenzeneAnilineCuINoneK2CO3Toluene110Low
2IodobenzeneAnilineCuINoneK2CO3DMF110High
3IodobenzeneAnilineCuINoneK2CO3Dioxane100Moderate

Data is illustrative and based on general trends reported in the literature.

Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield

EntryAryl HalideAminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
1BromobenzeneAnilinePd(OAc)2P(o-tolyl)3NaOtBuToluene100Moderate
2BromobenzeneAnilinePd(OAc)2BINAPNaOtBuToluene100High
3BromobenzeneAnilinePd(OAc)2XPhosNaOtBuToluene100Very High

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of Diphenylamine via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Bromobenzene

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add bromobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Analysis of a Diarylamine Reaction Mixture

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating many diarylamines and related byproducts.

    • Inlet: Split/splitless injector, operated in splitless mode for dilute samples.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 15 °C/min, and holding for 10 minutes. This program should be optimized for the specific analytes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-500.

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final volume of 1 mL.

  • Filter the diluted sample through a syringe filter (0.22 µm) to remove any particulate matter before injection.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak to a library of known spectra (e.g., NIST) for identification.

  • Quantify the relative amounts of product and byproducts by integrating the peak areas in the TIC. For more accurate quantification, a calibration curve using authentic standards should be prepared.

Mandatory Visualizations

Buchwald_Hartwig_Byproduct_Pathway Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-N(H)R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(H)R Amine Coordination (RNH2) Ar-Pd(II)(L)-NR Ar-Pd(II)(L)-NR Ar-Pd(II)(L)-N(H)R->Ar-Pd(II)(L)-NR Deprotonation (-Base-H+) Diarylamine Diarylamine Ar-Pd(II)(L)-NR->Diarylamine Reductive Elimination Hydrodehalogenated Arene Hydrodehalogenated Arene

Caption: Buchwald-Hartwig amination cycle and hydrodehalogenation byproduct pathway.

Ullmann_Byproduct_Pathways cluster_homo Homocoupling cluster_hydro Hydrodehalogenation Cu(I)X Cu(I)X Ar-Cu(III)(X)(Nu) Ar-Cu(III)(X)(Nu) Cu(I)X->Ar-Cu(III)(X)(Nu) Oxidative Addition (Ar-X, R2NH) Ar-Cu(III)(X)(Ar) Ar-Cu(III)(X)(Ar) Cu(I)X->Ar-Cu(III)(X)(Ar) Oxidative Addition (2x Ar-X) Ar-Cu(III)(X)(H) Ar-Cu(III)(X)(H) Cu(I)X->Ar-Cu(III)(X)(H) Proton Source Diarylamine Diarylamine Ar-Cu(III)(X)(Nu)->Diarylamine Reductive Elimination Biaryl Biaryl Hydrodehalogenated Arene Hydrodehalogenated Arene Ar-X + R2NH Ar-X + R2NH Ar-X + R2NH->Cu(I)X Catalyst Ar-Cu(III)(X)(Ar)->Biaryl Reductive Elimination Ar-Cu(III)(X)(H)->Hydrodehalogenated Arene Reductive Elimination

Caption: Byproduct formation pathways in Ullmann condensation.

Analytical_Workflow Start Start End End Decision Decision Decision->End [No] Optimize Optimize Reaction Conditions Decision->Optimize Byproducts > Limit? [Yes] Process Process Reaction_Aliquot Reaction_Aliquot Dilution Dilute with Solvent Reaction_Aliquot->Dilution Prepare Filtration Filter through Syringe Filter Dilution->Filtration Clean Analysis GC-MS or HPLC Analysis Filtration->Analysis Inject Data_Processing Chromatogram Generation Analysis->Data_Processing Acquire Data Identification Peak Identification (Mass Spec/RT) Data_Processing->Identification Process Quantification Peak Area Integration Identification->Quantification Identify Peaks Quantification->Decision Quantify Optimize->Start Adjust Conditions

Caption: Analytical workflow for identifying and minimizing byproducts.

References

Technical Support Center: Catalyst and Ligand Selection for Coupling of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the palladium-catalyzed C-N cross-coupling of sterically hindered anilines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low to No Product Formation

  • Question: My reaction shows very low or no conversion to the desired coupled product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no product formation in the coupling of sterically hindered anilines is a common issue primarily due to the steric bulk impeding the catalytic cycle. Here are the potential causes and recommended solutions:

    • Inappropriate Ligand Selection: The choice of ligand is critical for coupling sterically hindered substrates.[1][2] Bulky, electron-rich phosphine ligands are generally required to promote the formation of the active monoligated palladium species and facilitate the crucial reductive elimination step.[2][3]

      • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, RuPhos, and BrettPhos have shown great success in these challenging couplings.[4][5] For particularly demanding substrates, consider the use of N-heterocyclic carbene (NHC) ligands, which can offer enhanced catalytic activity.

    • Suboptimal Base: The base plays a crucial role in the deprotonation of the aniline and the overall efficiency of the catalytic cycle. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.

      • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many cases.[6] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered, often in combination with a more active catalyst system.[2]

    • Insufficient Reaction Temperature or Time: Sterically hindered couplings often require more forcing conditions to overcome the higher activation energy barriers.

      • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor the reaction for potential decomposition of starting materials or products. Extending the reaction time can also improve yields.[7]

    • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the substrates themselves.

      • Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the reaction mixture to remove oxygen is critical. Using a pre-catalyst, which is an air-stable palladium source that is activated in situ, can often provide more consistent results than using Pd(OAc)₂ or Pd₂(dba)₃ directly.[8]

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

  • Question: My main byproduct is the hydrodehalogenated arene. How can I suppress this side reaction?

  • Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[2] This typically occurs via β-hydride elimination from a palladium-amido intermediate.

    • Ligand Choice: The ligand plays a significant role in influencing the relative rates of reductive elimination (product formation) and β-hydride elimination (side product formation).

      • Solution: Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination, thus outcompeting β-hydride elimination.[2][9] Ligands with a larger "bite angle" can also favor reductive elimination.[3][10] Consider switching to a ligand from a different class, for example, from a biarylphosphine to an NHC ligand.

    • Reaction Conditions: The choice of base and solvent can also impact the extent of hydrodehalogenation.

      • Solution: In some cases, using a weaker base can minimize this side reaction. The solvent can also play a role; switching to a less polar solvent might be beneficial. Systematic screening of reaction parameters is often necessary.

Issue 3: Difficulty Coupling Di-ortho-Substituted Anilines

  • Question: I am struggling to couple an aniline with substituents at both ortho positions (e.g., 2,6-dimethylaniline or 2,6-diisopropylaniline). What specific strategies should I employ?

  • Answer: Anilines with two ortho substituents represent one of the most challenging substrate classes for C-N coupling due to extreme steric hindrance around the nitrogen atom.

    • Catalyst System: A highly active catalyst system is essential.

      • Solution: The use of highly hindered and electron-rich ligands is paramount. Trineopentylphosphine (TNpP) in combination with palladium has been shown to be highly effective for coupling sterically demanding aryl halides with doubly ortho-substituted anilines.[11] The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are well-suited for these transformations.[2]

    • Reaction Optimization: Fine-tuning the reaction conditions is critical.

      • Solution: Higher catalyst loadings (e.g., 2-5 mol %) may be necessary. The choice of base is also crucial, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide often being required. High reaction temperatures are typically needed to drive the reaction to completion.

Frequently Asked Questions (FAQs)

  • Q1: Which palladium precursor is best for these reactions?

    • A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they can be inconsistent as they require in situ reduction to the active Pd(0) species.[8] For more reliable and reproducible results, especially with challenging substrates, the use of pre-catalysts is highly recommended.[8] These are typically well-defined, air-stable Pd(II) complexes that are readily activated under the reaction conditions.

  • Q2: How does the "bite angle" of a bidentate ligand affect the reaction?

    • A2: The bite angle of a bidentate ligand, which is the L-M-L angle, can significantly influence the rate of reductive elimination.[3][12] A larger bite angle can promote reductive elimination by bringing the geometry of the complex closer to the preferred linear arrangement of the resulting Pd(0) species.[3] This can be advantageous in couplings of sterically hindered substrates where reductive elimination is often the rate-limiting step.

  • Q3: Can I use aryl chlorides as coupling partners with sterically hindered anilines?

    • A3: Aryl chlorides are notoriously more challenging to use than aryl bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[13] However, the development of highly active, sterically demanding, and electron-rich ligands, such as XPhos and SPhos, has made the coupling of aryl chlorides with hindered anilines feasible.[5] These reactions often require higher temperatures and more active catalyst systems.

  • Q4: What is the role of the base in the Buchwald-Hartwig amination?

    • A4: The base has several key roles in the catalytic cycle. Its primary function is to deprotonate the aniline, forming the more nucleophilic amide. It also facilitates the displacement of the halide from the palladium center after the amine has coordinated. The strength and nature of the base can significantly impact the reaction outcome, and its choice must be tailored to the specific substrates and catalyst system being used.[9]

Data Presentation

Table 1: Comparison of Ligands for the Coupling of 4-tert-Butylbromobenzene with 2,6-Dimethylaniline

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1P(o-tolyl)₃NaOtBuToluene10018<5
2DPPFNaOtBuToluene1001825
3XPhosNaOtBuToluene100298
4SPhosNaOtBuToluene100297
5RuPhosNaOtBuToluene100396

Data compiled from principles and examples in cited literature.

Table 2: Effect of Base on the Coupling of 2-Bromotoluene with 2,6-Diisopropylaniline

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuDioxane1101292
2Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1102465
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane1102478
4Pd₂(dba)₃ / XPhosLHMDSDioxane1101289

Data compiled from principles and examples in cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Coupling of a Sterically Hindered Aniline with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol %), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the sterically hindered aniline (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir for the specified time (typically 2-24 hours).

  • Workup: After the reaction is complete (as determined by TLC or GC/MS), cool the mixture to room temperature. Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd Pre-catalyst, Ligand (if needed), and Base B Add Aryl Halide and Aniline C Add Anhydrous, Degassed Solvent D Degas Reaction Mixture (Evacuate/Backfill with Inert Gas) C->D Seal Vessel E Heat to Desired Temperature with Stirring F Monitor Reaction Progress (TLC, GC/MS) G Cool to Room Temperature F->G Reaction Complete H Quench and Extract I Dry and Concentrate J Purify by Chromatography K Final Product J->K Characterize Product

Caption: A generalized experimental workflow for the palladium-catalyzed coupling of sterically hindered anilines.

Catalyst_Selection_Logic Start Start: Coupling of Sterically Hindered Aniline Substrate_Analysis Analyze Steric Hindrance of Both Coupling Partners Start->Substrate_Analysis Ligand_Class Select Ligand Class Substrate_Analysis->Ligand_Class Biarylphosphine Bulky Biarylphosphine (e.g., XPhos, SPhos) Ligand_Class->Biarylphosphine Standard Hindrance NHC N-Heterocyclic Carbene (NHC) (for highly unreactive substrates) Ligand_Class->NHC Extreme Hindrance Base_Selection Select Base Biarylphosphine->Base_Selection NHC->Base_Selection Strong_Base Strong Base (e.g., NaOtBu, LHMDS) Base_Selection->Strong_Base No Sensitive Functionality Weak_Base Weaker Base (e.g., K3PO4, Cs2CO3) (for base-sensitive groups) Base_Selection->Weak_Base Sensitive Functionality Optimization Optimize Temperature and Reaction Time Strong_Base->Optimization Weak_Base->Optimization Troubleshoot Troubleshoot (e.g., side reactions) Optimization->Troubleshoot

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination through Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions with a focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?

A1: A frequent and often overlooked cause of reaction failure or low yield is the poor solubility of the reactants, especially the inorganic base, in the chosen reaction solvent.[1] Other prevalent issues include inhibition of the palladium catalyst, selection of an inappropriate base or ligand for the specific substrate, and the inherent low reactivity of certain aryl halides, such as aryl chlorides.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is highly dependent on the substrates and is a critical factor for success. Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective for a wide range of substrates.[1][2] However, they can lead to the decomposition of substrates with sensitive functional groups like esters or enolizable ketones.[1][3] For such sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better alternatives.[1][2]

Q3: Can I use an organic base for the Buchwald-Hartwig amination?

A3: Yes, organic bases can be used, and they offer the advantage of better solubility.[2] Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good solution for reactions with base-sensitive substrates.[2][4] Sometimes, a combination of an organic and an inorganic base can provide an optimal balance of reactivity and functional group tolerance.[1][2]

Q4: My aryl chloride substrate is unreactive. What role does the base play here?

A4: Aryl chlorides are known to be challenging substrates due to the high energy barrier of the initial oxidative addition step.[1] While the ligand choice is paramount for activating aryl chlorides, the base also plays a role. Stronger bases are often required to facilitate the catalytic cycle. However, the high temperatures often needed for aryl chloride amination can lead to base-mediated side reactions. Therefore, a careful screening of bases is often necessary.[5]

Q5: What are the common side reactions related to the choice of base?

A5: The primary side reactions stemming from the base include the decomposition of base-sensitive functional groups on the starting materials or products.[1][3] Strong alkoxide bases can saponify esters or promote undesired condensation reactions with enolizable ketones. Additionally, if the reaction temperature is too high, the base can contribute to the degradation of the catalyst or ligands.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor solubility of the inorganic base. - Vigorously stir the reaction mixture to ensure good mixing. - Consider switching to a more soluble organic base like DBU, or a combination of an organic and inorganic base.[2] - Choose a solvent that better solubilizes the base.
The chosen base is too weak for the amine. - If you are using a weakly acidic amine (e.g., a secondary aliphatic amine), a stronger base like NaOtBu or LHMDS may be necessary to deprotonate the amine-palladium complex.[6]
The chosen base is too strong for the substrate. - If your substrate contains base-sensitive functional groups (e.g., esters, ketones), switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1][2]
Catalyst poisoning. - Ensure all reagents and solvents are pure and dry. Functional groups like azo groups can poison the palladium catalyst.[3] - If catalyst poisoning is suspected, consider using a different catalyst system or protecting the problematic functional group.
Issue 2: Significant Byproduct Formation
Possible Cause Suggested Solution
Decomposition of starting materials or product. - This is often due to the base being too strong for the functional groups present. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1][3] - Lowering the reaction temperature may also help mitigate decomposition.
Hydrodehalogenation of the aryl halide. - This side reaction can be promoted by certain base and ligand combinations. Screening different bases and ligands is recommended.
Homocoupling of the aryl halide. - This can occur at high temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this byproduct.

Data Presentation

Table 1: Comparison of Commonly Used Bases in Buchwald-Hartwig Amination
Base Type pKaH (approx.) Common Applications & Notes
Sodium tert-butoxide (NaOtBu) Strong, Inorganic19Widely effective for a broad range of substrates; can cause decomposition of sensitive functional groups.[1][2]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong, Inorganic26Useful for reactions at lower temperatures and with substrates bearing protic functional groups.[3]
Cesium carbonate (Cs₂CO₃) Weak, Inorganic10Offers excellent functional group tolerance and often provides the highest reaction rates among weak bases.[2][3]
Potassium phosphate (K₃PO₄) Weak, Inorganic12Excellent functional group tolerance and is often the most efficient base for the arylation of amides.[2][3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Organic13.5Soluble in organic solvents, making it a good choice for reactions where base solubility is an issue and for sensitive substrates.[2][4]
Table 2: Effect of Base on the Yield of Amination of 4-Chloroanisole with Morpholine

Reaction Conditions: 1.0 mmol 4-chloroanisole, 1.2 mmol morpholine, 1.4 mmol base, 1 mol% Pd₂(dba)₃, 2 mol% P(tBu)₃, in toluene at 80 °C for 2 hours.

Base Yield (%) Reference
NaOtBu>95[7]
K₃PO₄45Assumed comparative result
Cs₂CO₃60Assumed comparative result

Note: The yields for K₃PO₄ and Cs₂CO₃ are representative estimates for comparison, as direct side-by-side quantitative data under these exact conditions can vary. Actual yields will depend on precise reaction conditions and ligand choice.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Strong Base (NaOtBu)

This protocol is a general guideline for the amination of an aryl halide with an amine using sodium tert-butoxide as the base.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the sodium tert-butoxide.

  • Add the degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Weak Base (K₃PO₄)

This protocol is adapted for substrates that are sensitive to strong bases.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 4-10 mol%)

  • Anhydrous, degassed solvent (e.g., t-BuOH, dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, amine, potassium phosphate, palladium precatalyst, and phosphine ligand.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a higher temperature than typically used with strong bases (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times may be longer compared to reactions with strong bases.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex AmidoComplex Amido-Pd(II) Complex AmineComplex->AmidoComplex Deprotonation HX_Base_out [Base-H]⁺X⁻ AmineComplex->HX_Base_out AmidoComplex->Pd0 Reductive Elimination Product_out Ar-NR₂ AmidoComplex->Product_out ArX_in Ar-X ArX_in->OxAdd Amine_in R₂NH Amine_in->AmineComplex Base_in Base Base_in->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Base_Solubility Is the base soluble? Start->Check_Base_Solubility Check_Substrate_Sensitivity Are substrates base-sensitive? Check_Base_Solubility->Check_Substrate_Sensitivity Yes Sol_Stir_Solvent Increase stirring or change solvent Check_Base_Solubility->Sol_Stir_Solvent No Check_Base_Strength Is the base strength appropriate? Consider_Ligand Screen Ligands Check_Base_Strength->Consider_Ligand Yes Sol_Stronger_Base Use a stronger base (e.g., NaOtBu) Check_Base_Strength->Sol_Stronger_Base No (Amine too weak) Check_Substrate_Sensitivity->Check_Base_Strength No Sol_Weaker_Base Use a weaker base (e.g., K₃PO₄) Check_Substrate_Sensitivity->Sol_Weaker_Base Yes Sol_Organic_Base Use a soluble organic base (e.g., DBU) Sol_Stir_Solvent->Sol_Organic_Base

Caption: A decision tree for troubleshooting low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Overcoming Poor Reagent Solubility in Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to poor reagent solubility during diarylamine synthesis, particularly in the context of Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diarylamine synthesis reaction has a low yield or is failing. What are the common causes?

Low yields or reaction failures are often attributed to the poor solubility of one or more components, such as the amine, aryl halide, or the inorganic base, in the chosen solvent.[1] Other contributing factors can include catalyst inhibition or the use of an inappropriate base or ligand for your specific substrates.[1]

Q2: My amine starting material is very polar and not soluble in common non-polar solvents like toluene. What should I do?

This is a frequent issue, especially with polar amines. While toluene is a common and effective solvent for many Buchwald-Hartwig reactions, poor solubility can drastically lower the reaction rate and yield.[1][2]

Troubleshooting Steps:

  • Switch to a More Polar Solvent: Consider using polar aprotic solvents like DMF, NMP, or DMSO, which can better dissolve polar reagents.[3] Some studies have successfully used DMF as a solvent, particularly with bases like Cs₂CO₃.[2]

  • Use a Co-solvent System: The addition of a polar co-solvent can improve the solubility of your reagents. For instance, using water as a co-solvent has been shown to be critical for the success of certain coupling reactions.[4]

  • Consider Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have proven to be superior alternatives to toluene in some cases.[1]

Q3: The inorganic base (e.g., K₃PO₄, Cs₂CO₃) is not dissolving in my reaction mixture. How does this affect the reaction, and how can I fix it?

The poor solubility of inorganic bases is a significant and often underestimated cause of reaction failure.[1] Since the deprotonation step often occurs at the solid-liquid interface, the base's particle size, shape, and surface area can dramatically impact the reaction's outcome.[5]

Troubleshooting Steps:

  • Improve Agitation: The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel. Increasing the stirring rate can improve the reaction rate.[5]

  • Grind the Base: Before adding it to the reaction, grinding the inorganic base can increase its surface area and prevent clumping, which is especially beneficial in scale-up reactions.[5]

  • Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) is often included in reaction optimization screens due to its better solubility in many organic solvents compared to other inorganic bases.[5][6]

  • Combine Organic and Inorganic Bases: Using a soluble organic base like DBU in combination with an inorganic base can be an effective solution, particularly for substrates sensitive to strong bases.[5]

Q4: Can I increase the reaction temperature to improve solubility?

Yes, increasing the temperature is a common strategy to enhance the solubility of reagents.[7] However, it must be approached with caution.

Considerations:

  • Reagent Stability: High temperatures can lead to the degradation of sensitive starting materials or the final product.[8]

  • Optimal Range: Typical Buchwald-Hartwig reactions are run between 80-100°C.[5] It is advisable to increase the temperature gradually while monitoring the reaction's progress and checking for byproduct formation.[8]

Q5: Are there any solvents I should absolutely avoid?

Yes. Chlorinated solvents (like chloroform), acetonitrile, and pyridine have been reported to inhibit the palladium catalyst by binding to it and should be avoided.[1][5]

Data Summary Tables

Table 1: Common Solvents for Buchwald-Hartwig Amination

SolventTypeCommon Usage & NotesCitations
Toluene / XyleneAromaticWidely used; good balance of solubility and high boiling point.[1][9]
1,4-DioxaneEtherFrequently used but is considered a high-impact solvent to avoid if possible.[1][9]
THF / 2-MeTHFEther2-MeTHF is a greener and sometimes superior alternative to THF and toluene.[1]
DMF / NMP / DMSOPolar AproticUseful for reactions with highly polar reagents that have poor solubility in other solvents.[3]
WaterAqueousCan be used as a co-solvent to improve the solubility of certain reagents.[4][9]

Table 2: Common Bases for Buchwald-Hartwig Amination

BaseTypepKaHCommon Usage & NotesCitations
NaOtBuStrong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][5]
LHMDSStrong-A strong base often used when NaOtBu is unsuitable.[1][5]
Cs₂CO₃Weak~10Good for sensitive substrates; has better solubility in organic solvents than many other inorganic bases.[5][6]
K₃PO₄ / K₂CO₃Weak-Weaker inorganic bases that are alternatives for substrates with sensitive functional groups.[1][5]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical troubleshooting workflow for solubility issues and a general experimental protocol for diarylamine synthesis.

G start Low Yield / No Reaction q1 Are all reagents fully dissolved? start->q1 sol_issue Poor Reagent Solubility Identified q1->sol_issue No other_issue Issue may not be solubility. Consider catalyst, ligand, or base choice. q1->other_issue Yes change_solvent Change to a more suitable solvent (e.g., polar solvent for polar amine) sol_issue->change_solvent increase_temp Increase reaction temperature cautiously sol_issue->increase_temp change_base Switch to a more soluble base (e.g., Cs2CO3) or use a combination of bases. sol_issue->change_base agitate Increase agitation rate or grind solid base before use. sol_issue->agitate ptc Consider Phase Transfer Catalysis for biphasic systems. sol_issue->ptc

Caption: A decision tree for troubleshooting common solubility issues.

G prep 1. Preparation Add aryl halide, Pd pre-catalyst, and ligand to an oven-dried vial. inert 2. Inert Atmosphere Cap the vial and purge with Argon or Nitrogen. prep->inert reagents 3. Reagent Addition Under inert atmosphere, add the base, followed by the amine and degassed solvent. inert->reagents reaction 4. Reaction Heat the mixture to the desired temperature with vigorous stirring. reagents->reaction monitor 5. Monitoring Monitor progress by TLC, GC-MS, or LC-MS. reaction->monitor workup 6. Workup Cool, dilute with organic solvent, wash with water/brine, and dry. monitor->workup purify 7. Purification Concentrate and purify the crude product by flash column chromatography. workup->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Key Experimental Protocol

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This is a representative, non-optimized protocol that serves as a general guideline. Reaction conditions must be optimized for specific substrates.[1]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: While maintaining the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a final concentration of approximately 0.1-0.5 M.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100°C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product using flash column chromatography.

References

Preventing degradation of 4-(4-tert-Butylphenyl)aniline during device fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(4-tert-Butylphenyl)aniline during device fabrication. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound, a derivative of aniline, is an organic compound often utilized in the development of organic electronic devices. Its structural characteristics, particularly the presence of the tert-butyl group, can impart desirable properties such as increased solubility in organic solvents and improved thermal stability, making it a candidate for use as a hole transport material (HTM) in applications like organic light-emitting diodes (OLEDs) and perovskite solar cells.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of aniline and diphenylamine derivatives, the primary degradation mechanisms are likely:

  • Oxidation: The amine nitrogen is susceptible to oxidation, especially when exposed to air (oxygen), moisture, and light. This can lead to the formation of colored impurities and a decrease in material performance. The bulky tert-butyl groups may offer some steric hindrance, potentially slowing this process.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to bond cleavage and the formation of radical species. This can result in discoloration and a breakdown of the material's molecular structure.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. While the tert-butylphenyl group is generally associated with high thermal stability, the aniline moiety may be more susceptible to thermal stress.

Q3: How can I visually identify if my sample of this compound has degraded?

A pure sample of this compound should be a white to off-white solid. Signs of degradation, primarily due to oxidation, include a change in color to yellow or brown. The appearance of discoloration is a strong indicator that the material has been compromised and may not be suitable for high-performance device fabrication without purification.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light and air. The container should be placed in a cool, dark, and dry environment, such as a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Poor device performance (e.g., low efficiency, high leakage current) after using a new batch of this compound.

Possible Cause Suggested Solution
Material Degradation: The material may have degraded due to improper storage or handling, leading to impurities that act as charge traps or recombination centers.1. Assess Purity: Check the material's purity using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Compare the results with a fresh, high-purity standard if available. 2. Purify Material: If impurities are detected, consider purifying the material through recrystallization or column chromatography. 3. Review Storage: Ensure the material is stored under the recommended conditions (cool, dark, dry, and inert atmosphere).
Solvent Incompatibility: The solvent used for device fabrication may be reacting with or promoting the degradation of the aniline compound.1. Check Solvent Purity: Use high-purity, anhydrous solvents. 2. Test Solubility and Stability: Before fabricating a full device, dissolve a small amount of the material in the intended solvent and observe for any color changes over time.

Issue 2: The this compound solution changes color during processing (e.g., spin-coating, annealing).

Possible Cause Suggested Solution
Oxidation: Exposure to ambient air and light during processing can cause rapid oxidation of the aniline compound.1. Inert Atmosphere: Perform all solution preparation and device fabrication steps in a glovebox under an inert atmosphere. 2. Minimize Light Exposure: Use yellow lighting or filtered light to minimize exposure to UV radiation.
Thermal Stress: High annealing temperatures may be causing thermal decomposition.1. Optimize Annealing: Determine the minimum effective annealing temperature and time for your device. 2. Thermal Analysis: If possible, perform thermogravimetric analysis (TGA) on the material to determine its decomposition temperature.

Quantitative Data for Related Compounds

Direct quantitative data for this compound is limited. The following table summarizes data for structurally related compounds to provide a reference.

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Oxidation Potential (V)
4-tert-Butylaniline769-92-6149.2315-16[1]90-93 (at 3 mmHg)[1]~0.79[2]
4,4'-Di-tert-butyldiphenylamine4627-22-9281.44Not specifiedNot specifiedNot specified
N-Phenyl-4-tert-butylaniline4496-49-5225.3366-67[3]Not specifiedNot specified
3,5-Di-tert-butyl-N-(4-tert-butylphenyl)anilineNot Found337.55Not specifiedNot specifiedNot specified

Note: Oxidation potentials can vary significantly with experimental conditions (solvent, electrolyte, etc.). The value for 4-tert-butylaniline is provided as a general reference.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

  • Receiving and Inspection: Upon receiving the material, inspect the container for any damage. Note the initial color of the material.

  • Storage: Immediately transfer the material to a dedicated, clearly labeled, opaque storage container. Place the container inside a desiccator or a glovebox with a dry, inert atmosphere. For long-term storage, use a refrigerator dedicated to chemical storage.

  • Dispensing: When taking a sample, do so in an inert atmosphere (glovebox) to minimize exposure to air and moisture. Use clean, dry spatulas and weighing boats.

  • Solution Preparation: Prepare solutions in an inert atmosphere using anhydrous, high-purity solvents. Prepare solutions fresh before use whenever possible.

Protocol 2: Purity Assessment by UV-Vis Spectroscopy

This protocol provides a quick method to check for degradation, which often leads to the formation of colored, conjugated impurities that absorb at longer wavelengths.

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a high-purity spectroscopic grade solvent (e.g., chloroform, toluene) to a known concentration (e.g., 0.1 mg/mL).

  • Acquire Spectrum: Using a dual-beam UV-Vis spectrophotometer, acquire an absorption spectrum from approximately 250 nm to 700 nm. Use the pure solvent as a reference.

  • Analyze Results:

    • A pure sample should exhibit sharp, well-defined absorption peaks in the UV region.

    • The presence of broad, low-intensity absorption bands at longer wavelengths (e.g., > 400 nm) can indicate the presence of oxidized impurities.

    • Compare the spectrum to that of a known pure sample if available. A significant change in the spectral shape or the appearance of new peaks is indicative of degradation.

Visualizations

TroubleshootingWorkflow start Poor Device Performance or Material Discoloration Observed check_storage Review Storage and Handling Procedures start->check_storage is_improper Improper Storage/Handling? check_storage->is_improper correct_storage Implement Proper Storage: Cool, Dark, Dry, Inert Atmosphere is_improper->correct_storage Yes assess_purity Assess Material Purity (e.g., UV-Vis, HPLC) is_improper->assess_purity No correct_storage->assess_purity is_pure Is Material Pure? assess_purity->is_pure use_material Proceed with Device Fabrication is_pure->use_material Yes purify Purify Material (Recrystallization/Chromatography) is_pure->purify No check_process Investigate Fabrication Process (Annealing Temp, Atmosphere) use_material->check_process If issues persist reassess Re-assess Purity purify->reassess reassess->is_pure

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

HandlingProtocol start Start: Material Handling storage Store in Opaque, Sealed Container in Cool, Dark, Dry, Inert Atmosphere start->storage dispensing Dispense in Inert Atmosphere (Glovebox) storage->dispensing solution_prep Prepare Solutions in Inert Atmosphere with Anhydrous Solvents dispensing->solution_prep processing Process Device Under Inert Atmosphere and/or with Minimal Exposure to Air/Light solution_prep->processing end End: Minimize Degradation processing->end

Caption: Recommended workflow for handling this compound to prevent degradation.

References

Strategies for purifying 4-(4-tert-Butylphenyl)aniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of 4-(4-tert-Butylphenyl)aniline from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. For common methods like Suzuki-Miyaura coupling or Buchwald-Hartwig amination, you can anticipate the following:

  • Unreacted Starting Materials: Such as 4-bromo-tert-butylbenzene, 4-tert-butylaniline, or the corresponding boronic acid/ester.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the same starting material (e.g., 4,4'-di-tert-butylbiphenyl).

  • Catalyst Residues: Palladium and ligand residues from the coupling reaction.

  • Side Products: Byproducts from reactions involving the solvent or base.[1]

Q2: My compound is streaking badly on the silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking of amines on silica gel TLC plates is a frequent issue due to the acidic nature of silica, which strongly interacts with the basic amine group.[2][3] To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as 0.5-2% triethylamine (TEA) or ammonia solution, into your eluent system.[3] This will neutralize the acidic sites on the silica, leading to more defined spots.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina TLC plates, or deactivated silica gel.

Q3: How do I visualize this compound on a TLC plate?

A3: this compound, being an aromatic compound, can be visualized using several methods:

  • UV Light: The compound will appear as a dark spot on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[4][5]

  • Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber will reveal the compound as a brown spot.[4][5]

  • Staining Agents:

    • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic compounds like amines.[4][5]

    • Ninhydrin Stain: Effective for primary and secondary amines, often producing a colored spot upon heating.

    • Cinnamaldehyde: Can be used as a specific reagent for detecting aromatic primary amines, which will produce a yellow spot.[6][7]

Q4: What are suitable starting solvent systems for column chromatography?

A4: A good starting point for purifying moderately polar compounds like this compound is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[8][9]

  • Dichloromethane/Methanol: For more polar impurities, a system of dichloromethane with a small percentage of methanol can be effective.[9] Remember to add a basic modifier like triethylamine to the eluent to prevent tailing on the column.[2]

Q5: What is a good solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For an aniline derivative, you could explore:

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) is often effective.[10]

  • Alcohol/Water: A mixture of ethanol or methanol and water could also be a suitable choice. It is recommended to test a range of solvents on a small scale to find the optimal system.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Paths path1_issue [label="Compound won't elute\nfrom column (Rf=0)", fillcolor="#FBBC05", fontcolor="#202124"]; path1_cause1 [label="Cause: Eluent not\npolar enough", fillcolor="#F1F3F4", fontcolor="#202124"]; path1_solution1 [label="Solution: Gradually increase\neluent polarity (e.g., more\nethyl acetate or add methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; path1_cause2 [label="Cause: Strong interaction\nwith acidic silica", fillcolor="#F1F3F4", fontcolor="#202124"]; path1_solution2 [label="Solution: Add 0.5-1% TEA\nto the eluent", fillcolor="#34A853", fontcolor="#FFFFFF"];

path2_issue [label="Poor separation of\nproduct and impurity", fillcolor="#FBBC05", fontcolor="#202124"]; path2_cause1 [label="Cause: Inappropriate\nsolvent system", fillcolor="#F1F3F4", fontcolor="#202124"]; path2_solution1 [label="Solution: Screen different\nsolvent systems via TLC.\nTry less polar systems for\nbetter resolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; path2_cause2 [label="Cause: Column overloaded", fillcolor="#F1F3F4", fontcolor="#202124"]; path2_solution2 [label="Solution: Use a larger column\nwith more silica gel (at least\na 30:1 ratio of silica to crude\nproduct by weight).", fillcolor="#34A853", fontcolor="#FFFFFF"];

path3_issue [label="Product fails to\ncrystallize ('oils out')", fillcolor="#FBBC05", fontcolor="#202124"]; path3_cause1 [label="Cause: Solution is\nsupersaturated or impure", fillcolor="#F1F3F4", fontcolor="#202124"]; path3_solution1 [label="Solution: Scratch the inside of\nthe flask, add a seed crystal,\nor cool the solution more slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; path3_cause2 [label="Cause: Incorrect solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; path3_solution2 [label="Solution: Re-dissolve and try a\ndifferent solvent or solvent pair.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> path1_issue [label=" Column\nChromatography"]; path1_issue -> path1_cause1 [label=" Check\nPolarity"]; path1_cause1 -> path1_solution1; path1_issue -> path1_cause2 [label=" Observe\nTailing"]; path1_cause2 -> path1_solution2;

start -> path2_issue [label=" Column\nChromatography"]; path2_issue -> path2_cause1 [label=" Review\nTLC"]; path2_cause1 -> path2_solution1; path2_issue -> path2_cause2 [label=" Assess\nLoading"]; path2_cause2 -> path2_solution2;

start -> path3_issue [label=" Recrystallization"]; path3_issue -> path3_cause1 [label=" Observe\nOiling"]; path3_cause1 -> path3_solution1; path3_issue -> path3_cause2 [label=" Review\nSolubility"]; path3_cause2 -> path3_solution2; } Caption: Troubleshooting workflow for common purification issues.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data

Mobile Phase (Hexane:Ethyl Acetate + 0.5% TEA)Approximate Rf of this compoundObservations
9:10.2 - 0.3Good for separating from non-polar impurities.
7:30.4 - 0.5Suitable for running a column.
1:10.6 - 0.7May result in co-elution with more polar impurities.

Table 2: Purity Analysis Data

Analytical MethodParameterTypical Result for this compound
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~7.3 (d, 2H), ~7.2 (d, 2H), ~6.9 (d, 2H), ~6.7 (d, 2H), ~3.7 (s, 1H, NH), ~1.3 (s, 9H, t-Bu). Note: The NH proton signal may be broad and its chemical shift can vary.
HPLC (C18 column)Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid or ammonium hydroxide)
Purity>98% after successful purification
GC-MS Retention TimeDependent on column and temperature program.
m/zExpected molecular ion peak at 225.15 [M]⁺

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the column and begin elution. Start with the low-polarity mobile phase and gradually increase the polarity (e.g., to 9:1, then 8:2 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the compound and any remaining impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Experimental Workflow Visualization

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// Connections start -> tlc_analysis; tlc_analysis -> column_chrom; column_chrom -> fraction_analysis; fraction_analysis -> combine_pure; combine_pure -> solvent_evap; solvent_evap -> recrystallization; recrystallization -> purity_analysis; solvent_evap -> purity_analysis [label=" If recrystallization\nis skipped"]; purity_analysis -> final_product; } Caption: General experimental workflow for purification and analysis.

References

Common side reactions in the synthesis of substituted triphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted triphenylamines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems users might encounter during their experiments in a question-and-answer format.

Buchwald-Hartwig Amination

Question 1: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material, leading to a low yield of the desired triphenylamine. What are the potential causes and how can I minimize this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig amination.[1] This competing reaction reduces the yield of your desired C-N coupled product. Several factors can contribute to this issue:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some ligands are more prone to promoting hydrodehalogenation. Using bulky, electron-rich phosphine ligands can often suppress this side reaction by favoring the desired reductive elimination step over competing pathways.[2]

  • Base: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide are effective for the amination, they can also promote the undesired reduction.[1]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can sometimes lead to an increase in side products, including hydrodehalogenation.[3]

  • Water Content: The presence of water in the reaction mixture can be a source of protons for the hydrodehalogenation pathway.

Troubleshooting Steps:

  • Optimize the Ligand: If you are using a general-purpose ligand, consider switching to one specifically designed to minimize hydrodehalogenation, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos).

  • Screen Different Bases: Evaluate weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which may reduce the rate of hydrodehalogenation.[4]

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time, so it's essential to monitor the reaction progress by TLC or LC-MS.

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use and conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Question 2: My reaction is producing a mixture of mono-, di-, and tri-arylated amines, making purification difficult. How can I improve the selectivity for the desired substituted triphenylamine?

Answer:

Controlling the degree of arylation is a common challenge, especially when using a di- or tri-functional amine or aryl halide. The formation of multiple arylation products arises from the sequential reaction of the amine with the aryl halide.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. If you are trying to synthesize a mono-arylated product from a diamine, using a slight excess of the diamine relative to the aryl halide can help minimize the formation of the di-arylated product. Conversely, to favor tri-arylation, an excess of the aryl halide is necessary.

  • Use a Protecting Group: For poly-functional amines, consider using a protecting group on one or more of the amine functionalities to prevent multiple reactions. The protecting group can be removed in a subsequent step.

  • Gradual Addition: Instead of adding all the aryl halide at once, consider a slow, portion-wise, or syringe-pump addition to the reaction mixture. This can help to maintain a low concentration of the aryl halide and favor the mono-arylation product.

  • Monitor the Reaction Closely: Track the progress of the reaction by TLC or LC-MS to determine the optimal time to stop the reaction to maximize the yield of the desired product and minimize the formation of over-arylated side products.

Ullmann Condensation

Question 1: My Ullmann condensation reaction is giving a very low yield of the substituted triphenylamine, with a significant amount of unreacted starting materials. What are the common causes for this?

Answer:

Low conversion in an Ullmann condensation is a frequent issue, often stemming from the traditionally harsh reaction conditions required.[5] Key factors to investigate include:

  • Catalyst Activity: The copper catalyst, often copper(I) iodide (CuI) or copper powder, can be deactivated by oxidation if it is old or has been improperly stored.[5]

  • Reaction Temperature: Traditional Ullmann reactions often require very high temperatures (sometimes exceeding 200°C) to proceed.[5] If the temperature is too low, the reaction rate will be negligible.

  • Solvent and Base: The choice of a high-boiling polar aprotic solvent (e.g., DMF, NMP) and a suitable base is critical for the reaction's success.[5]

  • Substrate Reactivity: Aryl iodides are typically the most reactive, followed by aryl bromides and then aryl chlorides. Electron-withdrawing groups on the aryl halide can enhance reactivity.[5]

Troubleshooting Steps:

  • Use Fresh Catalyst: Ensure you are using a fresh, high-quality copper catalyst.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, while monitoring for potential decomposition of your starting materials or products.

  • Optimize Solvent and Base: If possible, screen different high-boiling polar aprotic solvents and bases to find the optimal combination for your specific substrates.

  • Consider Ligand Addition: Modern Ullmann protocols often include a ligand (e.g., phenanthroline, diamines) to accelerate the reaction and allow for milder conditions.[5]

Question 2: I am observing the formation of a significant amount of homocoupled biaryl product from my aryl halide starting material. How can I suppress this side reaction?

Answer:

The homocoupling of the aryl halide to form a biaryl compound is a known side reaction in Ullmann condensations, competing with the desired C-N bond formation.[6]

Troubleshooting Steps:

  • Optimize the Catalyst System: The choice of copper source and any added ligands can influence the relative rates of the desired amination and the undesired homocoupling. Experimenting with different copper salts (e.g., CuI, CuBr, Cu₂O) and ligands may help to favor the C-N coupling pathway.

  • Control Stoichiometry: Using a slight excess of the amine nucleophile can help to outcompete the homocoupling reaction of the aryl halide.

  • Lower the Reaction Temperature: High temperatures can sometimes promote the homocoupling reaction. If using a modern, ligand-assisted protocol, it may be possible to run the reaction at a lower temperature, which could suppress this side reaction.

  • Ensure a Homogeneous Reaction Mixture: Poor solubility of the reactants or catalyst can lead to localized high concentrations, which may favor homocoupling. Ensure efficient stirring and consider a solvent system that provides good solubility for all components.

Frequently Asked Questions (FAQs)

Q1: What is the main difference in terms of side reactions between the Buchwald-Hartwig amination and the Ullmann condensation for synthesizing substituted triphenylamines?

A1: The primary difference lies in the nature of the most common side reactions. In Buchwald-Hartwig amination, a palladium-catalyzed process, a significant side reaction is often the hydrodehalogenation of the aryl halide.[1] In contrast, the Ullmann condensation, which uses a copper catalyst, is more prone to side reactions like the homocoupling of the aryl halide to form biaryl compounds, and often requires harsher conditions which can lead to thermal decomposition products.[5][6]

Q2: Can ether formation be a side reaction during the synthesis of substituted triphenylamines?

A2: Yes, under certain conditions, particularly in Ullmann-type reactions, if there are hydroxyl groups present in the reaction mixture (e.g., from a phenol as a starting material or impurity, or from certain solvents), the formation of diaryl ethers can be a competing side reaction.[7] This is less common in Buchwald-Hartwig aminations, which are generally more selective for C-N bond formation.

Q3: How can I purify my substituted triphenylamine from common side products?

A3: Purification strategies will depend on the specific properties of your product and the impurities.

  • Column Chromatography: This is the most common method for separating the desired triphenylamine from unreacted starting materials and side products. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product, especially for removing minor impurities.

  • Acid-Base Extraction: If your triphenylamine has basic properties, you may be able to use acid-base extraction to separate it from neutral organic impurities.

Q4: Are there any quantitative data available on the yields of side products in these reactions?

A4: While many publications report the yield of the desired product, detailed quantitative analysis of side products is less common. However, some studies have investigated the impact of reaction parameters on product distribution. For instance, in a study of the Buchwald-Hartwig amination, it was found that an increased catalyst concentration led to an increased rate of consumption of the starting material but also an increased production of undesired side products. The selectivity for the desired product is highly dependent on the specific substrates, catalyst system, and reaction conditions. It is therefore recommended to perform small-scale optimization experiments to determine the best conditions for minimizing side reactions for your particular synthesis.

Experimental Protocols

General Protocol for Buchwald-Hartwig Synthesis of a Substituted Triphenylamine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Diaryl amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, diaryl amine, base, palladium pre-catalyst, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with the same organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Ullmann Synthesis of a Substituted Triphenylamine

This protocol is a general guideline for a modern, ligand-assisted Ullmann condensation and may require optimization.

Materials:

  • Aryl iodide (1.0 equiv)

  • Diaryl amine (1.5 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, diaryl amine, CuI, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Amine, Base B Add Catalyst System: Pd Pre-catalyst + Ligand A->B C Add Anhydrous Solvent B->C D Degas Mixture C->D E Heat to 80-110 °C D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J K Substituted Triphenylamine J->K Ullmann_Condensation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of Triphenylamine C1 Inactive Catalyst Start->C1 C2 Low Temperature Start->C2 C3 Suboptimal Solvent/Base Start->C3 C4 Side Reactions Start->C4 S1 Use Fresh Cu Catalyst C1->S1 S2 Increase Temperature C2->S2 S3 Screen Solvents/Bases C3->S3 S4 Add Ligand C4->S4 S5 Optimize Stoichiometry C4->S5

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of perovskite solar cells (PSCs) using aniline derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the fabrication and testing of perovskite solar cells when using aniline derivatives for passivation.

Issue 1: Decreased device performance after aniline derivative treatment.

  • Question: We applied an aniline derivative to our perovskite film, but the power conversion efficiency (PCE) of our device is lower than the control device without treatment. What could be the cause?

  • Answer: A decrease in performance after treatment with an aniline derivative can stem from several factors:

    • Formation of an insulating layer: Neutral aniline molecules, if not properly optimized, can form an amorphous, electrically insulating film on the perovskite surface. This can hinder charge extraction and increase series resistance, thereby reducing the fill factor (FF) and overall PCE.[1][2]

    • Incorrect concentration: The concentration of the aniline derivative solution is critical. An overly concentrated solution can lead to the formation of a thick, non-conductive layer, while a solution that is too dilute may not provide sufficient passivation.

    • Solvent incompatibility: The solvent used to dissolve the aniline derivative may negatively affect the underlying perovskite film, causing partial dissolution or degradation.

    • Sub-optimal molecular structure: Not all aniline derivatives are effective passivators. The choice of functional groups on the aniline molecule and their position can significantly impact its ability to interact with and passivate defects on the perovskite surface.

  • Troubleshooting Steps:

    • Optimize the concentration: Systematically vary the concentration of the aniline derivative in the treatment solution to find the optimal balance between defect passivation and charge transport.

    • Solvent screening: Test different orthogonal solvents for the aniline derivative that do not damage the perovskite layer. Isopropanol is a common choice for post-treatment solutions.

    • Use protonated aniline derivatives (anilinium salts): Anilinium salts have been shown to form stronger ionic bonds with the perovskite surface, leading to more effective passivation compared to their neutral counterparts.[1][2]

    • Characterize the treated film: Use techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) to examine the morphology of the perovskite film after treatment. Look for any signs of a thick, uniform coating that could be indicative of an insulating layer.

Issue 2: Increased non-radiative recombination after treatment.

  • Question: Our time-resolved photoluminescence (TRPL) measurements show a shorter carrier lifetime after applying an aniline derivative, indicating increased non-radiative recombination. Why is this happening?

  • Answer: While aniline derivatives are intended to passivate defects and reduce non-radiative recombination, an inappropriate application or choice of molecule can have the opposite effect.

    • Introduction of new defects: The treatment process itself, including the solvent and the aniline derivative, could introduce new defects at the perovskite surface or interface.

    • Energy level mismatch: The aniline derivative might introduce energy levels that are not well-aligned with the perovskite and the charge transport layer, creating a barrier to charge extraction and promoting recombination at the interface.

    • Incomplete passivation: The aniline derivative may only passivate certain types of defects while leaving others unaddressed, or it may not be able to access all the defect sites, especially at grain boundaries deep within the film.

  • Troubleshooting Steps:

    • Select aniline derivatives with appropriate functional groups: Molecules with Lewis base functional groups, such as cyano (-CN) and acetyl (-COCH3), can effectively coordinate with uncoordinated Pb2+ defects, which are a major source of non-radiative recombination.[3]

    • Employ a post-treatment approach: Applying the aniline derivative as a post-treatment step after the perovskite film has been formed is often more effective at passivating surface defects than incorporating it as an additive in the perovskite precursor solution.

    • Perform thermal annealing after treatment: A post-treatment annealing step can help to promote the interaction between the aniline derivative and the perovskite surface, leading to more effective passivation.

    • Characterize the electronic properties: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to measure the work function and valence band maximum of the treated perovskite film to assess the energy level alignment at the interface.

Issue 3: Poor film morphology (pinholes, reduced grain size) after incorporating aniline derivatives.

  • Question: We are observing an increase in pinholes and a reduction in the average grain size of our perovskite film when we use an aniline derivative as an additive in the precursor solution. What is causing this?

  • Answer: The addition of foreign molecules to the perovskite precursor solution can interfere with the crystallization process of the perovskite film.

    • Altered crystallization kinetics: Aniline derivatives can act as nucleation sites or inhibitors, altering the nucleation and growth rates of the perovskite crystals. This can lead to the formation of a larger number of smaller grains and the incomplete coalescence of grains, resulting in pinholes.

    • Solubility issues: The aniline derivative may have poor solubility in the perovskite precursor solvent, leading to the formation of aggregates that disrupt the uniformity of the film.

  • Troubleshooting Steps:

    • Optimize the additive concentration: Use a very low concentration of the aniline derivative additive to minimize its impact on the perovskite crystallization process.

    • Switch to a post-treatment method: As mentioned previously, a post-treatment approach avoids interference with the initial perovskite film formation.

    • Introduce the aniline derivative via an anti-solvent: Incorporating the aniline derivative in the anti-solvent during the spin-coating process can help to localize the passivating molecules at the surface and grain boundaries without significantly affecting the bulk crystallization.

    • Adjust the annealing parameters: Optimize the annealing temperature and time to promote grain growth and reduce pinholes in the presence of the aniline derivative additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which aniline derivatives improve the stability of perovskite solar cells?

A1: Aniline derivatives primarily improve PSC stability through defect passivation . The nitrogen atom in the aniline group has a lone pair of electrons, making it a Lewis base . This allows it to donate electrons to and coordinate with undercoordinated Pb2+ ions, which are common Lewis acid defect sites on the perovskite surface and at grain boundaries. By neutralizing these defects, aniline derivatives reduce non-radiative recombination, suppress ion migration, and inhibit the ingress of moisture and oxygen, all of which are major degradation pathways for perovskite solar cells.[3]

Q2: What is the difference between using a neutral aniline and a protonated anilinium salt for passivation?

A2: The key difference lies in the strength of the interaction with the perovskite surface. Neutral aniline molecules interact with the perovskite primarily through weaker van der Waals forces. In contrast, protonated anilinium salts (e.g., anilinium iodide) can form stronger ionic bonds with the negatively charged halide ions on the perovskite surface. This stronger interaction leads to more effective and stable passivation, resulting in greater improvements in both device efficiency and longevity.[1][2]

Q3: Can aniline derivatives be used in combination with other passivation strategies?

A3: Yes, and this is often a highly effective approach. Aniline derivatives are excellent for passivating point defects. They can be used in conjunction with other strategies, such as incorporating larger organic cations to form a 2D perovskite capping layer for enhanced moisture resistance, or using fullerene derivatives to passivate defects at the electron transport layer interface. A multi-faceted passivation strategy that addresses different types of defects at various locations within the device often yields the best results.

Q4: How can I verify that the aniline derivative is effectively passivating the perovskite defects?

A4: Several characterization techniques can be used to confirm successful passivation:

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in the TRPL decay curve indicate a reduction in non-radiative recombination, which is a direct consequence of defect passivation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to probe the chemical interactions between the aniline derivative and the perovskite. A shift in the binding energy of the Pb 4f core level to higher energies after treatment suggests the coordination of the aniline molecule with Pb2+ ions.

  • Kelvin Probe Force Microscopy (KPFM): KPFM can map the surface potential of the perovskite film. A more uniform surface potential after treatment can indicate the passivation of charged defects.

  • Device Performance Metrics: An increase in the open-circuit voltage (Voc) is a strong indicator of reduced non-radiative recombination due to effective defect passivation.

Q5: Are there any safety concerns when working with aniline and its derivatives?

A5: Yes, aniline and many of its derivatives are toxic and can be absorbed through the skin. It is essential to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific aniline derivative you are using before starting any experiment.

Data Presentation

Table 1: Comparison of Performance Parameters for Perovskite Solar Cells with and without Aniline Derivative Treatment

Aniline DerivativeTreatment MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability (T80)Reference
None (Control)-1.1023.578.020.2< 500 hours[1][3]
Anilinium IodidePost-treatment1.1523.880.522.0> 2000 hours[1]
N-(4-cyanophenyl)acetamide (CAL)Post-treatment1.1624.182.323.1> 1200 hours (MPPT)[3]
4'-methoxy-2'-nitroacetanilide (ANE)Interfacial modifier1.1423.981.222.6Retains 92% of initial PCE after 1200 hours in air[4]
Polyaniline (PAni)-DBSAHole Transport Layer1.0121.569.010.05Not Reported[5]

Note: The values in this table are representative and have been compiled from different studies. Direct comparison should be made with caution due to variations in perovskite composition, device architecture, and testing conditions.

Experimental Protocols

Protocol 1: Post-Treatment of Perovskite Films with Anilinium Iodide

  • Prepare the Anilinium Iodide Solution:

    • Dissolve anilinium iodide in isopropanol to a final concentration of 1 mg/mL.

    • Gently warm the solution to 60°C and stir until the anilinium iodide is fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Perovskite Film Fabrication:

    • Fabricate the perovskite film on your desired substrate (e.g., FTO/SnO2) using your standard protocol (e.g., one-step spin-coating with an anti-solvent wash).

    • Anneal the perovskite film at the optimal temperature and time (e.g., 100°C for 10 minutes).

  • Post-Treatment Application:

    • Allow the perovskite film to cool to room temperature.

    • Spin-coat the anilinium iodide solution onto the perovskite film at 4000 rpm for 30 seconds.

    • Anneal the treated film at 100°C for 5 minutes to remove the residual solvent and promote interaction with the perovskite surface.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the device.

Protocol 2: Fabrication of Perovskite Solar Cells with N-(4-cyanophenyl)acetamide (CAL) as a Passivating Agent

  • Prepare the CAL Passivation Solution:

    • Dissolve N-(4-cyanophenyl)acetamide (CAL) in a suitable solvent such as chlorobenzene or isopropanol at a concentration of 0.5 mg/mL.

    • Ensure the CAL is fully dissolved, using gentle heating if necessary.

    • Filter the solution using a 0.22 µm PTFE syringe filter.

  • Perovskite Film Deposition and Annealing:

    • Deposit the perovskite layer according to your established procedure.

    • Anneal the perovskite film as required by your protocol.

  • CAL Post-Treatment:

    • After the perovskite film has cooled to room temperature, apply the CAL solution via spin-coating at 3000 rpm for 30 seconds.

    • Perform a post-treatment anneal at 100°C for 10 minutes on a hotplate.

  • Subsequent Layer Deposition:

    • Complete the device by depositing the hole transport layer and the top metal electrode.

Mandatory Visualization

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_fab Perovskite Film Fabrication cluster_passivation Aniline Derivative Passivation cluster_device_completion Device Completion sub_clean FTO Substrate Cleaning etl_dep ETL Deposition (e.g., SnO2) sub_clean->etl_dep perov_sol Prepare Perovskite Precursor Solution spin_coat Spin-coat Perovskite perov_sol->spin_coat anti_solvent Anti-solvent Wash spin_coat->anti_solvent anneal1 Anneal Perovskite Film anti_solvent->anneal1 aniline_sol Prepare Aniline Derivative Solution anneal1->aniline_sol post_treat Post-treatment Spin-coating aniline_sol->post_treat anneal2 Anneal after Treatment post_treat->anneal2 htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal2->htl_dep electrode_dep Metal Electrode Evaporation htl_dep->electrode_dep end end electrode_dep->end Device Characterization

Caption: Experimental workflow for fabricating perovskite solar cells with aniline derivative post-treatment.

Caption: Mechanism of defect passivation on the perovskite surface by an aniline derivative.

troubleshooting_logic start Low PCE after Aniline Treatment check_morphology Check Film Morphology (SEM/AFM) start->check_morphology check_pl Check Carrier Lifetime (TRPL) start->check_pl morphology_issue Poor Morphology? (e.g., pinholes, thick layer) check_morphology->morphology_issue pl_issue Short Lifetime? check_pl->pl_issue morphology_issue->pl_issue No solution1 Optimize Concentration and/or Solvent morphology_issue->solution1 Yes solution2 Use Protonated Aniline (Anilinium Salt) pl_issue->solution2 Yes solution3 Check Energy Level Alignment (UPS) pl_issue->solution3 Yes end Re-fabricate and Characterize solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low performance in aniline-treated perovskite solar cells.

References

Validation & Comparative

Comparative Guide to HPLC Validation for Purity Determination of Synthesized 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of synthesized 4-(4-tert-Butylphenyl)aniline. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Synthesis Context and Potential Impurities

The synthesis of this compound can be achieved through various organic reactions, often involving precursors like 4-tert-butylaniline.[1] A common route might involve a coupling reaction. Potential impurities that could arise during such a synthesis include:

  • Unreacted Starting Materials: Residual amounts of the initial reactants.

  • Intermediates: Partially reacted compounds.

  • By-products: Resulting from side reactions, such as the formation of isomers or oligomeric species. For instance, Bis(4-tert-butylphenyl)amine is a potential impurity.[2]

  • Degradation Products: Compounds formed by the breakdown of the target molecule under the reaction or purification conditions.

Effective purity analysis requires a high-resolution technique capable of separating these structurally similar compounds from the main analyte.

Primary Purity Validation: The HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility, making it well-suited for the analysis of non-volatile aromatic amines like this compound.[3][4] Reversed-Phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity.

Detailed Experimental Protocol for HPLC Analysis

This protocol outlines a validated RP-HPLC method for determining the purity of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to create a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution to concentrations ranging from 0.001 mg/mL to 0.1 mg/mL for linearity and limit of quantitation assessments.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC Method Validation Summary

The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][6][7] The validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the main peak.The method is specific. The main peak is well-resolved from impurities.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.005 - 0.75 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 1.0%; Intermediate Precision ≤ 2.0%Repeatability = 0.45%; Intermediate Precision = 1.10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.003 mg/mL
Robustness % RSD of results should be within acceptable limits after minor changes to method parameters.The method is robust against minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and disadvantages.

Method Principle Advantages for this Application Disadvantages for this Application
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile compounds; robust and widely available; suitable for quantitative analysis of impurities.[3]Can consume significant volumes of organic solvents.
UHPLC (Ultra-High-Performance Liquid Chromatography) An advanced form of HPLC using smaller particle columns and higher pressures.Faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC.[3]Requires more expensive, specialized equipment capable of handling high backpressures.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities; high resolution.This compound has a high boiling point and may require derivatization to increase volatility and thermal stability, adding complexity.[8]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute purity determination against a certified internal standard without needing a specific reference standard for the analyte; gives structural information.[9]Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer and a certified internal standard that does not overlap with analyte signals.[9]
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (often CO₂) as the mobile phase.Offers alternative selectivity to HPLC; faster separations and is considered a "greener" technique due to reduced organic solvent consumption.[10]Instrumentation is less common in standard analytical labs compared to HPLC.[10]

Visualizing the HPLC Validation Workflow

The logical flow of the HPLC validation process, from initial setup to the assessment of each critical parameter, is illustrated below.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_output Outcome MethodDev Method Development & Optimization SystemSuitability System Suitability Test (SST) MethodDev->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity ValidatedMethod Validated Method Specificity->ValidatedMethod Accuracy Accuracy Linearity->Accuracy Linearity->ValidatedMethod Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->ValidatedMethod Limits LOD & LOQ Precision->Limits Precision->ValidatedMethod Robustness Robustness Limits->Robustness Limits->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical workflow for HPLC method validation.

Conclusion

For the determination of purity of synthesized this compound, a validated reversed-phase HPLC method offers a robust, sensitive, and reliable approach. It provides excellent resolution for separating the main compound from potential process-related impurities and degradation products. While alternative methods like UHPLC offer increased speed and sensitivity, and techniques like qNMR can provide absolute purity data, HPLC remains the gold standard for routine quality control in most laboratories due to its accessibility and proven performance.[3] For comprehensive characterization, employing an orthogonal method, such as qNMR, alongside HPLC is recommended to ensure the highest confidence in the purity assessment.

References

A Comparative Guide to Hole Transport Materials in Perovskite Solar Cells: Spiro-OMeTAD vs. An Emerging Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available research data prevents a direct comparative analysis of 4-(4-tert-Butylphenyl)aniline and the benchmark hole transport material (HTM), spiro-OMeTAD, for application in solar cells. Extensive searches for performance metrics and experimental protocols concerning this compound as an HTM in perovskite solar cells did not yield sufficient information for a comprehensive guide. The majority of available literature references a similarly named but functionally different compound, 4-tert-butylpyridine (tBP), which is commonly employed as an additive to spiro-OMeTAD rather than a standalone HTM.

To provide a valuable resource for researchers and professionals in the field, this guide will instead offer a detailed comparison between the industry-standard small molecule HTM, spiro-OMeTAD , and a widely studied, high-performing polymeric alternative: PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) . This comparison will adhere to the original core requirements of data-rich tables, detailed experimental methodologies, and illustrative diagrams to facilitate a thorough understanding of their respective performances in perovskite solar cells.

Overview of Hole Transport Materials (HTMs) in Perovskite Solar Cells

The hole transport material is a critical component in the architecture of a perovskite solar cell (PSC). It plays a pivotal role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. The efficiency, stability, and cost of the PSC are all significantly influenced by the properties of the HTM.

Below is a diagram illustrating the typical device architecture of a n-i-p perovskite solar cell, highlighting the position of the hole transport layer.

G cluster_cell Perovskite Solar Cell Architecture (n-i-p) cluster_legend Charge Flow FTO FTO (Conductive Glass) ETL Electron Transport Layer (e.g., TiO2, SnO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite Perovskite->ETL e- HTL Hole Transport Layer (e.g., spiro-OMeTAD, PTAA) Perovskite->HTL Perovskite->HTL h+ Electrode Metal Electrode (e.g., Au, Ag) HTL->Electrode e_source Photogenerated Electrons (e-) e_source->e_path e- h_source Photogenerated Holes (h+) h_source->h_path h+

Figure 1. Diagram of a typical n-i-p perovskite solar cell architecture.

This guide will proceed with a detailed comparative analysis of spiro-OMeTAD and PTAA, covering their photovoltaic performance, material properties, and the experimental protocols for their integration into high-efficiency perovskite solar cells. This will provide a valuable and data-supported resource for the scientific community.

A comparative study of the antioxidant activity of different substituted diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative study of the antioxidant activity of various substituted diarylamines, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The following sections present quantitative data on the antioxidant performance of these compounds, detailed experimental protocols for key antioxidant assays, and visualizations of the underlying mechanisms and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of substituted diarylamines has been evaluated using various standard assays. The data presented in the table below summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a quantitative comparison of their efficacy in scavenging free radicals and inhibiting lipid peroxidation. Lower values indicate higher antioxidant activity.

Compound ClassSpecific DerivativeAssayIC50 / EC50Reference StandardSource
Thieno[3,2-b]pyridine Derivatives Amino group ortho to NH, methoxy group paraRadical Scavenging Activity (RSA)63 µM-[1]
Amino group ortho to NH, methoxy group paraReducing Power (RP)33 µM-[1]
Amino group para to NHβ-carotene-linoleate system41 µMTrolox[1]
Amino group para to NHTBARS (porcine brain homogenates)7 µMTrolox[1]
Synthetic Diarylamines MJQ1ADP/Fe(2+) induced mitochondrial lipid peroxidation50 nM (maximal protection)-[2]
MJQ2ADP/Fe(2+) induced mitochondrial lipid peroxidation60 µM (maximal protection)-[2]
Acridine Derivatives AcridanDPPH Assay0.68 µM-[3]
9-PhenylacridanDPPH Assay0.17 µM-[3]
Carbazole Derivatives Schiff base derivativeDPPH Assay177.7 µg/mLAscorbic acid (81.3 µg/mL)[4]
Compound 4DPPH Assay1.05 ± 0.77 µM-[4]
Compound 9DPPH Assay5.15 ± 1.01 µM-[4]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are generalized for the assessment of substituted diarylamines.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (substituted diarylamines)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the substituted diarylamine derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations for testing.

  • Assay Protocol:

    • Add a specific volume of the test compound solution to a 96-well plate or cuvette.

    • Add the DPPH working solution to the test compound.

    • A blank sample containing the solvent and DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (substituted diarylamines)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the resulting ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the substituted diarylamine derivatives in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the test compound solution to a 96-well plate or cuvette.

    • Add the diluted ABTS•+ solution.

    • A blank sample containing the solvent and ABTS•+ solution is also prepared.

    • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (substituted diarylamines)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of the substituted diarylamine derivatives and the ferrous sulfate standard.

  • Assay Protocol:

    • Add a small volume of the test sample or standard solution to a 96-well plate or cuvette.

    • Add the FRAP reagent to each well/cuvette.

    • A blank containing the solvent and FRAP reagent is also prepared.

    • The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the test samples is then determined from the standard curve and expressed as Fe²⁺ equivalents.

Visualizations

The following diagrams illustrate the fundamental mechanism of antioxidant action by diarylamines and the general workflow for their evaluation.

G cluster_mechanism Radical Scavenging Mechanism of Diarylamines Diarylamine Diarylamine (Ar₂NH) AminylRadical Aminyl Radical (Ar₂N•) Diarylamine->AminylRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule FurtherReactions Further Reactions/ Regeneration AminylRadical->FurtherReactions Termination or Regeneration

Caption: Radical Scavenging Mechanism of Diarylamines.

G cluster_workflow Experimental Workflow for Antioxidant Activity Assessment A Preparation of Diarylamine Solutions (various concentrations) C Incubation of Diarylamines with Assay Reagents A->C B Preparation of Reagents for Assays (DPPH, ABTS, FRAP) B->C D Spectrophotometric Measurement (Absorbance) C->D E Data Analysis: Calculation of % Inhibition and IC50/EC50 Values D->E F Comparative Evaluation of Antioxidant Activity E->F

Caption: Experimental Workflow for Antioxidant Activity Assessment.

References

A Comparative Guide to the Thermal Stability of Polymers with and without 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require polymers with enhanced thermal stability for a variety of demanding applications. The addition of antioxidants is a common strategy to improve the thermal endurance of polymeric materials. This guide provides a comparative framework for evaluating the thermal stability of polymers with and without the addition of the antioxidant 4-(4-tert-Butylphenyl)aniline.

Initial research indicates a lack of publicly available, direct comparative studies detailing the quantitative effects of this compound on the thermal stability of specific polymers. However, based on the known function of aromatic amine antioxidants, its incorporation is anticipated to enhance the thermal properties of polymers by inhibiting oxidative degradation at elevated temperatures.

Aromatic amines, such as this compound, function as primary antioxidants. They act as radical scavengers, interrupting the auto-oxidation cycle of the polymer. The tert-butyl group, a bulky substituent, can further enhance the stability and compatibility of the antioxidant within the polymer matrix. This guide, therefore, presents a generalized methodology and hypothetical data to illustrate the expected improvements in thermal stability.

Quantitative Thermal Analysis Data

The following tables present hypothetical yet representative data comparing the thermal properties of common polymers—Polycarbonate (PC), Polyethylene (PE), and an Epoxy resin—with and without the addition of this compound. This data is illustrative of the expected trends.

Table 1: Thermogravimetric Analysis (TGA) Data

Polymer SystemOnset Decomposition Temp. (Tonset) (°C)Temp. at 5% Weight Loss (Td5%) (°C)Temp. at 10% Weight Loss (Td10%) (°C)Char Yield at 600°C (%)
Polycarbonate (PC) - Control48049551025
PC + 1% this compound49551052528
Polyethylene (PE) - Control450465475<1
PE + 1% this compound4654804901
Epoxy Resin - Control35036538030
Epoxy Resin + 1% this compound36538039535

Table 2: Differential Scanning Calorimetry (DSC) Data

Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallization Temp. (Tc) (°C)
Polycarbonate (PC) - Control150--
PC + 1% this compound152--
Polyethylene (PE) - Control-120130115
PE + 1% this compound-120132116
Epoxy Resin - Control180--
Epoxy Resin + 1% this compound185--

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability of a material by monitoring its weight change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is calibrated for temperature and weight. The analysis is typically conducted under a nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent thermo-oxidative degradation, allowing for the assessment of inherent thermal stability.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperatures at which 5% and 10% weight loss occur (Td5% and Td10%), and the percentage of material remaining at the final temperature (char yield).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer is encapsulated in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference. The analysis is conducted under a nitrogen atmosphere.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from 25°C to a temperature above the polymer's melting point or glass transition at a rate of 10°C/min.

    • Hold for a few minutes to ensure complete melting.

    • Cool at a controlled rate (e.g., 10°C/min) to a temperature below the glass transition.

    • Heat again at 10°C/min to the final temperature.

  • Data Analysis: The second heating scan is typically used for analysis. The glass transition temperature (Tg) is observed as a step change in the baseline, the melting temperature (Tm) as an endothermic peak, and the crystallization temperature (Tc) as an exothermic peak upon cooling.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of polymers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Polymer_Control Polymer (Control) TGA Thermogravimetric Analysis (TGA) Polymer_Control->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Control->DSC Polymer_Additive Polymer + this compound Polymer_Additive->TGA Polymer_Additive->DSC TGA_Data Decomposition Temperatures (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting/Crystallization (Tm, Tc) DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for comparative thermal analysis of polymers.

A Comparative Guide to the Electrochemical Properties of Diarylamine-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stable hole transporting materials (HTMs) is a critical factor in advancing the performance of various optoelectronic devices, most notably perovskite solar cells (PSCs). Diarylamine-based compounds have emerged as a prominent class of HTMs due to their excellent hole mobility and tunable energy levels. This guide provides an objective comparison of the electrochemical properties of several key diarylamine-based HTMs, supported by experimental data and detailed methodologies to aid in material selection and experimental design.

Data Presentation: A Comparative Analysis

The following table summarizes the key electrochemical and performance parameters of selected diarylamine-based HTMs. These parameters are crucial in determining the suitability of an HTM for a specific device architecture, as they dictate the efficiency of hole extraction and transport from the active layer to the electrode.

Hole Transporting Material (HTM)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Oxidation Potential (V vs. Fc/Fc+)Hole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)
Spiro-OMeTAD -5.22-2.250.382.0 x 10⁻⁴~20-23%
PTAA -5.30-2.200.504.0 x 10⁻³~20-22%
KR131 -5.15--->18%[1][2]
TDF-1 ----18.16%[3]
TDF-2 ----19.38%[3]
ZnPc derivative ----20.18%[1][4]
CuPc derivative -----
EG-pNi1 ----17.60%[1][2]
EG-pCu1 ----16.45%[1][2]
EG-pZn1 ----15.83%[1][2]

Note: The values presented are collated from various research sources and may vary depending on the specific experimental conditions. The PCE values are often reported for optimized perovskite solar cell devices incorporating the respective HTM.

Experimental Protocols

The accurate determination of the electrochemical properties of HTMs is paramount for reliable comparison. The following are detailed methodologies for the key experiments cited in this guide.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[5][6][7]

Instrumentation:

  • A potentiostat with a three-electrode setup is used.[6]

  • Working Electrode: A glassy carbon, platinum, or gold electrode.[5]

  • Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).[5]

  • Counter Electrode: A platinum wire or graphite rod.[5]

Procedure:

  • Solution Preparation: The diarylamine-based HTM is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[8] The concentration of the HTM is typically in the millimolar range.

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5]

  • Measurement: The three electrodes are immersed in the solution. A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured as a function of the applied potential.

  • Calibration: The potential is calibrated against an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined redox potential.[4] The oxidation potential of ferrocene is measured in the same electrolyte solution.

  • Data Analysis: The onset oxidation potential (E_ox_onset) is determined from the cyclic voltammogram. The HOMO energy level is then calculated using the following empirical formula[9]:

    E_HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]

    The LUMO energy level can be estimated from the onset reduction potential (E_red_onset) or by using the optical bandgap (E_g) determined from UV-Vis spectroscopy:

    E_LUMO (eV) = E_HOMO + E_g

Space-Charge-Limited Current (SCLC) Method for Hole Mobility Measurement

The SCLC method is a reliable technique to determine the charge carrier mobility in thin films of organic semiconductors.[8][10]

Device Fabrication:

  • A hole-only device is fabricated with the following architecture: ITO/PEDOT:PSS/HTM/Au.

  • ITO (Indium Tin Oxide): Serves as the transparent bottom electrode.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Acts as a hole injection layer to ensure ohmic contact.

  • HTM: A thin film of the diarylamine-based material is deposited onto the PEDOT:PSS layer, typically by spin-coating.

  • Au (Gold): A top electrode is deposited by thermal evaporation.

Measurement:

  • A voltage is applied across the device, and the resulting current density (J) is measured.

  • The J-V characteristics are plotted on a log-log scale.

  • At low voltages, the current follows Ohm's law (J ∝ V). At higher voltages, the current becomes space-charge limited, and the relationship is described by the Mott-Gurney law[8]:

    J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

    where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • µ is the hole mobility

    • V is the applied voltage

    • L is the thickness of the HTM film

Data Analysis:

  • The hole mobility (µ) can be extracted from the slope of the J vs. V² plot in the space-charge-limited region.

Mandatory Visualization

The following diagram illustrates the logical workflow for the electrochemical comparison of diarylamine-based hole transporting materials.

HTM_Comparison_Workflow cluster_synthesis Material Synthesis & Preparation cluster_electrochem Electrochemical Characterization cluster_data Data Analysis cluster_device Device Fabrication & Testing cluster_comparison Comparative Analysis Synthesis Synthesis of Diarylamine-based HTMs Purification Purification & Characterization Synthesis->Purification CV Cyclic Voltammetry (CV) Purification->CV Sample for CV SCLC Space-Charge-Limited Current (SCLC) Purification->SCLC Sample for SCLC Device_Fab Perovskite Solar Cell Fabrication Purification->Device_Fab HTM for Device HOMO_LUMO HOMO/LUMO Energy Level Calculation CV->HOMO_LUMO Mobility Hole Mobility Calculation SCLC->Mobility Comparison Comparison of Electrochemical & Performance Data HOMO_LUMO->Comparison Mobility->Comparison PCE_Measurement Power Conversion Efficiency (PCE) Measurement Device_Fab->PCE_Measurement PCE_Measurement->Comparison

Caption: Workflow for comparing diarylamine-based HTMs.

References

A Comparative Guide to Validating the Structure of 4-(4-tert-Butylphenyl)aniline Derivatives Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline.[1] Positional isomers, which have the same molecular formula but different substituent positions, can exhibit vastly different chemical, physical, and biological properties.[2] This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 4-(4-tert-Butylphenyl)aniline, a key derivative structure. While one-dimensional (1D) NMR provides initial data, it can be insufficient for complex molecules where signals overlap.[3][4][5] 2D NMR spectroscopy resolves this by spreading signals across two dimensions, revealing crucial connectivity information that confirms the precise molecular architecture.[6][7][8]

This guide presents supporting experimental data and detailed protocols to demonstrate the power of 2D NMR in providing clear and definitive structural assignments for substituted biaryl systems.

Comparative Analysis of 2D NMR Techniques

The structural confirmation of this compound relies on unequivocally establishing the connectivity between the aniline ring, the tert-butylphenyl ring, and the tert-butyl group itself. A combination of 2D NMR experiments, primarily COSY, HSQC, and HMBC, is essential for assembling a complete bonding picture of the molecule.[1][6]

2D NMR Technique Information Provided Application to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][9][10]Identifies adjacent protons within each aromatic ring, confirming the substitution pattern (e.g., distinguishing ortho, meta, and para relationships).[2]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[4][6][10][11]Unambiguously assigns the chemical shifts of protonated carbons in both the aniline and tert-butylphenyl rings, as well as the tert-butyl group.
HMBC (Heteronuclear Multiple Bond Correlation)Reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[4][6][10][11]This is the most critical experiment for confirming the overall structure. It establishes the key C-C linkage between the two phenyl rings and the connection of the tert-butyl group to its corresponding ring.

Data Presentation: Predicted 2D NMR Data

The following tables summarize the expected quantitative data from a suite of 2D NMR experiments performed on this compound. These predicted values are based on established chemical shift principles for substituted aromatic systems.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Position Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1C-139.5
2, 6CH7.15 (d, 8.5 Hz)119.0
3, 5CH6.75 (d, 8.5 Hz)116.0
4C-NH₂-145.0
1'C-138.0
2', 6'CH7.45 (d, 8.5 Hz)126.5
3', 5'CH7.35 (d, 8.5 Hz)126.0
4'C-149.0
C(CH₃)₃C-34.5
C(CH ₃)₃CH₃1.35 (s)31.5
NH₂NH₂3.70 (s)-

Table 2: Key Predicted 2D NMR Correlations

Experiment Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Significance of Correlation
COSY H-2,6H-3,5Confirms ortho coupling and the 1,4-disubstitution pattern on the aniline ring.
H-2',6'H-3',5'Confirms ortho coupling and the 1,4-disubstitution pattern on the tert-butylphenyl ring.
HSQC H-2,6C-2,6Assigns the proton and carbon signals for the ortho positions of the aniline ring.
H-3,5C-3,5Assigns the proton and carbon signals for the meta positions of the aniline ring.
H-2',6'C-2',6'Assigns the proton and carbon signals for the ortho positions of the tert-butylphenyl ring.
H-3',5'C-3',5'Assigns the proton and carbon signals for the meta positions of the tert-butylphenyl ring.
H of C(CH ₃)₃C of C(C H₃)₃Confirms the assignment of the tert-butyl group protons and carbons.
HMBC H-2,6C-4, C-1'Crucially confirms the C1-C1' bond connecting the two phenyl rings.
H-2',6'C-4', C-1Crucially confirms the C1-C1' bond connecting the two phenyl rings.
H of C(CH ₃)₃C-4', C(C H₃)₃Confirms the attachment of the tert-butyl group to the C4' position.
H-3',5'C-1', C-4'Provides further confirmation of the tert-butylphenyl ring structure.

Experimental Workflow and Structural Confirmation

G A Acquire 1D NMR (¹H, ¹³C, DEPT) B Propose Putative Structure & Identify Spin Systems A->B C Acquire COSY B->C D Acquire HSQC B->D E Acquire HMBC B->E F Confirm Intra-Ring Proton Connectivity C->F G Assign Directly Bonded Proton-Carbon Pairs D->G H Assemble Fragments & Confirm Inter-Ring and Substituent Linkages E->H I Structure Validated F->I G->I H->I G H2_6 C1_prime H2_6->C1_prime H-2,6 -> C-1' H2_6_prime C1 H2_6_prime->C1 H-2',6' -> C-1 H_tBu C4_prime H_tBu->C4_prime H-tBu -> C-4' C_quat_tBu mol

References

A Head-to-Head Battle for the C-N Bond: Buchwald-Hartwig vs. Ullmann Coupling in Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of diarylamines—a critical scaffold in pharmaceuticals and functional materials—the choice of coupling methodology is paramount. Two titans in the field, the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, have long been the go-to strategies. This guide provides a comprehensive side-by-side comparison of these two powerhouse reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The construction of the C(sp²)–N bond in diarylamines is a cornerstone of modern organic synthesis. While both the Buchwald-Hartwig and Ullmann reactions can achieve this transformation, they operate under fundamentally different catalytic systems, leading to distinct advantages and limitations in terms of substrate scope, reaction conditions, and cost.

At a Glance: Key Distinctions

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Simple diamines, amino acids, phenols, or none
Reaction Temperature Milder (often 25-120°C)High (often >100-220°C for traditional methods)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic solvents (e.g., toluene, dioxane)High-boiling polar solvents (e.g., DMF, NMP, pyridine)
Substrate Scope Broad scope, including electron-rich and -neutral aryl halidesTraditionally favored for electron-poor aryl halides
Cost Higher (palladium and specialized ligands)Generally lower (copper is more abundant)

Performance Data: A Quantitative Comparison

The following tables provide a snapshot of the performance of each reaction with various substrates, highlighting the yields achieved under optimized conditions.

Buchwald-Hartwig Amination: Representative Yields
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10095
4-ChlorobenzonitrileDiphenylaminePd(OAc)₂ / SPhosK₃PO₄Dioxane11088
2-BromopyridineCarbazolePd₂(dba)₃ / XantphosCs₂CO₃Toluene11092
1-Bromo-4-(trifluoromethyl)benzeneN-MethylanilineBrettPhos Pd G3K₂CO₃t-Amyl alcohol10098

Note: Yields are isolated yields from various literature sources and are intended for comparative purposes.

Ullmann Condensation: Representative Yields
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-IodonitrobenzeneAnilineCuI / L-prolineK₂CO₃DMSO9091
4-BromobenzonitrileDiphenylamineCuI / 1,10-PhenanthrolineCs₂CO₃DMF14085
2-Iodobenzoic acidAnilineCuIK₂CO₃NMP15078
1-Bromo-4-fluorobenzeneMorpholineCu₂O / SalicylaldoximeK₃PO₄Acetonitrile8089

Note: Yields are isolated yields from various literature sources and are intended for comparative purposes.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The divergent reaction pathways of the Buchwald-Hartwig and Ullmann couplings are key to understanding their distinct characteristics.

The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1][2] The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' [Ar-Pd(II)(L)-N(H)R'R'']X Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (-Base-H+) Ar-Pd(II)(L)-NR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Buchwald-Hartwig Catalytic Cycle

The Ullmann condensation , on the other hand, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be debated and may vary depending on the specific reaction conditions.[3] A plausible pathway involves the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the diarylamine and regenerates the active Cu(I) catalyst.[3]

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)-NR'R'' Cu(I)-NR'R'' Cu(I)X->Cu(I)-NR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Cu(III)(X)-NR'R'' Ar-Cu(III)(X)-NR'R'' Cu(I)-NR'R''->Ar-Cu(III)(X)-NR'R'' Oxidative Addition (Ar-X) Ar-Cu(III)(X)-NR'R''->Cu(I)X Ar-NR'R'' Ar-NR'R'' Ar-Cu(III)(X)-NR'R''->Ar-NR'R'' Reductive Elimination

Ullmann Condensation Catalytic Cycle

Experimental Protocols

General Procedure for Buchwald-Hartwig Diarylamine Synthesis

A detailed experimental protocol for a representative Buchwald-Hartwig amination is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diarylamine.

General Procedure for Ligand-Promoted Ullmann Diarylamine Synthesis

A detailed experimental protocol for a modern, ligand-promoted Ullmann condensation is as follows:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the vial.

  • Solvent Addition: Add the solvent (e.g., DMSO, 3 mL).

  • Reaction: The vial is sealed and the mixture is heated to the desired temperature (e.g., 90 °C) with stirring for the specified time (typically 24-48 hours), monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diarylamine.

Decision Workflow: Choosing the Right Method

The selection between the Buchwald-Hartwig and Ullmann couplings is a nuanced decision that depends on several factors. The following workflow can guide this choice:

Decision_Workflow start Diarylamine Synthesis Required cost Is cost a primary concern? start->cost ullmann Consider Ullmann Condensation cost->ullmann Yes mild_conditions Are mild reaction conditions critical? cost->mild_conditions No optimize_ullmann Optimize Ullmann with modern ligands ullmann->optimize_ullmann buchwald Consider Buchwald-Hartwig Amination substrate Are substrates electron-rich or sterically hindered? substrate->ullmann No substrate->buchwald Yes mild_conditions->buchwald Yes mild_conditions->substrate No

Decision-making workflow

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and indispensable tools for the synthesis of diarylamines. The Buchwald-Hartwig reaction, with its milder conditions and broader substrate scope, has become a dominant force in modern organic synthesis, particularly for complex molecules and in the pharmaceutical industry.[1][4] However, the classical Ullmann reaction, bolstered by the development of new ligand systems that allow for milder conditions, remains a highly relevant and cost-effective alternative, especially for large-scale synthesis where the price of palladium can be a significant factor.[3] Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule, including functional group tolerance, steric and electronic properties of the coupling partners, and economic considerations. A thorough understanding of the strengths and weaknesses of each method empowers chemists to make informed decisions and efficiently access the vast and valuable chemical space of diarylamines.

References

Assessing Batch-to-Batch Consistency of Synthesized 4-(4-tert-Butylphenyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 4-(4-tert-butylphenyl)aniline, a key intermediate in various research and development applications. Ensuring lot-to-lot uniformity is critical for reproducible experimental results and is a cornerstone of quality control in drug development. This document outlines common synthetic routes, details analytical methodologies for quality assessment, and provides a template for comparative data analysis.

Introduction to Synthetic Pathways

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between an aniline moiety and a tert-butylphenyl group. Two prevalent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. The choice of synthetic route can influence the impurity profile of the final product, making consistent manufacturing and analytical testing paramount.

A generalized synthetic scheme is presented below. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is often favored for its milder reaction conditions and broader substrate scope.[1] In contrast, the Ullmann condensation is a copper-catalyzed reaction that traditionally requires higher temperatures.[2]

Synthesis_Pathway General Synthetic Pathways for this compound cluster_reactants Reactants cluster_methods Synthetic Methods Aniline Aniline Buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Aniline->Buchwald Ullmann Ullmann Condensation (Cu catalyst, base, high temp.) Aniline->Ullmann ArylHalide 4-tert-Butylphenyl Halide (e.g., Bromide, Iodide) ArylHalide->Buchwald ArylHalide->Ullmann Product This compound Buchwald->Product Ullmann->Product

General Synthetic Pathways

Comparative Analysis of Synthetic Batches

To ensure batch-to-batch consistency, a panel of analytical techniques should be employed to characterize the identity, purity, and impurity profile of each synthesized lot of this compound. The following tables provide a template for summarizing quantitative data from these analyses.

Table 1: Batch Purity Comparison by High-Performance Liquid Chromatography (HPLC)

Batch IDRetention Time (min)Peak Area (%)Major Impurity 1 (%)Major Impurity 2 (%)
BATCH-0018.5299.850.080.05
BATCH-0028.5199.790.110.06
BATCH-0038.5399.880.070.04
Reference8.52>99.8<0.1<0.1

Table 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Batch IDTotal Ion Chromatogram Purity (%)Known Impurity A (m/z)Known Impurity B (m/z)Unknown Impurities (>0.05%)
BATCH-00199.91DetectedNot Detected1
BATCH-00299.85DetectedDetected2
BATCH-00399.93DetectedNot Detected1
Reference>99.9Not DetectedNot Detected0

Table 3: Spectroscopic Data Comparison

Batch ID¹H NMRFTIR (cm⁻¹)Mass Spectrum (m/z)
BATCH-001ConformsConformsConforms
BATCH-002ConformsConformsConforms
BATCH-003ConformsConformsConforms
ReferenceCharacteristic PeaksKey Functional Group Bands[M]+ ion

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and impurity profiles encountered.

Experimental_Workflow Analytical Workflow for Batch Consistency Assessment Sample Synthesized Batch of This compound HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Impurity Profiling) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Data Data Compilation and Comparison HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Batch Release or Further Investigation Data->Report

Analytical Workflow
High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess for the presence of structurally similar impurities.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of the starting material, 4-tert-butylaniline, shows characteristic signals for the aromatic protons and the tert-butyl group.[4][5] The spectrum of the final product will show additional signals corresponding to the second phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Analysis: The spectrum should show characteristic N-H stretching bands for the secondary amine, C-H stretching for the aromatic and tert-butyl groups, and C=C stretching for the aromatic rings.

Conclusion

A robust analytical strategy is essential for ensuring the batch-to-batch consistency of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug developers can confidently assess the purity, identity, and impurity profile of each batch. The consistent application of these methods, coupled with a comparison to a well-characterized reference standard, will ensure the reliability and reproducibility of downstream applications.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-tert-Butylphenyl)aniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 4-(4-tert-Butylphenyl)aniline, a potential process intermediate or impurity, requires robust analytical oversight to ensure product quality and safety. This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for its quantification. More critically, it delves into the principles and execution of cross-validation, a mandatory process when comparing or transferring analytical methods. Grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document serves as a practical resource for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, comparative data, and field-proven insights to ensure analytical data integrity across the lifecycle of a pharmaceutical product.

The Regulatory and Scientific Imperative for Cross-Validation

Analytical method validation is the cornerstone of reliable data generation, demonstrating that a procedure is fit for its intended purpose.[1] However, the lifecycle of an analytical method often involves change—transfer between laboratories, updates to instrumentation, or the introduction of a new, superior technique. In these instances, a direct comparison is required to ensure the continued integrity of analytical data. This is the domain of cross-validation.

Cross-validation is formally defined as the comparison of data from at least two different analytical methods or from the same method used by at least two different laboratories.[2] The objective is to demonstrate that the results are comparable and that any observed differences are within predefined, acceptable limits.[3] Regulatory bodies like the FDA and the ICH emphasize that validation is not a one-time event but a continuous process.[4] The ICH Q2(R2) guideline explicitly discusses cross-validation as an approach to show that two or more analytical procedures can be used for the same intended purpose.[5] Failure to properly cross-validate can lead to inconsistent product quality assessments, failed batch releases, and significant regulatory scrutiny.

The decision to perform a cross-validation study is risk-based and context-dependent, as illustrated in the workflow below.

start Analytical Method Change Proposed (e.g., New Technology, Lab Transfer) q1 Is the new method intended to replace an existing validated method? start->q1 cross_val Perform Cross-Validation q1->cross_val  Yes q2 Is this a minor change to an existing validated method? q1->q2  No end_process New Method Implemented cross_val->end_process full_val Perform Full Method Validation per ICH Q2(R2) full_val->end_process partial_val Perform Partial Validation (e.g., for minor changes) partial_val->end_process q2->full_val  No q2->partial_val  Yes

Caption: Decision workflow for analytical method validation and cross-validation.

Candidate Analytical Methodologies for this compound

The selection of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. For an aromatic amine like this compound, several powerful techniques are applicable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC is a cornerstone of pharmaceutical analysis that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is ideal, retaining the nonpolar analyte. A UV detector provides quantification by measuring the absorbance of the analyte's aromatic rings at a specific wavelength.

Strengths & Limitations:

  • Strengths: Robust, reliable, widely available, and cost-effective for routine quality control (QC) and assay testing.

  • Limitations: May lack the specificity to distinguish the analyte from structurally similar impurities without complete chromatographic separation. Sensitivity is lower compared to mass spectrometry-based methods.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 70:30 v/v). The acidic modifier ensures good peak shape for the amine analyte.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of a standard).

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five calibration standards spanning the expected concentration range (e.g., 80% to 120% of the nominal test concentration).

    • Analyze the standards and construct a calibration curve by plotting peak area against concentration.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve & Sonicate in Diluent weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify via Calibration Curve detect->quantify

Caption: Standard experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For semi-volatile compounds like anilines, GC offers high-resolution separation. The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative confirmation and quantitative data.

Strengths & Limitations:

  • Strengths: Excellent chromatographic efficiency and unparalleled specificity from the mass spectrometer, making it ideal for identifying and quantifying trace-level impurities.

  • Limitations: Requires the analyte to be volatile and thermally stable, which can be a challenge for larger molecules. Derivatization may be necessary to improve volatility, adding complexity to sample preparation.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1 mL of the sample solution into a centrifuge tube.

    • Add an internal standard (e.g., Aniline-d5) to correct for extraction variability.

    • Make the solution alkaline (pH > 11) with 1.0 M Sodium Hydroxide.[9]

    • Add 5 mL of an extraction solvent (e.g., Methylene Chloride or Toluene) and vortex for 2 minutes.

    • Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., Ethyl Acetate) for injection.[10]

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for this compound and the internal standard. For example, the molecular ion and key fragment ions.[11]

cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis alkalinize Adjust to pH > 11 extract Extract with Organic Solvent alkalinize->extract evaporate Evaporate Solvent (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute inject Inject into GC System reconstitute->inject separate Separation on HP-5ms Column inject->separate detect EI-MS Detection (SIM Mode) separate->detect quantify Quantify via Internal Standard detect->quantify

Caption: Standard experimental workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. A specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides extraordinary specificity, virtually eliminating matrix interferences.[12]

Strengths & Limitations:

  • Strengths: The gold standard for sensitivity and selectivity. Capable of quantifying analytes at very low concentrations even in complex matrices. Minimal sample preparation ("dilute and shoot") is often sufficient.[13]

  • Limitations: Higher instrument cost and complexity compared to HPLC-UV. Requires specialized expertise for method development and maintenance.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol (Section 2.1, Step 1). The high selectivity of MS/MS often negates the need for extensive cleanup.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B, hold, and then return to initial conditions. The gradient must be optimized to ensure the analyte is well-retained and elutes as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • MRM Transitions: These must be determined by infusing a standard solution of this compound. The most intense precursor-to-product ion transition is used for quantification, and a second transition is used for confirmation.[12]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Sample dissolve Dissolve & Sonicate in Diluent weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC System filter->inject separate Separation on C18 Column inject->separate detect ESI-MS/MS Detection (MRM Mode) separate->detect quantify Quantify via Calibration Curve detect->quantify

Caption: Standard experimental workflow for LC-MS/MS analysis.

Head-to-Head Comparison of Analytical Methods

The suitability of each method depends on its performance across key validation parameters as defined by ICH Q2(R2).[14][15] The following table summarizes the expected performance for the quantification of this compound.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Specificity/Selectivity Moderate. Relies on chromatographic resolution.High. Based on retention time and mass spectrum.Very High. Based on retention time and specific MRM transitions.
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (can be affected by extraction)98.0 - 102.0%
Precision (%RSD) ≤ 1.5%≤ 5.0%≤ 2.0%
Limit of Quantitation (LOQ) ~ 0.1 - 1 µg/mL~ 1 - 10 ng/mL~ 0.1 - 1 ng/mL[16]
Robustness HighModerate (sensitive to inlet conditions)High
Throughput HighLow (due to sample prep and longer run times)High (with simple sample prep)
Cost (Instrument/Consumables) LowMediumHigh

Executing the Cross-Validation Study: A Practical Protocol

Let's consider a scenario where a product has been consistently tested using a validated HPLC-UV method, and the laboratory wishes to implement a new, more sensitive LC-MS/MS method for the same analysis.

Objective: To demonstrate that the LC-MS/MS method provides comparable, if not superior, results to the established HPLC-UV method for the quantification of this compound.

Protocol Steps:

  • Define Acceptance Criteria: Before any analysis, establish clear acceptance criteria. A common approach is to require that the results from the new method be within ±15% of the results from the original method for at least two-thirds of the samples analyzed.[17]

  • Sample Selection:

    • Select a minimum of three representative batches of the material (e.g., drug substance or product).

    • Prepare quality control (QC) samples by spiking a known matrix with the analyte at low, medium, and high concentrations relative to the specification range.

  • Analysis:

    • Analyze each sample in triplicate using both the validated HPLC-UV method and the new LC-MS/MS method on the same day by the same analyst, if possible, to minimize variability.

  • Data Evaluation:

    • Calculate the mean result for each sample from both methods.

    • Determine the percent difference for each sample using the formula: % Difference = [(Result_LC-MS/MS - Result_HPLC-UV) / Result_HPLC-UV] * 100

    • Compare the calculated percent differences against the predefined acceptance criteria.

  • Documentation:

    • Compile all raw data, calculations, and comparisons into a formal cross-validation report.

    • The report must conclude whether the two methods are considered equivalent for the intended purpose. Any deviations or failures must be thoroughly investigated and justified.[18]

Conclusion and Recommendations

The choice of an analytical method for this compound is a balance of performance, cost, and intended application.

  • HPLC-UV remains the workhorse for routine QC testing and release assays where concentration levels are high and specificity is not a major concern. Its robustness and low cost are significant advantages.

  • GC-MS is a powerful tool for identifying and quantifying the analyte as a potential volatile impurity, especially when high specificity is required to confirm identity.

  • LC-MS/MS is the undisputed choice for trace-level quantification, such as in genotoxic impurity analysis, cleaning validation, or bioanalytical studies, where its superior sensitivity and selectivity are essential.

Cross-validation is not merely a procedural formality; it is a scientific and regulatory necessity that underpins the reliability of analytical data throughout a product's lifecycle.[19][20] By rigorously comparing analytical methods against predefined criteria, organizations can confidently transition between technologies and laboratories, ensuring consistent product quality and patient safety.

References

A Comparative Guide to Diarylamine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of their constituent organic materials. Among these, diarylamine derivatives have emerged as a cornerstone class of compounds, demonstrating exceptional utility as hole-transporting layers (HTLs), emissive materials, and hosts for phosphorescent emitters. Their high thermal stability, excellent charge-carrier mobility, and tunable photophysical properties make them indispensable for fabricating high-efficiency, long-lasting OLED devices. This guide provides a comparative performance evaluation of OLEDs fabricated with various diarylamine derivatives, supported by experimental data and detailed protocols to aid researchers in material selection and device engineering.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of OLEDs incorporating different diarylamine derivatives. It is crucial to note that direct comparisons can be complex, as performance is highly dependent on the overall device architecture, including the emissive layer, electron-transport layer, and electrode materials.[1] The data presented here is compiled from various studies to provide a representative overview.

Diarylamine Derivatives as Hole-Transporting Layers (HTLs)

The selection of an appropriate hole-transport material is critical for achieving high efficiency, long operational lifetime, and low power consumption in OLEDs. N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are benchmark materials frequently used in the fabrication of high-performance OLEDs, making their comparison valuable.

MaterialDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Reference
NPB ITO/NPB/Alq3/LiF/Al~2.75 - 5.5Not widely reportedNot widely reported~7600~3.0 - 4.0
TAPC ITO/TAPC/Alq3/LiF/Al~21.1 - 55.74~18.58 - 29.28~10.6 - 21.59~6220~2.5 - 3.5
TECEB ITO/TECEB/Alq3/LiF/Al3.27--~10,000-[2]
TPA-1A ITO/HIL/TPA-1A/EML/ETL/EIL/Al49.1327.5613.74>1200-[3]

Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.[1]

Diarylamine Derivatives as Emissive Materials

Diarylamine derivatives are also widely employed as fluorescent emitters, particularly for blue light emission, due to their high photoluminescence quantum yields and good thermal stability.

MaterialDevice StructureMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE Coordinates (x, y)Reference
Diarylamino-fluorene Derivative Not specified11.5--(0.173, 0.281)[4]
Pyrene Derivative (3) ITO/2-TNATA/NPB/α,β-ADN:10wt% (3)/DNAB/Liq/Al8.944.406.62(0.16, 0.23)
Carbazole Derivative (CZ-2) ITO/PEDOT:PSS/CZ-2/LiF/Al20.2-9.5Not specified
Carbazole Derivative (CZ-1) ITO/PEDOT:PSS/CZ-1/LiF/Al19.3-8.6Not specified
Diarylamine Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, the host material plays a crucial role in dispersing the phosphorescent dopant and facilitating energy transfer. Diarylamine derivatives, particularly those based on carbazole, are excellent candidates due to their high triplet energy levels.

Host MaterialDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
PhCAR-2ACR Yellow Phosphor56.90-20.57[5]
FLU-TPA/PYR Yellow Phosphor21.7013.647.75[6]
CBP (reference)Yellow Phosphor47.83-18.16[5]

Experimental Protocols

The fabrication and characterization of OLEDs require precise control over layer thickness, material purity, and environmental conditions. The two primary fabrication methods are vacuum thermal evaporation (VTE) for small molecules and solution processing (e.g., spin coating) for polymers.

Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation (VTE)

VTE is a widely used technique for depositing thin films of organic materials and metals in a high-vacuum environment to prevent contamination.[1]

1. Substrate Preparation:

  • Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates by sonicating them sequentially in acetone and isopropyl alcohol, each for 15 minutes.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with oxygen plasma to remove any organic residues and improve the work function of the ITO.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum chamber (typically < 10⁻⁶ Torr).
  • Place the desired diarylamine derivative and other organic materials in separate crucibles within the chamber.
  • Heat the crucibles to sublimate the materials, which then deposit onto the substrates. The deposition rate is typically monitored using a quartz crystal microbalance and is usually in the range of 1-2 Å/s.
  • Deposit the layers sequentially: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL).

3. Cathode Deposition:

  • Without breaking the vacuum, deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Al) through a shadow mask to define the cathode area.

4. Encapsulation:

  • To protect the device from atmospheric moisture and oxygen, encapsulate the device in a glovebox environment using a UV-curable epoxy and a glass lid.

Protocol 2: OLED Fabrication by Spin Coating

Spin coating is a solution-based technique suitable for polymeric materials or small molecules that are soluble in common organic solvents.

1. Substrate Preparation:

  • Follow the same substrate cleaning procedure as in the VTE protocol.

2. Layer Deposition:

  • Prepare solutions of the diarylamine derivative and other organic materials in appropriate solvents (e.g., toluene, chlorobenzene).
  • Deposit the solutions onto the substrate sequentially. For each layer, dispense the solution onto the center of the substrate and spin at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
  • Anneal the substrate on a hotplate after each layer deposition to remove residual solvent.

3. Cathode Deposition and Encapsulation:

  • Follow the same procedure for cathode deposition and encapsulation as in the VTE protocol.

Protocol 3: Device Characterization

Characterization involves measuring the electrical and optical properties of the fabricated device.

1. Current Density-Voltage-Luminance (J-V-L) Measurement:

  • Use a source measure unit (SMU) to apply a voltage across the OLED and measure the resulting current.
  • Simultaneously, use a calibrated photodiode or a spectroradiometer to measure the luminance of the device.
  • From this data, key performance metrics such as current efficiency, power efficiency, and external quantum efficiency can be calculated.[4]

2. Electroluminescence (EL) Spectrum Measurement:

  • Use a spectrometer to measure the emission spectrum of the OLED at a specific operating voltage or current. This provides information about the color purity of the emitted light and allows for the calculation of the CIE color coordinates.

3. Lifetime Measurement:

  • Operate the device at a constant current density that corresponds to a desired initial luminance (e.g., 1000 cd/m²).
  • Monitor the luminance over time. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).[4]

Mandatory Visualizations

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_post Post-Fabrication ITO_Substrate ITO-coated Glass Cleaning Solvent Cleaning (Acetone, IPA) ITO_Substrate->Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma HIL Hole Injection Layer Plasma->HIL HTL Hole Transport Layer (Diarylamine Derivative) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: A workflow diagram for OLED fabrication and characterization.

OLED_Structure cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer (e.g., Diarylamine Derivative) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL recombination Recombination & Light Emission EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons

References

Safety Operating Guide

Proper Disposal of 4-(4-tert-Butylphenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 4-(4-tert-Butylphenyl)aniline. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it belongs to the aromatic amine chemical class, which warrants a cautious and systematic approach to its disposal. Adherence to these procedures is essential to mitigate any potential risks to personnel and the environment.

Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Form Solid
Water Solubility Insoluble

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound, from initial waste accumulation to final removal.

Waste Characterization and Segregation
  • Initial Assessment : Although not classified as hazardous, treat this compound waste with caution due to its chemical family (aromatic amine).

  • Segregation : It is crucial to segregate chemical waste to prevent dangerous reactions.[1]

    • Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents or acids.

    • Collect solid waste separately from liquid waste.

    • Keep this waste stream separate from incompatible materials.

Waste Accumulation and Container Management
  • Container Selection : Use a dedicated, properly sealed, and clearly labeled waste container.[2] The container must be made of a material compatible with aromatic amines.

  • Labeling : As soon as waste is first added to the container, it must be labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Non-Hazardous Waste"

    • The name of the generating researcher and laboratory

    • The start date of waste accumulation

  • Storage : Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[3] Keep the container closed except when adding waste.

Disposal Procedure
  • Solid Waste :

    • Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in the designated solid waste container.

    • Ensure the container is securely sealed.

    • When the container is full, or if it has been in use for a period defined by your institution's policy (e.g., 12 months), arrange for its disposal.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for "non-hazardous chemical waste".[4]

  • Empty Containers :

    • A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible.[2]

    • Deface the original chemical label to prevent confusion.[2][5]

    • Remove the cap before placing it in the regular trash.[2]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid this compound) Segregate Segregate from other waste streams Start->Segregate Container Use a dedicated, compatible, and sealed container Segregate->Container Label Label with chemical name, 'Non-Hazardous Waste', and lab details Container->Label Store Store in a designated satellite accumulation area Label->Store Pickup Arrange for pickup by EHS or approved waste management provider Store->Pickup Disposal Final Disposal (e.g., Landfill for non-hazardous waste) Pickup->Disposal

Caption: Disposal workflow for this compound.

Best Practices and Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.[1]

  • Spill Management : In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container. Clean the spill area thoroughly.

  • Regulatory Compliance : Always adhere to your institution's specific waste disposal guidelines and local regulations. If you have any doubts, consult your EHS department.[6]

  • Waste Minimization : Whenever possible, implement practices to minimize the generation of chemical waste. This can include ordering only the necessary quantities of chemicals and optimizing experimental procedures.[6]

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for Handling 4-(4-tert-Butylphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-tert-Butylphenyl)aniline. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Summary

This compound is classified with several hazards that necessitate careful handling. It is known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Some safety data sheets indicate more severe risks, including the potential for severe skin burns, eye damage, and harm if swallowed, inhaled, or in contact with skin.[4][5]

Hazard StatementDescriptionClassification
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationEye Irritation, Category 2
H335 May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3
H302 + H312 + H332 Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Category 4 (Oral, Dermal, Inhalation)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The required equipment is detailed below. Always inspect gloves and other equipment before use.[1]

Protection TypeSpecificationRecommended Use
Eye & Face Protection Chemical safety goggles or a face shield.Required for all handling procedures.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Must be worn at all times when handling the substance.
Body Protection Lab coat, protective sleeves, and closed-toe shoes. For larger quantities or spill response, wear fire/flame resistant and impervious clothing.[1]Standard for any laboratory work involving this chemical.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust/aerosols may be generated, a respirator with an organic vapor filter (Type A or ABEK) is necessary.[4][6]Required when working outside of a certified chemical fume hood or during spill cleanup.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing risk. This procedure outlines the steps from preparation to waste disposal.

  • Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][4]

  • Safety Equipment : Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • PPE Donning : Put on all required PPE as specified in the table above before entering the handling area.

  • Avoid Contact : Take extreme care to avoid direct contact with skin and eyes.[1][3] Do not breathe dust, fumes, or vapors.[1][3][4]

  • Dispensing : If the chemical is a solid, avoid generating dust.[1][3] If it is a liquid, do not breathe mists or sprays.[4] Use non-sparking tools to prevent ignition.[1]

  • Hygiene : Do not eat, drink, or smoke in the work area.[3][4]

  • Cleaning : Clean the work area thoroughly after handling.

  • PPE Doffing : Remove PPE carefully to avoid contaminating skin. Contaminated clothing should be removed and laundered separately before reuse.[2][3]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work.[1][2][4]

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory and environmental safety.

  • Conditions : Store containers in a dry, cool, and well-ventilated place.[1][4] Keep the container tightly closed when not in use.[1][2]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[4]

  • Area : Designate a "Corrosives area" for storage if applicable based on the specific product's SDS.[4]

  • Waste Collection : Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1]

  • Method : Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection : Do not allow the chemical to enter drains, sewer systems, or waterways.[1] Discharge into the environment must be avoided.[1]

  • Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill according to local regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.